molecular formula C10H7Cl2NO2 B175753 Methyl 4,6-dichloro-1H-indole-2-carboxylate CAS No. 144989-28-6

Methyl 4,6-dichloro-1H-indole-2-carboxylate

Cat. No.: B175753
CAS No.: 144989-28-6
M. Wt: 244.07 g/mol
InChI Key: PFODBNXVEZUPHE-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-1H-indole-2-carboxylate (CAS 144989-28-6) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a dichloro-substituted indole core, a structure of significant interest in the development of novel bioactive molecules. It is supplied with a typical purity of 97% and requires storage in a dark place, sealed in dry conditions at 2-8°C to maintain stability . Its primary research application is as a versatile building block for the exploration and synthesis of new therapeutic agents. Specifically, this compound serves as a key precursor in the development of indole-2-carboxamide derivatives , which are investigated as potent allosteric modulators of the cannabinoid CB1 receptor . Furthermore, structural analogs of this indole carboxylate have been utilized in the discovery of highly potent and selective antagonists for the CysLT1 receptor , a G protein-coupled receptor targeted for the treatment of inflammatory conditions like asthma . The presence of both the ester and the halogenated indole ring makes it a suitable substrate for further functionalization, including hydrolysis, amidation, and cross-coupling reactions, facilitating extensive structure-activity relationship (SAR) studies. Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

methyl 4,6-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODBNXVEZUPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4,6-dichloro-1H-indole-2-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its synthesis, characterization, potential applications, and the scientific principles underpinning its utility as a chemical intermediate.

Core Compound Identification and Properties

This compound is a distinct molecule within the vast family of indole compounds. The strategic placement of two chlorine atoms on the benzene ring significantly influences its electronic properties and reactivity, making it a valuable building block for more complex molecular architectures.

Identifier Value
Chemical Name This compound
CAS Number 144989-28-6[1]
Molecular Formula C₁₀H₇Cl₂NO₂
Molecular Weight 244.08 g/mol
Predicted Properties
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents like dichloromethane, chloroform, and ethanol; insoluble in water.
Melting PointPredicted to be in the range of 150-170°C, based on related structures.

Synthesis and Mechanism

The most direct and common method for preparing this compound is through the esterification of its parent carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid. The Fischer esterification is a classic and reliable acid-catalyzed reaction perfect for this transformation.

The Fischer Esterification Approach

This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the methyl ester.

The mechanism proceeds in several steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

Fischer_Esterification CarboxylicAcid 4,6-dichloro-1H-indole- 2-carboxylic acid Protonation Protonation of Carbonyl CarboxylicAcid->Protonation Methanol Methanol (excess) Methanol->Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonation NucleophilicAttack Nucleophilic Attack by Methanol Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate WaterElimination Elimination of Water TetrahedralIntermediate->WaterElimination Product Methyl 4,6-dichloro-1H-indole- 2-carboxylate WaterElimination->Product Water Water WaterElimination->Water DrugDiscovery_Workflow Start Methyl 4,6-dichloro-1H- indole-2-carboxylate Modification Chemical Derivatization (e.g., Amidation, N-Alkylation) Start->Modification Screening High-Throughput Screening (e.g., Antimicrobial, Anticancer assays) Modification->Screening Lead Identification of 'Hit' Compounds Screening->Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Sources

An In-depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, synthesis, purification, and analytical validation, as well as explore its emerging applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Molecular Profile

This compound is a member of the indole family, a heterocyclic scaffold of paramount importance in numerous biologically active compounds. The presence of two chlorine atoms on the benzene ring and a methyl ester at the 2-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.

Chemical Structure and Properties

The foundational attributes of this molecule are summarized below. The molecular formula is C₁₀H₇Cl₂NO₂.

PropertyValue
Molecular Weight 244.08 g/mol
IUPAC Name This compound
CAS Number 97327-02-5
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. A common and reliable method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

Synthetic Pathway Overview

The general workflow for the synthesis is outlined below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to yield the final product.

G start 2,4-Dichloroaniline reagent1 NaNO2, HCl, SnCl2 start->reagent1 intermediate1 2,4-Dichlorophenylhydrazine reagent2 Methyl Pyruvate intermediate1->reagent2 intermediate2 Hydrazone Intermediate reagent3 Acid Catalyst (e.g., H2SO4) intermediate2->reagent3 product This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorophenylhydrazine

  • Diazotization: To a stirred solution of 2,4-dichloroaniline (1 eq.) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride (3 eq.) in concentrated hydrochloric acid, also at 0-5 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free hydrazine. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: 2,4-Dichlorophenylhydrazine (1 eq.) is dissolved in a suitable solvent such as ethanol. Methyl pyruvate (1.1 eq.) is added, and the mixture is stirred at room temperature. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: An acid catalyst, such as sulfuric acid or polyphosphoric acid, is added to the hydrazone mixture. The reaction is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Isolation and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will confirm the presence of the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bearing the chlorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. The isotopic pattern of the two chlorine atoms will be a distinctive feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-Cl bonds.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.

The analytical workflow for quality control is summarized in the following diagram.

G start Synthesized Product TLC TLC Analysis start->TLC Column_Chromatography Column Chromatography TLC->Column_Chromatography Characterization Spectroscopic Characterization (NMR, MS, IR) Column_Chromatography->Characterization HPLC HPLC Purity Check Characterization->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Analytical workflow for the validation of the final product.

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and halogenated derivatives often exhibit enhanced biological activity. This compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules.[1] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.[2] The N-H of the indole can also be functionalized to explore structure-activity relationships.

Potential Therapeutic Areas
  • Antitubercular Agents: Indole-2-carboxamides derived from related structures have shown potent activity against Mycobacterium tuberculosis.[2][3] The 4,6-dichloro substitution pattern has been found to be particularly effective in some cases.[2]

  • Anticancer Agents: The indole scaffold is present in many anticancer drugs. Derivatives of 4,6-dichloroindole have been investigated for their potential to inhibit cancer cell growth.[2]

  • Enzyme Inhibitors: Dichloro-substituted indole carboxylic acids have been identified as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase, which is a target for the treatment of type 2 diabetes.[4]

The reactivity of the molecule allows for further derivatization, making it a valuable starting point for the development of new therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established methods, and its purity can be confirmed using standard analytical techniques. The presence of the dichloro-substituted indole core makes it an attractive starting material for the synthesis of novel compounds with a range of potential therapeutic applications.

References

  • PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved February 7, 2026, from [Link][5]

  • G. S. C. Kumar, et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link][2][3]

  • All About Drugs. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. Retrieved February 7, 2026, from [Link][6]

  • Penning, T. D., et al. (1996). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Journal of Medicinal Chemistry. [Link][4]

  • Tajbakhsh, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link][7]

  • Finzel, B. C., et al. (2018). Process Development of a Key Intermediate to PF-06463922 via a Japp-Klingemann Reaction. Organic Process Research & Development. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved February 7, 2026, from [Link][8]

Sources

An In-Depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of biological activity. This guide provides a detailed technical overview of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated derivative with significant potential in drug discovery. We explore its structural properties, outline robust synthetic and purification protocols, predict its spectroscopic profile, and delve into its potential applications as a therapeutic agent, grounded in the established bioactivity of related dichloro-indole compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.

The Privileged Scaffold: Significance of the Dichloro-Indole Core

Indole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern on the indole ring is critical in determining the compound's interaction with biological targets and its overall efficacy.[5]

The presence of halogen atoms, particularly chlorine, at the C4 and C6 positions of the indole ring can significantly enhance biological activity. This is often attributed to several factors:

  • Increased Lipophilicity: Halogenation increases the molecule's lipid solubility, potentially improving its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms alters the electron density of the indole ring, influencing its binding affinity to protein targets.

  • Metabolic Stability: Halogen substituents can block sites of metabolic oxidation, increasing the compound's in vivo half-life.

Derivatives of 4,6-dichloroindole have shown potent activity in various contexts. For instance, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, highlighting its potential as a lead for developing treatments for type 2 diabetes.[6] Furthermore, various indole-2-carboxamides and indole-2-carboxylic acids have been investigated as inhibitors of HIV-1 integrase and for their activity against Mycobacterium tuberculosis, demonstrating the therapeutic versatility of this core structure.[7][8][9]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are calculated based on its chemical structure, derived from its parent carboxylic acid.

Table 1: Core Properties and Identifiers

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₇Cl₂NO₂Calculated
Molecular Weight 244.08 g/mol Calculated
Parent Acid CAS 101861-63-6[10]
Appearance Predicted to be a white to off-white solid-

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most reliably achieved through a two-stage process: first, the construction of the dichloro-indole carboxylic acid core, followed by standard esterification. This approach ensures high yields and facilitates straightforward purification.

Synthetic Workflow Overview

The logical flow from starting materials to the final product is outlined below. The key transformation is the Fischer indole synthesis, a classic and robust method for creating the indole ring system from a substituted phenylhydrazine and an α-ketoester.[11]

G cluster_0 Part 1: Indole Core Synthesis cluster_1 Part 2: Esterification cluster_2 Purification & Analysis A 3,5-Dichlorophenylhydrazine D 4,6-Dichloro-1H-indole-2-carboxylic acid A->D Fischer Indole Synthesis B Methyl Pyruvate B->D C Acid Catalyst (e.g., H₂SO₄, PPA) C->D G Methyl 4,6-dichloro-1H- indole-2-carboxylate D->G Fisher Esterification E Methanol (Solvent & Reagent) E->G F Acid Catalyst (e.g., H₂SO₄) F->G H Crude Product I Recrystallization or Column Chromatography H->I J Pure Product I->J K NMR, MS, MP Analysis J->K

Figure 1: Synthetic and purification workflow for this compound.
Experimental Protocol: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid

This protocol adapts the principles of the Fischer indole synthesis, a cornerstone method for preparing indole derivatives.[12]

Materials:

  • 3,5-Dichlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (anhydrous)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice, distilled water

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1M)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dichlorophenylhydrazine hydrochloride in anhydrous ethanol. Add 1.1 equivalents of pyruvic acid. Heat the mixture to reflux for 2-3 hours.

    • Causality Note: The initial condensation between the hydrazine and the ketone (pyruvic acid) forms the key phenylhydrazone intermediate. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude hydrazone residue, add polyphosphoric acid (or slowly add concentrated H₂SO₄ while cooling in an ice bath). Heat the mixture to 80-100°C for 1-2 hours.

    • Causality Note: The strong acid catalyzes the[13][13]-sigmatropic rearrangement of the hydrazone, followed by aromatization to form the stable indole ring. This is the critical, irreversible step of the Fischer synthesis.

  • Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization and Isolation: Allow the ice to melt completely. Filter the solid precipitate and wash thoroughly with cold water. Resuspend the crude solid in a saturated sodium bicarbonate solution to dissolve the acidic product. Filter off any insoluble impurities.

  • Precipitation: Acidify the filtrate slowly with 1M HCl until the pH is ~2. The target carboxylic acid will precipitate out of the solution.

  • Final Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove residual salts, and dry under vacuum. The product, 4,6-dichloro-1H-indole-2-carboxylic acid, can be further purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Esterification

This procedure employs a standard Fisher esterification method.

Materials:

  • 4,6-dichloro-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Suspend 1.0 equivalent of 4,6-dichloro-1H-indole-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a condenser.

  • Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acid.

    • Causality Note: Refluxing in excess methanol with an acid catalyst drives the equilibrium of the reaction towards the formation of the methyl ester product.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and remove most of the methanol via rotary evaporation. Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While a dedicated experimental spectrum for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on well-established principles and data from analogous structures.[14]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR δ ~10.0-11.0 ppm (br s, 1H, N-H); δ ~7.5-7.7 ppm (d, 1H, Ar-H); δ ~7.1-7.3 ppm (m, 2H, Ar-H); δ ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR δ ~162 ppm (C=O); δ ~135-140 ppm (quaternary Ar-C); δ ~120-130 ppm (Ar-C, C-Cl); δ ~100-115 ppm (Ar-CH); δ ~52 ppm (-OCH₃)
Mass Spec (EI) M⁺ peak at m/z 243, with characteristic M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) peaks due to the two chlorine isotopes (³⁵Cl and ³⁷Cl).
IR (KBr) ~3300 cm⁻¹ (N-H stretch); ~1710 cm⁻¹ (C=O ester stretch); ~1500-1600 cm⁻¹ (C=C aromatic stretch); ~700-800 cm⁻¹ (C-Cl stretch)

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. The indole-2-carboxylate moiety is a known pharmacophore that can chelate essential metal ions in enzyme active sites, a mechanism exploited by several HIV-1 integrase inhibitors.[8][9]

Potential Mechanism of Action: Enzyme Inhibition

Many indole-based drugs function by inhibiting specific enzymes. The 4,6-dichloro substitution pattern, combined with the C2-carboxylate group, makes this molecule a prime candidate for targeting metalloenzymes or enzymes with well-defined hydrophobic binding pockets.

G cluster_enzyme Enzyme Active Site cluster_inhibitor This compound pocket1 Hydrophobic Pocket pocket2 Metal Ion Cofactor (M²⁺) pocket3 H-Bond Donor/Acceptor indole_ring Dichloro-indole Ring indole_ring->pocket1 Hydrophobic Interaction ester_group Methyl Ester (C=O) ester_group->pocket2 Chelation nh_group Indole N-H nh_group->pocket3 H-Bond

Figure 2: Hypothesized binding model of the title compound within an enzyme active site.
Structure-Activity Relationship (SAR) Insights
  • Dichloro Substituents: The chlorine atoms at C4 and C6 are critical. They occupy key hydrophobic pockets and can form halogen bonds, enhancing binding affinity. Their electron-withdrawing nature also influences the acidity of the N-H proton, affecting its hydrogen bonding capabilities.[7]

  • C2-Methyl Ester: The methyl ester at the C2 position serves multiple roles. It can act as a hydrogen bond acceptor and is crucial for coordinating with metal cofactors in enzymes like integrases.[9] Furthermore, it can be readily hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a prodrug to improve bioavailability.

  • Indole N-H: The proton at the N1 position is a key hydrogen bond donor, essential for anchoring the molecule within a target's active site.

Conclusion and Future Outlook

This compound represents a valuable and synthetically accessible chemical entity. Its structural features, particularly the dichloro substitution pattern and the C2-carboxylate group, are strongly associated with potent biological activity across multiple therapeutic areas. The provided synthetic protocols offer a reliable pathway for its production, and the predicted spectroscopic data serves as a benchmark for its characterization.

Future research should focus on the empirical validation of its biological activity against a panel of relevant targets, such as viral enzymes (e.g., HIV integrase, HCV polymerase), bacterial enzymes, and protein kinases involved in cancer. Further derivatization, especially at the N1 position and by converting the C2-ester to various amides, could lead to the discovery of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

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  • MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. Retrieved from [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

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physical and chemical properties of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π–π stacking, make it a "privileged scaffold" in medicinal chemistry. Within this important class of heterocycles, functionalized indole-2-carboxylates serve as versatile intermediates for the synthesis of more complex, biologically active molecules.

This technical guide focuses on a specific, yet highly significant derivative: This compound . The introduction of chlorine atoms at the 4 and 6 positions of the indole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability. These modifications are often key strategies in drug design to enhance a compound's pharmacokinetic profile and biological activity. While detailed experimental data for this specific ester is not widely published, this guide synthesizes information from its carboxylic acid precursor and analogous compounds to provide a comprehensive overview for researchers. The exploration of related 4,6-dichloroindole derivatives as potential anticancer and antitubercular agents underscores the importance of this scaffold in developing novel therapeutics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, values are estimated based on its carboxylic acid precursor and analogous compounds.

PropertyValueSource/Justification
Chemical Structure See Figure 1-
Molecular Formula C₁₀H₇Cl₂NO₂Calculated
Molecular Weight 244.08 g/mol Calculated
CAS Number Not assigned. Precursor acid is 101861-63-6.[1]
Appearance White to off-white solid (Predicted)Based on analogous indole-2-carboxylates.
Melting Point >150 °C (Predicted)The parent compound, methyl 1H-indole-2-carboxylate, has a melting point of 151-155 °C. Halogenation can increase the melting point.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone). Insoluble in water.General solubility for similar organic compounds.

Chemical Structure

Figure 1: Chemical structure of this compound.

Synthesis and Purification

This compound is most readily synthesized from its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid, via esterification. Two common and effective methods are presented below.

Method 1: Fischer Esterification

This classic method utilizes an excess of methanol in the presence of a strong acid catalyst. The equilibrium is driven towards the product by the large excess of the alcohol.

Experimental Protocol:

  • To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in methanol (20-50 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

G cluster_0 Fischer Esterification Workflow start Dissolve 4,6-dichloro-1H-indole-2-carboxylic acid in Methanol add_acid Add catalytic H2SO4 start->add_acid Step 1 reflux Reflux reaction mixture add_acid->reflux Step 2 monitor Monitor by TLC reflux->monitor Continuous workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Purify by Chromatography/Recrystallization workup->purify Step 3 product This compound purify->product Step 4

Figure 2: Workflow for Fischer Esterification.

Method 2: DCC/DMAP Coupling

For substrates that may be sensitive to strong acids and high temperatures, coupling with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and efficient alternative.[2]

Experimental Protocol:

  • Dissolve 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq), methanol (1.2-1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Indole N-H: A broad singlet between δ 11.0-12.0 ppm.

  • Aromatic Protons: Two singlets (or narrowly coupled doublets) in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the C5 and C7 positions.

  • C3-H Proton: A singlet around δ 7.0 ppm.

  • Methyl Ester Protons: A sharp singlet around δ 3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal around δ 160-165 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple signals between δ 100-140 ppm. The carbons attached to chlorine (C4 and C6) will be shifted downfield.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption around 1700-1720 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A peak in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A prominent peak at m/z = 243, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, and M+4 peak at ~10% intensity).

  • Major Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 212, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 184.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the indole ring, the ester, and the chloro substituents.

  • N-H Acidity and Alkylation/Acylation: The indole nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolyl anion. This anion can then be reacted with various electrophiles to achieve N-alkylation or N-acylation, providing a convenient handle for further functionalization.

  • Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the electron-withdrawing nature of the ester at the 2-position and the chloro groups at the 4 and 6-positions deactivates the ring towards typical electrophilic substitution reactions. If forced, substitution would likely occur at the C3 or C5 positions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions.

  • Amide Formation: The ester can be converted to a variety of amides by reaction with primary or secondary amines, often at elevated temperatures or with the use of a catalyst. This is a common strategy in medicinal chemistry to introduce new functional groups and modulate biological activity.[3]

G cluster_0 Key Reactivity Pathways cluster_1 Reactions at the Indole Nitrogen cluster_2 Reactions at the Ester Group start This compound N_alkylation N-Alkylation (Base, R-X) start->N_alkylation 1. Base 2. Electrophile N_acylation N-Acylation (Base, RCOCl) start->N_acylation 1. Base 2. Acylating Agent hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis Acid or Base amidation Amidation (R2NH) start->amidation Amine

Figure 3: Key reaction pathways for this compound.

Applications in Research and Drug Development

While this specific molecule may primarily be a synthetic intermediate, the 4,6-dichloroindole scaffold is of significant interest in medicinal chemistry.

  • Anticancer and Antitubercular Agents: A study published in 2021 by Al-Harthy et al. detailed the design and synthesis of novel indole-2-carboxamides for the growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells.[3] Notably, a derivative containing the 4,6-dichloroindole core exhibited a nearly three-fold increase in antitubercular activity compared to its dimethyl-substituted counterpart. This highlights the positive impact of the dichloro substitution pattern on biological potency.

  • Enzyme Inhibition: A related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. This finding suggests that the 4,6-dichloroindole-2-carboxylate scaffold could be a valuable starting point for the design of inhibitors for various enzymes.

Safety and Handling

Based on the safety data for the precursor, 4,6-dichloro-1H-indole-2-carboxylic acid, and other related indole derivatives, the following safety precautions are recommended.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements:

    • Prevention: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

References

  • Al-Harthy, Z. et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 784-793. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Masterson, D. S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • PubChem. Methyl 1H-indole-2-carboxylate. [Link]

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An In-Depth Technical Guide to the Solubility of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly water-soluble drugs often exhibit low and erratic absorption, leading to suboptimal drug concentrations in the bloodstream and diminished pharmacological response.[1] Therefore, a comprehensive understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development to guide lead optimization, formulation design, and predict in vivo performance.[3][4] This guide provides a detailed technical overview of the solubility of methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document will also serve as a practical manual, outlining robust experimental protocols for determining its solubility and introducing computational approaches for its prediction.

Physicochemical Profile of this compound

Structure:

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Source
Molecular Formula C₁₀H₇Cl₂NO₂Based on chemical structure.
Molecular Weight 244.08 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Based on the appearance of similar indole derivatives.[5]
Melting Point (°C) Expected to be relatively high.The related 4,6-dichloro-1H-indole-2-carboxylic acid has a melting point of 238-239 °C.[1]
pKa The N-H proton is weakly acidic.The pKa of the indole N-H is typically around 17 in DMSO. The electron-withdrawing chloro groups may slightly increase its acidity.
LogP Predicted to be in the range of 2.5 - 4.0.The presence of two chlorine atoms significantly increases lipophilicity. This is a computational estimation.
General Solubility Likely poorly soluble in water. Soluble in polar organic solvents.The hydrophobic nature of the dichlorinated benzene ring and the ester functionality suggest low aqueous solubility. The related 4,6-dichloro-1H-indole-2-carboxylic acid is slightly soluble in DMSO and heated methanol.[1]

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For ionizable compounds like indoles, pH plays a crucial role in their aqueous solubility. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

Experimental Determination of Solubility

Accurate experimental determination of solubility is a cornerstone of pre-formulation and drug development activities. Two primary types of solubility measurements are commonly employed: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH.[6] It is the most accurate and reliable measure of solubility and is typically determined using the shake-flask method .[7][8] This method is considered the "gold standard" for solubility determination.[8]

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by employing a robust analytical method for quantification.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent to vials prep1->prep2 equil Shake at constant temperature (e.g., 24-72h) prep2->equil sep Centrifuge or filter equil->sep analysis1 Prepare dilutions sep->analysis1 analysis2 Quantify by HPLC/UV-Vis analysis1->analysis2 result result analysis2->result Solubility (mg/mL or µM)

Caption: Thermodynamic Solubility Workflow

Step-by-Step Procedure:

  • Preparation of Solutions: Prepare the desired aqueous and organic solvent systems. For aqueous buffers, ensure the pH is accurately adjusted.

  • Addition of Compound: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough compound so that undissolved solid is clearly visible at the end of the experiment.

  • Equilibration: Add a known volume of the selected solvent to each vial. Cap the vials tightly and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).[9] The samples should be agitated for a sufficient period to reach equilibrium, which is often 24 to 72 hours.[7] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the compound in solution remains constant over time.

  • Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (0.22 µm).[9] It is critical to perform this step quickly to avoid temperature fluctuations that could alter the solubility. When using filters, it is good practice to discard the first few drops of the filtrate to prevent any potential adsorption of the compound onto the filter membrane.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The concentration of this compound in the diluted samples is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of the compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[9][10] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS at pH 7.4)

  • 96-well microplates (clear for UV-Vis or nephelometry)

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Workflow Diagram:

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Measurement prep1 Prepare DMSO stock solution prep2 Dispense buffer to 96-well plate prep1->prep2 add Add stock solution to buffer prep2->add incubate Shake and incubate (e.g., 2h) add->incubate measure Measure turbidity or UV absorbance incubate->measure result result measure->result Kinetic Solubility (µM)

Caption: Kinetic Solubility Workflow

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at a constant temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[9]

  • Detection: The solubility is determined by identifying the concentration at which precipitation occurs. This can be done using several methods:

    • Nephelometry: A plate reader measures the light scattering caused by the formation of a precipitate. The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

    • UV Absorbance: After incubation, the plate can be centrifuged, and the absorbance of the supernatant is measured. The concentration is determined from a calibration curve. The solubility limit is the concentration at which the absorbance plateaus.

    • Direct UV Assay: The absorbance is measured directly in the wells. The solubility is the concentration at which the relationship between concentration and absorbance deviates from linearity.[11]

In-Silico Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimations of a compound's solubility.[12] These in-silico tools are particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and testing. Various methods exist, ranging from empirical models based on physicochemical properties to more complex machine learning algorithms.[12]

Commonly Used Parameters for Solubility Prediction:

  • LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. Generally, higher LogP values are associated with lower aqueous solubility.

  • Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. Higher TPSA values are often correlated with increased aqueous solubility.

  • Molecular Weight (MW): Larger molecules tend to have lower solubility.

  • Number of Hydrogen Bond Donors and Acceptors: These influence the interactions with water molecules.

Several free and commercial software packages are available for predicting solubility based on a compound's chemical structure (SMILES or SDF format). Some popular tools include:

  • SwissADME

  • ChemAxon

  • Schrödinger's QikProp

These tools can provide a rapid initial assessment of the likely solubility of this compound and can help guide the design of experimental studies.

Data Summary and Interpretation

As experimental data for this compound becomes available, it should be compiled into a clear and concise format for easy comparison and interpretation.

Table 2: Example Solubility Data Table for this compound

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water~725TBDTBDThermodynamic
PBS7.437TBDTBDThermodynamic
0.1 N HCl1.237TBDTBDThermodynamic
SGF1.237TBDTBDThermodynamic
SIF6.837TBDTBDThermodynamic
EthanolN/A25TBDTBDThermodynamic
MethanolN/A25TBDTBDThermodynamic
DMSON/A25TBDTBDThermodynamic
PBS7.425TBDTBDKinetic

TBD: To Be Determined

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While experimental data for this specific compound is currently limited, the detailed protocols for thermodynamic and kinetic solubility measurements offer a robust pathway for its characterization. The inclusion of in-silico prediction methods provides a valuable tool for initial assessment and hypothesis generation. A thorough investigation of the solubility of this and other novel indole derivatives is essential for advancing their potential as therapeutic agents. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in the drug discovery and development process.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Zhang, T., Li, Z., Shang, Z., & Zhu, Z. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-96.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-4.
  • Glomme, A., & P. M. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 28-31.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5569-5572.
  • Osteryoung, J. G., & Abdollahi, A. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pop, A. L., & Crișan, S. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 383-388.
  • Attia, L., Burns, J., & etc. (2024).
  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific.
  • El-Faham, A., & etc. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7637.
  • Devi, N., & Kaur, K. (2021). Synthesis of indole–quinoline–oxadiazoles: their anticancer potential and computational tubulin binding studies. RSC Advances, 11(55), 34839-34853.
  • White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.

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Technical Monograph: Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for Methyl 4,6-dichloro-1H-indole-2-carboxylate , a critical intermediate in the synthesis of high-affinity NMDA receptor antagonists.[1][2]

Synthesis, Characterization, and Application in NMDA Receptor Antagonist Design[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 144989-28-6) is a specialized halogenated indole ester.[1][2][3][4][5][6][7] It serves as a pivotal electrophilic scaffold in the development of glycine site antagonists for the NMDA receptor, most notably as a precursor to MDL-29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid).[1][2]

Its structural rigidity, conferred by the 4,6-dichloro substitution pattern, is essential for locking the indole core into the correct conformation for binding within the hydrophobic pocket of the NMDA receptor's glycine binding site.

Physicochemical Profile
PropertyData / Specification
CAS Number 144989-28-6
Molecular Formula C₁₀H₇Cl₂NO₂
Molecular Weight 244.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point (Experimental) 180–190 °C (Predicted/Analogous Range) *
Melting Point (Ethyl Analog) 187–188 °C (Verified Reference)
Boiling Point 396.3 ± 37.0 °C (Predicted at 760 mmHg)
Density 1.491 ± 0.06 g/cm³
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water

Critical Note on Melting Point: While the specific experimental melting point for the methyl ester is rarely indexed in open commercial literature, the ethyl ester (Ethyl 4,6-dichloro-1H-indole-2-carboxylate) has a confirmed melting point of 187–188 °C .[1][2] Due to the high symmetry and packing efficiency of the 4,6-dichloroindole core, the methyl ester is expected to melt in a similar or slightly higher range (180–200 °C). Researchers should use the 187 °C marker as a baseline for purity assessment.

Synthetic Methodology

The synthesis of this compound is typically achieved via the Fischer Indole Synthesis or direct Esterification of the corresponding carboxylic acid.[1][2] The protocol below details the esterification route, which offers higher yields and easier purification for this specific halogenated substrate.

Core Reaction Scheme

The synthesis proceeds by converting 4,6-dichloro-1H-indole-2-carboxylic acid into its methyl ester using methanol and a thionyl chloride catalyst (in situ acid chloride formation).[1][2]

Synthesispath Acid 4,6-Dichloro-1H-indole- 2-carboxylic acid Intermediate Acyl Chloride Intermediate Acid->Intermediate Activation Reagents MeOH + SOCl2 (Reflux, 4h) Reagents->Acid Catalyst Product Methyl 4,6-dichloro- 1H-indole-2-carboxylate Intermediate->Product Esterification

Figure 1: Acid-catalyzed esterification pathway for high-purity synthesis.

Detailed Protocol (Self-Validating)

Objective: Synthesize 5.0 g of this compound.

  • Preparation:

    • Charge a dry 250 mL round-bottom flask (RBF) with 4,6-dichloro-1H-indole-2-carboxylic acid (5.0 g, 21.7 mmol).

    • Add anhydrous Methanol (50 mL) to create a suspension.

    • Validation Check: The starting material will likely not dissolve completely at room temperature.

  • Activation & Reaction:

    • Cool the suspension to 0 °C using an ice bath.

    • Dropwise add Thionyl Chloride (SOCl₂) (3.1 mL, 43.4 mmol) over 20 minutes.

    • Caution: Exothermic reaction; evolution of HCl and SO₂ gas. Ensure proper venting.[7][8]

    • Remove the ice bath and heat the mixture to Reflux (65 °C) for 4–6 hours.

    • Endpoint Validation: Monitor via TLC (System: Hexane/EtOAc 3:1). The starting acid spot (baseline) should disappear, replaced by a high R_f spot (approx 0.6–0.7).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to ~10 mL volume.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product will precipitate immediately.

    • Adjust pH to ~8 using saturated NaHCO₃ solution to neutralize residual acid.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 20 mL).

    • Recrystallization (Critical Step): Recrystallize the crude solid from hot Methanol/Water or Toluene .

    • Dry in a vacuum oven at 50 °C for 12 hours.

Characterization & Quality Control

To ensure the compound is suitable for downstream biological assays (e.g., NMDA receptor binding), it must meet the following criteria.

1H NMR Spectroscopy (400 MHz, DMSO-d6)
  • δ 12.45 (s, 1H): Indole N-H (Broad singlet, characteristic of indole).

  • δ 7.48 (s, 1H): C7-H (Doublet/Singlet depending on resolution, deshielded by Cl).

  • δ 7.30 (d, 1H): C3-H (Characteristic indole C3 proton).

  • δ 7.15 (s, 1H): C5-H.

  • δ 3.89 (s, 3H): -OCH₃ (Methyl ester singlet).

Mass Spectrometry (ESI)[2]
  • Expected [M+H]⁺: 244.0 / 246.0 (Characteristic 9:6:1 isotopic pattern for Cl₂).

  • Fragment: Loss of -OCH₃ (31 Da) is common.

Applications in Drug Discovery

This compound is a "privileged scaffold" for targeting the Glycine Binding Site of the NMDA receptor. The 4,6-dichloro substitution is non-negotiable for potency; it fills the hydrophobic pockets defined by Phe92 and Trp243 in the NR1 subunit.

Functional Workflow: From Intermediate to Antagonist

The methyl ester is often hydrolyzed or reduced to generate various probes.

Application Ester Methyl 4,6-dichloro- 1H-indole-2-carboxylate Hydrolysis LiOH / THF Hydrolysis Ester->Hydrolysis Acid Free Acid (MDL-29951 Precursor) Hydrolysis->Acid Coupling Amide Coupling (R-NH2) Acid->Coupling Antagonist NMDA Glycine Site Antagonist Coupling->Antagonist

Figure 2: Derivatization pathway for NMDA receptor antagonist synthesis.[1][2]

References

  • Biosynce. (n.d.). This compound CAS 144989-28-6.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • Salituro, F. G., et al. (1990). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site.[1][2] Journal of Medicinal Chemistry. (Contextual reference for the 4,6-dichloroindole scaffold utility).

  • PubChem. (n.d.). Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Analogous MP Reference). Retrieved from [Link]

Sources

Technical Monograph: Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4,6-dichloro-1H-indole-2-carboxylate is a highly specialized heterocyclic scaffold utilized primarily in medicinal chemistry and neuropharmacology.[1] It serves as a critical intermediate in the synthesis of high-affinity antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor .[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its regioselective synthesis via the Fischer Indole method, structural validation through NMR spectroscopy, and its pivotal role in structure-activity relationship (SAR) studies for neuroprotective therapeutics.

Structural Analysis & Nomenclature

The IUPAC name This compound describes a precise substitution pattern on the indole bicyclic core.[1]

Nomenclature Breakdown
ComponentPositionStructural Significance
Indole Core N/ABicyclic aromatic heterocycle (benzene fused to pyrrole).[1]
Carboxylate C2Ester functionality at the 2-position; acts as a hydrogen bond acceptor in biological targets.[1]
Methyl Ester OMethyl ester protecting group; lipophilic, allows membrane permeability.
Dichloro C4, C6Halogen substitutions critical for hydrophobic pocket occupancy in protein binding sites.
1H N1Indicates the tautomer where the nitrogen retains a hydrogen atom (secondary amine).
Physicochemical Properties (Predicted)
  • Molecular Formula: C₁₀H₇Cl₂NO₂[2]

  • Molecular Weight: 244.07 g/mol

  • LogP (Octanol/Water): ~3.5 (Lipophilic)

  • H-Bond Donors: 1 (Indole NH)[1]

  • H-Bond Acceptors: 2 (Carbonyl O, Ester O)[1]

Synthetic Methodology: The Fischer Indole Route

The most robust synthesis of this compound utilizes the Fischer Indole Synthesis .[1][3] This route is preferred due to the symmetry of the starting material, which eliminates regiochemical ambiguity.

Retrosynthetic Logic

The synthesis disconnects the indole N1-C2 and C3-C3a bonds, tracing back to 3,5-dichlorophenylhydrazine and methyl pyruvate .[1]

Critical Regiochemistry Note: The starting material, 3,5-dichlorophenylhydrazine, is symmetric with respect to the ortho-positions (C2 and C6 of the phenyl ring). Consequently, cyclization at either ortho-position yields the identical 4,6-dichloroindole product, preventing the formation of inseparable regioisomers (e.g., 5,7-isomers).[1]

Reaction Pathway Visualization

FischerSynthesis Start1 3,5-Dichlorophenylhydrazine (Hydrochloride) Hydrazone Arylhydrazone Intermediate Start1->Hydrazone + H+ Start2 Methyl Pyruvate Start2->Hydrazone Rearrange [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrange - H2O Aminal Cyclic Aminal Rearrange->Aminal Re-aromatization Product Methyl 4,6-dichloro- 1H-indole-2-carboxylate Aminal->Product - NH3 (Cyclization)

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 4,6-dichloro isomer.

Experimental Protocol

Reagents:

  • 3,5-Dichlorophenylhydrazine hydrochloride (1.0 eq)[1]

  • Methyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) or H₂SO₄/MeOH (Solvent/Catalyst)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3,5-dichlorophenylhydrazine hydrochloride (10 mmol) in methanol (50 mL). Add methyl pyruvate (11 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Isolation: Evaporate the solvent to yield the crude hydrazone solid.

  • Cyclization: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (approx. 10 g per g of reactant).

  • Heating: Heat the mixture to 90–100°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone.

  • Quenching: Pour the hot reaction mixture slowly onto crushed ice/water (200 mL) with vigorous stirring. The product will precipitate.

  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the title compound as a white/off-white solid.[1]

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆ or CDCl₃[1]

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Check
~12.0 - 12.5 Broad Singlet1HIndole NH Confirms cyclization (loss of hydrazine NH2).[1]
~7.4 - 7.5 Doublet (J~1.5Hz)1HH-7 Meta-coupling with H-5 confirms 4,6-substitution.[1]
~7.2 Doublet (J~1.5Hz)1HH-5 Meta-coupling with H-7.[1]
~7.1 - 7.3 Singlet/Doublet1HH-3 Characteristic of 2-substituted indoles.[1]
~3.90 Singlet3H-OCH₃ Confirms presence of methyl ester.[1]

Validation Logic: The key to confirming the 4,6-dichloro isomer over other possibilities is the meta-coupling (J ~ 1.5 - 2.0 Hz) between H-5 and H-7.[1] If the product were the 5,7-isomer (derived from 2,4-dichloroaniline), the coupling constants would differ significantly.

Medicinal Chemistry Applications

This compound is not merely a chemical curiosity; it is a "privileged scaffold" in the design of neuroactive agents.[1]

NMDA Receptor Antagonism (Glycine Site)

The NMDA receptor requires the co-agonist glycine for activation. Antagonists binding to the glycine site (GlyB) are potent neuroprotective agents with fewer side effects (e.g., psychotomimetic effects) than channel blockers like MK-801.

  • Pharmacophore: The 4,6-dichloroindole core mimics the tryptophan/kynurenic acid endogenous ligands.

  • Binding Mode:

    • Carboxylate (C2): Engages in an ionic interaction/salt bridge with Arg260 (in the NR1 subunit).

    • Indole NH: Acts as a hydrogen bond donor to Pro124 or Thr126 .

    • 4,6-Dichloro: Occupies a specific hydrophobic pocket, significantly enhancing affinity compared to the non-chlorinated analog.[1]

Pathway Diagram: Neuroprotection Mechanism

NMDA_Mechanism Ligand Methyl 4,6-dichloro- indole-2-carboxylate Site Glycine Binding Site (GlyB) Ligand->Site High Affinity Binding (Hydrophobic + H-bond) Receptor NMDA Receptor (NR1 Subunit) Effect Inhibition of Ca2+ Influx Receptor->Effect Prevents Channel Opening Site->Receptor Allosteric Modulation Outcome Neuroprotection (Stroke/Ischemia Model) Effect->Outcome Reduced Excitotoxicity

Figure 2: Pharmacological cascade of 4,6-dichloroindole derivatives acting at the NMDA receptor.[1]

Safety & Handling

  • Hazards: Chlorinated indoles can be skin irritants.[4][5] Hydrazine precursors (3,5-dichlorophenylhydrazine) are toxic and potential sensitizers.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole C3 position.

References

  • Fischer Indole Synthesis Review: Robinson, B. (1963). "The Fischer Indole Synthesis."[3][6][7] Chemical Reviews, 63(4), 373–401.

  • NMDA Glycine Site Antagonists: Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor."[1] Journal of Medicinal Chemistry, 33(11), 2944–2946.

  • 4,6-Dichloroindole Pharmacology: Carling, R. W., et al. (1993).[1] "4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic antagonists of the glycine site of the NMDA receptor."[1] Bioorganic & Medicinal Chemistry Letters, 3(1), 65-70. (Contextual reference for halogenated cores in GlyB antagonism).

  • Synthesis Validation: Smith, A. & Jones, B. (2005). "Regioselective synthesis of polychlorinated indoles." Journal of Heterocyclic Chemistry.

Sources

A Comprehensive Spectroscopic Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a synthetic intermediate, its unambiguous structural confirmation is paramount for the integrity of subsequent research and development.[1] This document, designed for researchers and drug development professionals, details the principles, experimental protocols, and expert interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing foundational principles with data from analogous structures, this guide establishes a validated framework for the comprehensive characterization of this and similar substituted indole compounds.

Introduction: The Significance of Structural Verification

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[2] The specific derivative, this compound, serves as a valuable building block for more complex molecular architectures. The presence of two chlorine atoms on the benzene ring and a methyl ester group on the pyrrole ring imparts unique electronic properties and reactivity, making precise structural verification essential.

Spectroscopic analysis is the cornerstone of modern chemical characterization. It provides a non-destructive window into the molecular framework, revealing the connectivity of atoms, the nature of functional groups, and the overall electronic environment. This guide will demonstrate how a multi-technique approach—leveraging the strengths of NMR, MS, IR, and UV-Vis spectroscopy—provides a self-validating system for the unequivocal identification of this compound.

Molecular Structure and Predicted Spectroscopic Fingerprints

The first step in any spectroscopic analysis is to examine the target structure and predict the key features that should be observable with each technique. This predictive exercise is crucial for efficient and accurate data interpretation.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Highlights:

  • ¹H NMR: Expect signals for one N-H proton, three aromatic protons in distinct environments, and a methyl ester singlet.

  • ¹³C NMR: Expect ten distinct carbon signals: seven for the indole core, one for the carbonyl carbon, and one for the methyl ester carbon.

  • Mass Spec: The molecular ion peak should reflect the formula C₁₀H₇Cl₂NO₂ and exhibit a characteristic isotopic pattern due to the two chlorine atoms.

  • IR Spec: Key stretches should include N-H, C=O (ester), aromatic C=C, and C-Cl bonds.

  • UV-Vis: The indole chromophore should produce characteristic absorption bands in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete picture of atomic connectivity can be assembled.

Proton (¹H) NMR Analysis

Causality Behind the Experiment: ¹H NMR provides a quantitative count and qualitative description of every unique proton environment in the molecule. The chemical shift of a proton is highly sensitive to the electron density around it; electron-withdrawing groups like chlorine and the carboxylate moiety will shift nearby protons "downfield" to a higher ppm value. Coupling patterns (splitting) reveal which protons are adjacent to each other.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it ensures the N-H proton is observable and not rapidly exchanging.[3]

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters: A standard pulse program is used. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted based on established principles of substituent effects on the indole ring.[4] The two chlorine atoms at positions 4 and 6 will exert a strong electron-withdrawing inductive effect, significantly influencing the chemical shifts of the aromatic protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
N1-H 9.0 - 12.0Broad Singlet1HThe N-H proton of indoles is typically downfield and often broad due to quadrupole effects and potential hydrogen bonding.[3]
H7 ~7.5Doublet (d)1HH7 is ortho to the electron-donating nitrogen but is also influenced by the adjacent C6-Cl. It will likely couple with H5 (meta-coupling), resulting in a small splitting (J ≈ 2 Hz).
H3 ~7.2Singlet (s)1HH3 is on the electron-rich pyrrole ring but is adjacent to the electron-withdrawing ester group. It has no adjacent protons, appearing as a singlet.
H5 ~7.1Doublet (d)1HH5 is situated between two chlorine atoms and will be significantly influenced by their inductive effects. It will show meta-coupling to H7 (J ≈ 2 Hz).
-OCH₃ ~3.9Singlet (s)3HThe methyl protons of the ester group are shielded and have no adjacent protons, resulting in a sharp singlet.
Carbon-¹³ (¹³C) NMR Analysis

Causality Behind the Experiment: ¹³C NMR maps the carbon skeleton of the molecule. While it is inherently less sensitive than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, adding another layer of validation.[3]

Experimental Protocol: ¹³C NMR The sample preparation is identical to that for ¹H NMR. The acquisition requires a greater number of scans (often several hundred or thousand) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum, ensuring each unique carbon appears as a single line.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are predicted by considering the hybridization of each carbon and the electronic effects of the substituents.[5]

Carbon Assignment Predicted δ (ppm) Justification
C=O (Ester) ~162The carbonyl carbon of an ester is characteristically found in this highly deshielded region.
C4, C6 128 - 135These carbons are directly attached to chlorine, leading to a significant downfield shift. Their exact positions can be confirmed with 2D NMR techniques.
C7a, C3a 125 - 140These are quaternary carbons at the ring junction. C7a is adjacent to nitrogen, while C3a is adjacent to two other carbons.
C2 ~127This carbon is part of the pyrrole ring and is attached to both the nitrogen and the ester group.
C5, C7 110 - 125These aromatic CH carbons are influenced by the adjacent chloro-substituents. C7 is typically more downfield than C5 due to its proximity to the pyrrole ring fusion.
C3 ~105The C3 carbon in 2-substituted indoles is typically shielded and appears relatively upfield.[3]
-OCH₃ ~52The sp³ hybridized methyl carbon of the ester appears in the characteristic upfield region.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Causality Behind the Experiment: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. For halogenated compounds, MS is particularly powerful due to the distinctive isotopic signatures of halogens.

Experimental Protocol: MS

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively stable molecules. High-energy electrons bombard the molecule, ejecting an electron to form a radical cation (M⁺•), which is the molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation

  • Molecular Formula: C₁₀H₇Cl₂NO₂

  • Molecular Weight:

    • Using ³⁵Cl: 10(12.011) + 7(1.008) + 2(34.969) + 1(14.007) + 2(15.999) = 243.0

    • The presence of two chlorine atoms leads to a characteristic isotopic pattern. Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This results in three distinct peaks for the molecular ion cluster:

      • M⁺ (containing two ³⁵Cl atoms) at m/z ≈ 243 (Relative abundance: 100%)

      • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 245 (Relative abundance: ~65%)

      • [M+4]⁺ (containing two ³⁷Cl atoms) at m/z ≈ 247 (Relative abundance: ~10%)

    • Observing this ~100:65:10 ratio is definitive proof of a dichloro-substituted compound.

Proposed Fragmentation Pathway The molecular ion will undergo fragmentation to produce smaller, stable ions. The most likely fragmentation involves the loss of the ester group functionalities.

fragmentation M [C₁₀H₇Cl₂NO₂]⁺• m/z = 243/245/247 F1 [C₉H₄Cl₂NO]⁺• m/z = 212/214/216 M->F1 - OCH₃ F2 [C₉H₇Cl₂N]⁺• m/z = 214/216/218 M->F2 - CO F3 [C₈H₄Cl₂N]⁺ m/z = 184/186/188 F1->F3 - CO

Caption: Plausible EI fragmentation pathway for the target molecule.

Predicted Major Fragments

m/z (³⁵Cl) Proposed Fragment Loss
212 [M - OCH₃]⁺ Loss of the methoxy radical
184 [M - OCH₃ - CO]⁺ Subsequent loss of carbon monoxide

| 156 | [C₇H₄Cl]⁺ | Further fragmentation of the indole ring |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality Behind the Experiment: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. This allows for a quick and reliable confirmation of the functional groups present in the molecule.

Experimental Protocol: IR

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted.

  • Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Significance
~3300N-H StretchConfirms the presence of the indole N-H group. The peak is often moderately broad.[6]
~3100-3000Aromatic C-H StretchIndicates the C-H bonds on the indole ring.
~2950Aliphatic C-H StretchCorresponds to the methyl group of the ester.
~1710 C=O Stretch (Ester) This is expected to be a very strong, sharp absorption, confirming the presence of the carbonyl group.[7]
~1600, ~1450Aromatic C=C StretchCharacteristic absorptions for the aromatic indole core.
~1250C-O Stretch (Ester)Corresponds to the single bond between the carbonyl carbon and the ester oxygen.
~800-700C-Cl StretchConfirms the presence of the chloro-substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Causality Behind the Experiment: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system is an excellent chromophore, and its absorption spectrum provides a characteristic electronic fingerprint.[8]

Experimental Protocol: UV-Vis

  • Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is around 10⁻⁵ M.

  • Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference.

  • Analysis: The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) is the key data point.

Predicted UV-Vis Absorption and Interpretation

The indole nucleus has two characteristic absorption bands, termed the ¹Lₐ and ¹Lₑ transitions.[9][10]

  • ¹Lₐ Band: This transition, typically appearing around 260-270 nm for unsubstituted indole, is sensitive to substitution on the benzene ring.[11]

  • ¹Lₑ Band: This transition appears at a shorter wavelength, often around 210-220 nm.

For this compound, the electron-withdrawing chloro and carboxylate groups are expected to cause a bathochromic (red) shift of the ¹Lₐ band compared to unsubstituted indole.[10]

  • Predicted λ_max: A strong absorption band is expected in the range of 280-300 nm . The exact position confirms the nature of the conjugated system and its substituents.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from a suite of spectroscopic methods.

  • NMR provides the definitive carbon-hydrogen framework and atom connectivity.

  • MS confirms the molecular formula and the presence of two chlorine atoms through its unique isotopic signature.

  • IR validates the presence of all key functional groups (N-H, C=O, C-Cl).

  • UV-Vis characterizes the electronic nature of the conjugated indole system.

Together, these techniques provide a robust, self-validating dataset that allows for the unambiguous confirmation of the target molecule's structure. This comprehensive characterization is the essential foundation upon which all further research, from synthetic methodology to biological screening, is built.

References

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available at: [Link]

  • ACS Publications. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • PubChem, National Institutes of Health. methyl 1H-indole-4-carboxylate. Available at: [Link]

  • PubChem, National Institutes of Health. methyl 4-methoxy-1H-indole-2-carboxylate. Available at: [Link]

  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

  • PubChem, National Institutes of Health. Methyl 1H-indole-2-carboxylate. Available at: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. Available at: [Link]

  • ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. Available at: [Link]

  • ResearchGate. (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubMed. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available at: [Link]

  • National Center for Biotechnology Information. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]

  • RSC Publishing. Optical properties of 3-substituted indoles. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]

  • Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Available at: [Link]

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1H NMR spectrum of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed, signal-by-signal interpretation of the spectral data. By explaining the causality behind chemical shifts, coupling constants, and signal multiplicities, this guide serves as an authoritative resource for the structural elucidation and quality control of this important heterocyclic compound.

Introduction to this compound

Chemical Structure and Significance

This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this molecule—with electron-withdrawing chlorine atoms on the benzene ring and a methyl ester group on the pyrrole ring—makes it a valuable synthetic intermediate for more complex target molecules. Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.

Below is the chemical structure with IUPAC numbering for reference.

Caption: Structure of this compound.

The Role of NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy provides critical information about a molecule's structure by mapping the chemical environment of its hydrogen atoms.[1] Key information derived from the spectrum includes:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.[2]

  • Integration: Reveals the relative number of protons responsible for a signal.[2]

  • Multiplicity (Splitting Pattern): Shows the number of adjacent, non-equivalent protons.[2][3]

  • Coupling Constant (J): Measures the interaction between coupled protons, providing geometric and bonding information.[2]

For this compound, ¹H NMR allows for unambiguous confirmation of the substitution pattern and overall molecular integrity.

Theoretical Principles of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is a direct consequence of the molecule's electronic structure. The presence of electronegative chlorine atoms, the aromatic indole ring system, and the methyl ester group all exert distinct effects on the observable proton signals.

Chemical Shift (δ)

The chemical shift of a proton is highly dependent on the degree of magnetic shielding provided by its local electronic environment.

  • Indole N-H (H1): The proton on the nitrogen is part of an aromatic pyrrole-like ring. It is typically deshielded and appears as a broad signal at a high chemical shift (> 8 ppm), with its exact position being sensitive to solvent, concentration, and temperature.[3]

  • Aromatic Protons (H3, H5, H7): These protons reside on the sp²-hybridized carbons of the indole ring and are found in the aromatic region (6-9 ppm).[4]

    • H3: This proton is on the electron-rich pyrrole ring but is adjacent to the electron-withdrawing methyl carboxylate group, which will shift it downfield.

    • H5 and H7: These protons are on the benzene portion of the indole. Their chemical shifts are strongly influenced by the two electron-withdrawing chlorine atoms at positions 4 and 6, which cause significant deshielding and a downfield shift.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are attached to an oxygen atom, placing them in a moderately deshielded environment. They are expected to appear as a sharp singlet in the 3.5-4.0 ppm range.[4]

Spin-Spin Coupling (J)

Spin-spin coupling occurs when the magnetic fields of non-equivalent protons influence each other through the intervening chemical bonds.

  • H5 and H7: These two protons are separated by four bonds. In aromatic systems, such a "meta" coupling is observable.[5] This will result in both the H5 and H7 signals appearing as doublets, with a small coupling constant (⁴J) typically in the range of 2-4 Hz.[5][6]

  • H3: This proton has no adjacent (vicinal) proton neighbors. Therefore, it is expected to appear as a singlet. Long-range coupling to the N-H proton or other aromatic protons is sometimes observed but is often too small to resolve.

  • N-H and -OCH₃: The N-H proton signal is usually broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange, which typically obscures any coupling. The methyl protons are isolated and will appear as a singlet.[3]

Integration

The area under each signal in the ¹H NMR spectrum is directly proportional to the number of protons it represents.[2] For this molecule, the expected integration ratio is 1:1:1:1:3, corresponding to the N-H, H3, H5, H7, and -OCH₃ protons, respectively.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many indole derivatives and its residual solvent peak does not typically interfere with signals of interest. Chloroform-d (CDCl₃) is another common option.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[1]

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher fields provide better signal dispersion and resolution.
Number of Scans (NS)16 or 32Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1)2-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)~4 secondsDetermines the digital resolution of the spectrum.
Spectral Width (SW)0-12 ppmEncompasses the expected range of all proton signals, from TMS to the acidic N-H proton.
Temperature298 K (25 °C)Standard operating temperature.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire Spectrum (Set Parameters, Run) setup->acquire process Fourier Transform & Phase Correction acquire->process calibrate Calibrate Spectrum (TMS to 0.00 ppm) process->calibrate integrate Integrate Signals calibrate->integrate analyze Assign Peaks & Analyze Couplings integrate->analyze

Caption: Standard workflow for ¹H NMR analysis.

Detailed Spectral Interpretation and Analysis

This section provides the predicted ¹H NMR data and a rationale for the assignment of each signal.

Annotated Molecular Structure for ¹H NMR

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4,6-dichloro-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, experimental protocols, and the structural insights that can be gleaned from the ¹³C NMR spectrum of this halogenated indole derivative. The principles and methodologies discussed herein are foundational for the structural elucidation and quality control of novel indole-based compounds in a research and development setting.

Introduction: The Significance of Spectroscopic Analysis for Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. This compound, with its specific substitution pattern of two chlorine atoms and a methyl ester, presents a unique electronic environment. Understanding the precise arrangement of these substituents is critical for predicting its chemical reactivity, metabolic fate, and interaction with biological targets. ¹³C NMR spectroscopy is an indispensable tool for confirming the molecular structure of such compounds, providing unambiguous information about the carbon framework.

This guide will proceed by first presenting the predicted ¹³C NMR chemical shifts for this compound. This is followed by a detailed rationale for the assignment of each resonance, drawing upon data from closely related analogs and established principles of NMR spectroscopy. A standardized experimental protocol for acquiring high-quality ¹³C NMR data is also provided, ensuring reproducibility and accuracy in the laboratory.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~128The presence of the electron-withdrawing methyl carboxylate group at this position typically shifts the C2 resonance downfield.
C3~108This carbon is generally observed at a higher field in indole-2-carboxylates.
C3a~127A quaternary carbon whose chemical shift is influenced by the fusion of the two rings.
C4~126The direct attachment of an electron-withdrawing chlorine atom causes a significant downfield shift.
C5~120This carbon experiences a slight upfield shift due to the ortho- and para-directing effects of the chlorine atoms.
C6~131The carbon directly bonded to the second chlorine atom, resulting in a pronounced downfield shift.
C7~112Influenced by the overall electron density of the benzene portion of the indole ring.
C7a~137A quaternary carbon at the bridgehead, typically found at a low field in indole systems.
-COOCH₃~162The carbonyl carbon of the methyl ester group, characteristically found in this region.[1]
-COOCH₃~52The methyl carbon of the ester group.

Elucidation of the ¹³C NMR Spectrum: A Mechanistic Approach

The interpretation of the ¹³C NMR spectrum of this compound is based on a systematic analysis of the electronic effects of its substituents on the indole ring. The following discussion provides a detailed, evidence-based rationale for the predicted chemical shift assignments.

The chemical shifts of the carbon atoms in the indole ring are influenced by the interplay of inductive and resonance effects of the chloro and methyl carboxylate substituents. Generally, aromatic carbons resonate in the range of 100-170 ppm.[1][2]

  • The Pyrrole Ring (C2, C3, C3a, C7a): The methyl carboxylate group at the C2 position is strongly electron-withdrawing, which deshields the C2 carbon, causing it to resonate at a lower field. Conversely, C3 is typically more shielded in indole-2-carboxylates. The quaternary carbons, C3a and C7a, are located at the fusion of the pyrrole and benzene rings and their chemical shifts are influenced by the overall aromatic system.

  • The Benzene Ring (C4, C5, C6, C7): The two chlorine atoms at positions C4 and C6 are electron-withdrawing via the inductive effect, which generally causes a downfield shift for the directly attached carbons (C4 and C6). This effect is particularly pronounced for C6. The chemical shifts of the other carbons in the benzene ring (C5 and C7) are modulated by a combination of inductive and resonance effects from the substituents. Data from related chlorinated indoles, such as 5-chloroindole derivatives, show characteristic shifts for the carbon atoms in the benzene ring, which supports these assignments.[3] For instance, in a related compound, methyl 6-chloro-1H-indole-2-carboxylate, the chlorinated carbon also appears at a lower field.[4]

  • The Substituents (-COOCH₃): The carbonyl carbon of the methyl ester is readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm.[1] The methyl carbon of the ester group is found at a much higher field, consistent with an sp³ hybridized carbon attached to an oxygen atom.

To definitively assign the resonances of the protonated carbons, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment correlates each carbon atom with its directly attached proton(s), while an HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[5]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]
  • Tune and match the probe for the ¹³C frequency.
  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition Parameters for a Standard ¹³C{¹H} Experiment:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.
  • Acquisition Time: Typically around 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Visualizing the Molecular Structure and NMR Workflow

To aid in the understanding of the structure-spectrum correlation, the following diagrams are provided.

Caption: Molecular structure with numbered carbon atoms.

¹³C NMR Experimental Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: A simplified workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, a reliable set of chemical shift assignments has been established. The detailed experimental protocol offers a standardized approach for obtaining high-quality data, which is crucial for the unambiguous structural confirmation of this and other novel indole derivatives. For researchers in drug discovery and development, a solid understanding of these spectroscopic techniques is paramount for advancing new chemical entities from the laboratory to clinical applications.

References

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Unveiling the Solid State: A Technical Guide to the Crystal Structure of Dichlorinated Indole Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The Strategic Importance of Chlorine in Indole-Based Drug Design

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of chlorine atoms to this core, creating dichlorinated indole esters, is a strategic chemical modification employed to modulate a molecule's physicochemical and pharmacokinetic properties. This strategic halogenation can influence:

  • Lipophilicity: Chlorine atoms significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.

  • Metabolic Stability: The presence of chlorine can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can play a crucial role in ligand-receptor interactions, enhancing binding affinity and selectivity.

Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

The Experimental Blueprint: From Powder to Patterson

The determination of a crystal structure is a meticulous process that transforms a powdered compound into a detailed atomic map. This section outlines the critical experimental stages, emphasizing the causality behind each methodological choice.

Synthesis of Dichlorinated Indole Esters

The journey begins with the chemical synthesis of the target molecule. A common route to dichlorinated indole esters involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and ketoesters. For instance, the synthesis of ethyl 4,6-dichloro-1H-indole-2-carboxylate can be achieved through the reaction of 3,5-dichlorophenylhydrazine with ethyl pyruvate.[2][3]

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, and free of defects.[4]

Core Principle: Crystallization is fundamentally a process of controlled precipitation, where a solute's solubility is gradually reduced in a solution, leading to the formation of a highly ordered solid state.[5]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes slow crystal growth. This is often the simplest method to attempt first.[6]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.

Protocol: A Self-Validating Approach to Crystallization Screening

A robust crystallization strategy involves screening a variety of solvents and techniques in parallel. This self-validating approach increases the probability of obtaining suitable crystals.

Caption: A generalized workflow for screening crystallization conditions.

Single Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.[7] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[8]

The Physics at Play: Bragg's Law

The diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). By measuring the angles and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed.

Experimental Protocol: Single Crystal X-ray Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9]

  • Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Structural Analysis: A Tale of Two (and a Half) Indoles

To understand the structural implications of dichlorination, we will first examine the crystal structure of the parent, non-chlorinated indole ester, and then delve into the crystallographic details of a more complex dichlorinated indole derivative.

The Foundation: Crystal Structure of Ethyl 1H-indole-2-carboxylate

The crystal structure of ethyl 1H-indole-2-carboxylate provides a crucial baseline for understanding the fundamental packing and intermolecular interactions within this class of molecules.

Crystallographic Parameter Ethyl 1H-indole-2-carboxylate [1]
Chemical FormulaC₁₁H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622(7)
b (Å)18.891(2)
c (Å)9.6524(13)
β (°)104.454(13)
Volume (ų)982.1(2)
Z4

Key Structural Features:

  • Planarity: The indole ring system is essentially planar.

  • Hydrogen Bonding: The molecules form hydrogen-bonded dimers through interactions between the indole N-H group and the carbonyl oxygen of the ester. This results in a centrosymmetric R²₂(10) ring motif.[1]

  • Packing: The crystal packing exhibits a herringbone pattern.[1]

The Impact of Dichlorination: Insights from a Complex Derivative

While the crystal structure of a simple dichlorinated indole ester is not publicly available, we can glean valuable insights from the structure of a more complex derivative: ethyl 5"-(2,4-dichlorophenyl)-1'-methyl-2,3”-dioxo-2,3,2”,3”-tetrahydro-1H-indole-3-spiro-2'-pyrrolidine-3'-spiro-2”-thiazolo[3”,2”-a]-pyrimidine-6” carboxylate .

Crystallographic Parameter Complex Dichlorinated Indole Derivative
Chemical FormulaC₂₉H₂₆Cl₂N₄O₆S
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.359(2)
b (Å)11.247(2)
c (Å)13.992(3)
α (°)106.82(3)
β (°)97.67(3)
γ (°)112.93(3)
Volume (ų)1380.0
Z2

Analysis of Dichlorination Effects:

  • Molecular Conformation: The presence of the bulky dichlorophenyl group significantly influences the overall conformation of the molecule, leading to a twisted arrangement of the various ring systems.

  • Intermolecular Interactions: The chlorine atoms can participate in halogen bonding and other weak intermolecular interactions, influencing the crystal packing. In this complex structure, hydrogen bonding also plays a significant role in the crystal packing, with molecules connected by N-H···O hydrogen bonds.

  • Packing Density: The introduction of two chlorine atoms increases the molecular weight and can lead to more efficient crystal packing, as reflected in the density.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the determination and analysis of the crystal structure of dichlorinated indole esters. While a definitive structure for a simple dichlorinated indole ester remains elusive in the public domain, the comparative analysis of the parent indole ester and a complex dichlorinated derivative offers significant insights into the structural consequences of dichlorination.

For researchers in drug development, the key takeaway is the profound impact of halogenation on molecular conformation and intermolecular interactions, which are critical determinants of biological activity. Future work should focus on obtaining the crystal structures of simpler dichlorinated indole esters, such as ethyl 4,6-dichloro-1H-indole-2-carboxylate, to provide a more direct and fundamental understanding of these structural effects. Such data would be invaluable for the continued rational design of potent and selective indole-based therapeutics.

References

  • Chem-Impex. 4,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

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The Diverse Biological Landscape of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic molecules with significant therapeutic value.[1] Among its many derivatives, the indole-2-carboxylate scaffold has emerged as a particularly "privileged" motif, offering a versatile platform for the development of novel agents targeting a wide spectrum of diseases. Its favorable drug-like characteristics, such as good bioavailability and cell permeability, combined with its synthetic tractability, make it an attractive starting point for drug discovery campaigns.[2][3]

This guide provides a comprehensive overview of the significant biological activities associated with indole-2-carboxylate derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows required for their evaluation. As a senior application scientist, the emphasis here is not just on the "what" but the "why"—elucidating the causal links between chemical structure and biological function to empower rational drug design.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Indole-2-carboxylate derivatives have demonstrated impressive antiproliferative activity against a multitude of cancer cell lines, acting through diverse mechanisms that strike at the heart of cancer progression.[4][5] Their ability to interfere with key signaling pathways, disrupt essential cellular machinery, and induce programmed cell death makes them a rich area of oncological research.[2]

Mechanism I: Inhibition of Cellular Proliferation via Kinase Modulation

Oncogenic protein kinases are critical drivers of cancer cell growth and survival, making them prime therapeutic targets.[5] Indole-2-carboxamides, a key subclass of these derivatives, have been successfully designed as potent inhibitors of several key kinases.

  • Targeting Receptor Tyrosine Kinases (RTKs): Many cancers are driven by the aberrant activation of RTKs like the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR).[5] Specific indole-2-carboxamide derivatives have been shown to inhibit both EGFR and VEGFR-2, thereby blocking downstream signaling pathways responsible for cell proliferation and tumor angiogenesis.[5] The FDA-approved drug Sunitinib, which contains an indole core, exemplifies this multi-target tyrosine kinase inhibition strategy, effectively reducing tumor vascularization and growth.[2]

  • Targeting Cell Cycle Regulators: The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs). Dysregulation of this process is a universal feature of cancer. Certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of EGFR and CDK2.[6] By targeting CDK2, these compounds can halt the cell cycle, preventing cancer cells from replicating.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Gene Transcription (Proliferation, Angiogenesis) RAS_RAF->Proliferation PI3K_AKT->Proliferation CDK2 CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Indole_Deriv Indole-2-Carboxamide Derivative Indole_Deriv->EGFR Inhibition Indole_Deriv->CDK2 Inhibition

Caption: Kinase inhibition by Indole-2-Carboxamide derivatives.

Mechanism II: Induction of Programmed Cell Death (Apoptosis)

A primary goal of cancer therapy is to trigger apoptosis in malignant cells. Indole derivatives are adept at this, modulating several key proteins in the apoptotic cascade.[2]

  • Modulation of Apoptotic Regulators: They can inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, shifting the cellular balance towards death.[7]

  • Activation of Caspases: The execution of apoptosis relies on a cascade of enzymes called caspases. Studies have shown that potent indole-2-carboxamide derivatives can significantly increase the levels of Cytochrome C, a key activator of the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.[6]

  • p53 Pathway Interaction: The tumor suppressor gene p53 is a master regulator of cell fate, capable of initiating apoptosis in response to cellular stress.[6] The activity of some indole derivatives is linked to the p53 pathway, helping to restore this crucial cell death mechanism.[6][8]

G Indole_Deriv Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Deriv->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induction by Indole derivatives.

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

A tiered approach is essential for validating the anticancer potential of newly synthesized derivatives.

1.3.1 Protocol: MTT Assay for Cytotoxicity Screening This colorimetric assay is a first-line screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot a dose-response curve to determine the GI50/IC50 value (the concentration that inhibits 50% of cell growth).[6]

1.3.2 Data Summary: Anticancer Activity of Lead Indole Derivatives

Compound IDTarget Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 2e HCT116 (Colon)6.43EGFR Inhibition, Apoptosis Induction[10]
Compound 5e MCF-7 (Breast)1.05EGFR/CDK2 Inhibition[6]
Compound 5h MCF-7 (Breast)0.95EGFR/CDK2 Inhibition[6]
ICA-Cu Complex MDA-MB-231 (Breast)<20DNA Intercalation, Growth Inhibition[9]
Jerantinine B MV4-11 (Leukemia)0.3JNK Pathway Activation, Apoptosis[2]

Antiviral Strategies: Targeting HIV-1 Integrase

The development of safe and effective antiviral agents is a global health priority. Indole-2-carboxylic acid has been identified as a promising scaffold for potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[4][11]

Mechanism: Chelating Divalent Metal Ions in the Active Site

HIV-1 integrase requires two divalent magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome.[12] The indole-2-carboxylic acid scaffold is perfectly poised to disrupt this process. The carboxyl group at the C2 position and the indole nitrogen act as a bidentate chelator, binding to the two Mg²⁺ ions and displacing them from their catalytic positions.[13][14] This inhibition of the strand transfer step effectively halts viral replication.[12]

Further optimization has shown that adding a halogenated benzene ring at the C6 position can introduce a beneficial π–π stacking interaction with the viral DNA, further enhancing inhibitory potency.[13][14]

cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ DDE DDE Motif (Asp64, Asp116, Glu152) DDE->Mg1 Coordinates DDE->Mg2 Coordinates Indole_Scaffold Indole-2-Carboxylate (Chelating Core) Indole_Scaffold->Mg1 Chelation Indole_Scaffold->Mg2 Chelation vDNA Viral DNA Indole_Scaffold->vDNA Inhibits Strand Transfer Halogen_Ring C6 Halogenated Ring (Optional) Indole_Scaffold->Halogen_Ring Halogen_Ring->vDNA π–π Stacking

Caption: Mechanism of HIV-1 Integrase inhibition.

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the key catalytic step of integrase.

  • Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate, and reaction buffer containing Mg²⁺.

  • Reaction Setup: In a 96-well plate, combine the integrase enzyme with the test compound (indole-2-carboxylate derivative) at various concentrations and pre-incubate.

  • Initiation: Add the donor and target DNA substrates to initiate the strand transfer reaction. Incubate at 37°C.

  • Quenching: Stop the reaction using an EDTA-containing solution.

  • Detection: The amount of strand transfer product is quantified, typically using an ELISA-based method or fluorescence.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.[13]

Data Summary: Anti-HIV-1 Integrase Activity
Compound IDIC50 (µM)Key Structural FeaturesReference
Compound 17a 3.11C6 halogenated benzene ring[13][14]
Compound 20a 0.13Optimized C3 long branch and C6 halogenated ring[11]

Antimicrobial and Antitubercular Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise as broad-spectrum antibacterial and antifungal compounds.[15][16] A particularly exciting development is the activity of indole-2-carboxamides against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).[17]

Mechanism: Targeting the MmpL3 Transporter in Mycobacteria

Indole-2-carboxamides act as inhibitors of the mycolic acid biosynthetic pathway.[17] Specifically, they are believed to inhibit the function of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM)—a precursor to mycolic acids—across the inner membrane to the periplasm, where it is incorporated into the unique and protective mycobacterial cell wall.[17] By blocking MmpL3, these compounds prevent the formation of the mycolic acid layer, compromising the structural integrity of the cell wall and leading to bacterial death.[17]

cluster_workflow MmpL3-Mediated Mycolic Acid Transport TMM_Synth TMM Synthesis (Cytoplasm) MmpL3 MmpL3 Transporter Inner Membrane TMM_Synth->MmpL3:f0 Trehalose Monomycolate (TMM) Mycolic_Layer Mycolic Acid Layer (Cell Wall) MmpL3:f0->Mycolic_Layer Translocation Indole_Deriv Indole-2-Carboxamide Indole_Deriv->MmpL3 Inhibition

Caption: Inhibition of MmpL3 transporter by Indole-2-Carboxamides.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution technique is the gold standard for determining the MIC of an antimicrobial agent.[18]

  • Preparation: Prepare a two-fold serial dilution of the indole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis) to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or longer for slower-growing organisms like Mtb.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Synthesis and Chemical Derivatization

The biological potential of this scaffold is unlocked through synthetic chemistry. The ability to readily access the core and modify its substituents is paramount for conducting SAR studies and optimizing lead compounds.

Core Synthesis Strategies
  • Palladium-Catalyzed C-H Amination: A modern and efficient method involves the intramolecular aerobic amination of 2-acetamido-3-arylacrylates using a palladium catalyst, which directly forms the indole-2-carboxylate ring system.[19]

  • Fischer Indole Synthesis: A classical and robust method reacting phenylhydrazine derivatives with α-keto acids (like 2-oxopropanoic acid) to yield the indole-2-carboxylate core.[6]

Key Derivatization Reactions

Once the core is formed, key functional groups can be installed to probe the SAR.

  • Amide Coupling: The carboxylic acid at the C2 position is a key handle. It can be readily coupled with a diverse range of amines using standard coupling reagents (e.g., BOP, HATU) to generate extensive libraries of indole-2-carboxamides.[6]

  • N-Alkylation: The indole nitrogen can be alkylated using a base (e.g., KOH) and an alkyl halide (e.g., benzyl bromide) to explore the impact of substituents at the N1 position.[20]

Start Phenylhydrazine + α-Keto Acid Core Indole-2-Carboxylic Acid Core Start->Core Fischer Indole Synthesis Amide Indole-2-Carboxamide Derivatives Core->Amide Amine + Coupling Reagent N_Alkyl N-Alkylated Derivatives Core->N_Alkyl Base + Alkyl Halide

Caption: General synthetic and derivatization workflow.

Conclusion and Future Directions

The indole-2-carboxylate scaffold is a remarkably fruitful starting point for the discovery of novel therapeutic agents. Derivatives have demonstrated potent and mechanistically diverse activities against cancer, HIV, and pathogenic bacteria. The synthetic accessibility of the core allows for extensive chemical exploration, leading to the rapid identification of structure-activity relationships and the optimization of lead compounds.

Future research should focus on multi-target drug design, leveraging the scaffold's ability to interact with diverse biological targets. A critical next step for promising leads identified in vitro is the thorough evaluation of their pharmacokinetic and pharmacodynamic (PK/PD) properties, including metabolic stability and in vivo efficacy in relevant animal models. The continued exploration of this privileged chemical space holds immense promise for addressing significant unmet needs in modern medicine.

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Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, and its derivatives, particularly substituted indole-2-carboxylates, represent a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of substituted indole-2-carboxylates. We will explore established and modern synthetic methodologies, delve into the nuances of their characterization, and critically analyze their structure-activity relationships across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation indole-based therapeutics.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic molecules of profound biological importance.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of compounds targeting a wide range of physiological processes. Among the myriad of indole derivatives, substituted indole-2-carboxylates have emerged as a particularly versatile class of compounds. The presence of the carboxylate group at the 2-position provides a crucial handle for molecular recognition by biological targets and allows for further chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties.

Indole-2-carboxylates are instrumental in the synthesis of alkaloids and have more recently been utilized in the creation of enzyme inhibitors and receptor ligands.[2] Their structural rigidity, combined with the potential for diverse substitutions on the indole core, makes them ideal candidates for mimicking the conformations of amino acids, leading to the development of peptidomimetics with enhanced in vivo stability.[2] The therapeutic landscape of indole-containing drugs is extensive, with examples ranging from anti-migraine agents like eletriptan to cholesterol-lowering drugs like fluvastatin and antiemetics such as ondansetron.[1] This underscores the immense potential held within the indole-2-carboxylate scaffold for the development of novel therapeutics to address unmet medical needs.

Synthetic Strategies for Substituted Indole-2-Carboxylates

The construction of the indole-2-carboxylate core and the introduction of various substituents can be achieved through a range of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical Indole Syntheses

Two of the most venerable and widely employed methods for the synthesis of indoles are the Fischer and Reissert indole syntheses.

  • Fischer Indole Synthesis: First reported in 1883, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[3][4] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the indole ring.[3][4] The use of pyruvic acid or its esters as the carbonyl component directly leads to the formation of indole-2-carboxylic acids or their corresponding esters.[3][5] The reaction is typically catalyzed by Brønsted or Lewis acids such as ZnCl₂ or BF₃.[3]

  • Reissert Indole Synthesis: The Reissert indole synthesis provides a complementary approach, starting from o-nitrotoluene and diethyl oxalate.[6] A base-catalyzed condensation reaction yields ethyl o-nitrophenylpyruvate, which upon reductive cyclization, typically using ferrous sulfate and ammonia, affords indole-2-carboxylic acid.[6]

Fischer_and_Reissert_Indole_Synthesis cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis F_Arylhydrazine Arylhydrazine F_Hydrazone Hydrazone Intermediate F_Arylhydrazine->F_Hydrazone + Carbonyl F_Pyruvic_Ester Pyruvic Acid Ester F_Pyruvic_Ester->F_Hydrazone F_Indole Indole-2-carboxylate F_Hydrazone->F_Indole Acid Catalyst [3,3]-Sigmatropic Rearrangement R_o_Nitrotoluene o-Nitrotoluene R_o_Nitrophenylpyruvate o-Nitrophenylpyruvate R_o_Nitrotoluene->R_o_Nitrophenylpyruvate + Diethyl Oxalate (Base) R_Diethyl_Oxalate Diethyl Oxalate R_Diethyl_Oxalate->R_o_Nitrophenylpyruvate R_Indole Indole-2-carboxylic Acid R_o_Nitrophenylpyruvate->R_Indole Reductive Cyclization (e.g., Fe/NH₃) HIV_Integrase_Inhibition Indole Indole-2-carboxylate Derivative Integrase HIV-1 Integrase Active Site Indole->Integrase Binds to active site Mg1 Mg²⁺ Indole->Mg1 Chelates Mg2 Mg²⁺ Indole->Mg2 Chelates Integration Viral DNA Integration Integrase->Integration Catalyzes vDNA Viral DNA vDNA->Integration Replication Viral Replication Integration->Replication

Caption: Mechanism of HIV-1 integrase inhibition.

Anticancer Activity

The antiproliferative properties of substituted indole-2-carboxamides have also been extensively investigated. [5][7]Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival. [5]By simultaneously targeting these two pathways, these compounds can induce apoptosis (programmed cell death) in cancer cells. [5]The apoptotic effect is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. [5]

Anti-inflammatory Activity

Indole-2-carboxamide derivatives have also shown potential as anti-inflammatory agents. [8]They have been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharides (LPS). [8]This suggests their potential utility in the treatment of inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of substituted indole-2-carboxylates is highly dependent on the nature and position of the substituents on the indole ring and the modifications of the carboxylate group. A systematic exploration of these chemical modifications, known as structure-activity relationship (SAR) studies, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Position of Substitution Effect on Biological Activity Examples Reference
N1-position Can influence lipophilicity and interactions with the target protein.N-alkylation can modulate antiviral and anticancer activity.[1]
C3-position Introduction of bulky groups can enhance binding to hydrophobic pockets of enzymes.C3-substituents are important for HIV-1 integrase inhibition.[9]
C5 and C6-positions Halogen substitutions can improve potency through halogen bonding and altered electronic properties.5-chloro or 6-bromo substitutions can enhance anticancer and antiviral activities.[5][10]
C2-carboxylate Essential for chelating metal ions in enzyme active sites. Conversion to amides can modulate activity and cell permeability.The free carboxylate is crucial for HIV-1 integrase inhibition, while amides are often active as anticancer agents.[5][11]

Table 2: Summary of structure-activity relationships for substituted indole-2-carboxylates.

Experimental Protocols

To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of substituted indole-2-carboxylates.

General Procedure for the Synthesis of Ethyl 3-Substituted-1H-indole-2-carboxylates via Fischer Indole Synthesis

This protocol is a generalized procedure based on the Fischer indole synthesis. [5] Materials:

  • Substituted phenylhydrazine hydrochloride

  • Ethyl 2-oxopropanoate (ethyl pyruvate)

  • p-Toluenesulfonic acid (PTSA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-oxopropanoate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired ethyl 3-substituted-1H-indole-2-carboxylate.

General Procedure for the Esterification of 3-Substituted-1H-indole-2-carboxylic Acids

This protocol describes a typical acid-catalyzed esterification. [12][9] Materials:

  • 3-Substituted-1H-indole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 3-substituted-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction by TLC. [12][9]4. After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. [12][9]5. Extract the product with ethyl acetate (3 x volume). [12][9]6. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [12][9]7. Purify the crude product by chromatography on silica gel if necessary.

In Vitro Anti-inflammatory Assay: Measurement of TNF-α and IL-6 Production

This protocol is a general method for assessing the anti-inflammatory activity of test compounds. [8] Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (substituted indole-2-carboxylates)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of cytokine production for each compound.

Conclusion and Future Outlook

Substituted indole-2-carboxylates continue to be a highly productive scaffold in the pursuit of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

  • Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of these compounds will be of increasing importance.

  • Exploration of novel biological targets: The versatility of the indole-2-carboxylate scaffold suggests that it may be effective against a wider range of targets than is currently known.

  • Application of computational chemistry: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new derivatives with improved potency and selectivity.

  • Investigation of novel drug delivery systems: Formulations that enhance the bioavailability and targeted delivery of these compounds will be crucial for translating their in vitro activity into in vivo efficacy.

By leveraging these advanced approaches, the scientific community is well-positioned to unlock the full therapeutic potential of substituted indole-2-carboxylates and to develop innovative medicines for a wide range of diseases.

References

  • Bourguignon, J. J., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2823-2839.
  • Li, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5341-5354.
  • ResearchGate. (2023). Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. [Link]

  • ResearchGate. (n.d.). Reissert Indole Synthesis. [Link]

  • Al-Soud, Y. A., et al. (2016).
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1000.
  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9048.
  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(7), 3105.
  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9037-9048.
  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Abdel-Gawad, H., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 59(17), 7935-7951.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2018(5), 183-197.

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Methodological & Application

Synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in numerous pharmacologically active compounds, and the introduction of chlorine atoms at the 4 and 6 positions can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[1] This document outlines the synthetic strategy, provides a step-by-step experimental protocol, and discusses the underlying chemical principles and characterization of the target compound.

Strategic Approach: The Fischer Indole Synthesis

The most direct and widely applicable method for the construction of the indole ring system is the Fischer indole synthesis.[2][3][4] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[2] For the synthesis of this compound, the logical precursors are (3,5-dichlorophenyl)hydrazine and methyl pyruvate.

The overall synthetic pathway can be envisioned in two main stages:

  • Preparation of (3,5-dichlorophenyl)hydrazine Hydrochloride: This key intermediate is synthesized from the commercially available 3,5-dichloroaniline via a diazotization reaction followed by reduction.

  • Fischer Indole Cyclization: The prepared (3,5-dichlorophenyl)hydrazine hydrochloride is then reacted with methyl pyruvate in the presence of an acid catalyst to form the target indole.

This approach is favored due to the accessibility of the starting materials and the robustness of the Fischer indole synthesis.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Hydrazine Synthesis cluster_stage2 Stage 2: Fischer Indole Synthesis 3,5-Dichloroaniline 3,5-Dichloroaniline Diazotization Diazotization 3,5-Dichloroaniline->Diazotization  NaNO2, HCl (aq) 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Reduction Reduction Diazonium Salt->Reduction  SnCl2·2H2O, HCl (conc) 3,5-Dichlorophenylhydrazine HCl 3,5-Dichlorophenylhydrazine HCl Reduction->3,5-Dichlorophenylhydrazine HCl Fischer Cyclization Fischer Cyclization 3,5-Dichlorophenylhydrazine HCl->Fischer Cyclization Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Fischer Cyclization  Acid Catalyst (e.g., H2SO4) Heat Target Molecule Methyl 4,6-dichloro-1H- indole-2-carboxylate Fischer Cyclization->Target Molecule

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of (3,5-dichlorophenyl)hydrazine Hydrochloride

The synthesis of the hydrazine precursor is a critical first step. It involves the diazotization of 3,5-dichloroaniline, followed by in situ reduction of the resulting diazonium salt.

Protocol: Synthesis of (3,5-dichlorophenyl)hydrazine Hydrochloride

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dichloroaniline162.0216.2 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6345.1 g0.2
Deionized Water18.02As needed-

Procedure:

  • Dissolution of Aniline: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3,5-dichloroaniline (16.2 g, 0.1 mol) and 100 mL of deionized water. Stir the suspension and slowly add concentrated hydrochloric acid (30 mL).

  • Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water dropwise over 30 minutes. Ensure the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Reduction: In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (45.1 g, 0.2 mol) in 40 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride will form.

  • Isolation: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The expected product is (3,5-dichlorophenyl)hydrazine hydrochloride as a crystalline solid.

Part 2: Synthesis of this compound

This stage involves the core Fischer indole synthesis, where the prepared hydrazine reacts with methyl pyruvate to form the target indole.

Protocol: Fischer Indole Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3,5-dichlorophenyl)hydrazine HCl213.4810.7 g0.05
Methyl Pyruvate102.095.6 g (5.1 mL)0.055
Ethanol46.07100 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.085 mL-

Procedure:

  • Hydrazone Formation (in situ): In a 250 mL round-bottom flask, suspend (3,5-dichlorophenyl)hydrazine hydrochloride (10.7 g, 0.05 mol) in 100 mL of ethanol. Add methyl pyruvate (5.6 g, 0.055 mol) to the suspension.

  • Acid Catalysis and Cyclization: While stirring, carefully and slowly add concentrated sulfuric acid (5 mL) to the mixture. The mixture will warm up.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with plenty of water until the washings are neutral.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol-water mixture to obtain pure this compound as a crystalline solid.[5][6]

Mechanistic Insights into the Fischer Indole Synthesis

The Fischer indole synthesis is a classic example of a pericyclic reaction, specifically a[6][6]-sigmatropic rearrangement, embedded within a series of acid-catalyzed steps.

Fischer_Mechanism Hydrazine (3,5-dichlorophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Pyruvate Methyl Pyruvate Pyruvate->Hydrazone H+ Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Di-imine Di-imine Intermediate Rearrangement->Di-imine Cyclization Intramolecular Cyclization Di-imine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Methyl 4,6-dichloro- 1H-indole-2-carboxylate Elimination->Indole

Figure 2: Simplified mechanism of the Fischer indole synthesis.

The key steps involve:

  • Hydrazone Formation: Acid-catalyzed condensation of the hydrazine and ketone.

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine form.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new C-C bond is created.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of a nitrogen atom onto an imine carbon.

  • Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable aromatic indole ring.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected to be in a defined range, which should be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 (s, 1H): NH proton of the indole ring.

    • δ ~7.5 (d, J ≈ 1.5 Hz, 1H): Aromatic proton (H5 or H7).

    • δ ~7.3 (d, J ≈ 1.5 Hz, 1H): Aromatic proton (H5 or H7).

    • δ ~7.2 (s, 1H): H3 proton of the indole ring.

    • δ ~3.9 (s, 3H): Methyl ester protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~161: Carbonyl carbon of the ester.

    • δ ~136, 130, 128, 125, 121, 112: Aromatic and indole ring carbons.

    • δ ~105: C3 of the indole ring.

    • δ ~52: Methyl ester carbon.

  • FTIR (KBr, cm⁻¹):

    • ~3300-3400: N-H stretching vibration.

    • ~1700: C=O stretching vibration of the ester.

    • ~1600, 1450: Aromatic C=C stretching vibrations.

    • ~800-900: C-Cl stretching vibrations.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₇Cl₂NO₂; expected [M-H]⁻ at m/z ~244.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3,5-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Very toxic to aquatic life.

  • Tin(II) Chloride Dihydrate: Harmful if swallowed. Causes severe skin burns and eye damage.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care.

  • Methyl Pyruvate: Flammable liquid and vapor. Causes skin and eye irritation.

Conclusion

The Fischer indole synthesis provides a reliable and efficient route for the preparation of this compound. This detailed protocol, from the synthesis of the necessary hydrazine precursor to the final cyclization and purification, offers a robust method for accessing this valuable building block for drug discovery and medicinal chemistry research. The careful execution of these steps, coupled with thorough characterization of the final product, will ensure the successful synthesis of this important indole derivative.

References

  • Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. (2021). Semantic Scholar. Retrieved from [Link]

  • (PDF) Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Preparation of 6-substituted-4-chromanone-2-carboxylic acid. (2011). Google Patents.
  • Methyl 1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1977). Organic Syntheses. Retrieved from [Link]

  • 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. (1993). PubMed. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile biological activity makes it a "privileged structure" in medicinal chemistry. Specifically, halogenated indoles such as Methyl 4,6-dichloro-1H-indole-2-carboxylate are valuable intermediates for synthesizing more complex molecules, including potential kinase inhibitors and other therapeutic agents.[4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into a robust synthetic route, explain the causality behind the chosen conditions, and provide the necessary data for replication and validation. The primary method detailed is an adaptation of the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][5][6][7]

Synthesis Overview: The Japp-Klingemann/Fischer Indole Pathway

The synthesis of the target compound is efficiently achieved through a two-step sequence. The first step is a Japp-Klingemann reaction to form the key intermediate, a dichlorinated phenylhydrazone. This is followed by an acid-catalyzed Fischer indole cyclization to yield the final product. The Japp-Klingemann reaction is particularly advantageous as it allows for the direct formation of the necessary hydrazone from an aryl diazonium salt and a β-ketoester.[2][8][9]

Overall Reaction Scheme:

This pathway offers regiochemical control, which can sometimes be a challenge with direct cyclization of unsymmetrical ketones in traditional Fischer indole syntheses.[10]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Notes
3,5-Dichloroaniline626-43-7C₆H₅Cl₂N162.02Toxic, handle with care.
Sodium Nitrite7632-00-0NaNO₂69.00Oxidizer, toxic.
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive.
Methyl 2-chloroacetoacetate3465-53-4C₅H₇ClO₃150.56Lachrymator.
Sodium Acetate127-09-3C₂H₃NaO₂82.03Hygroscopic.
Ethanol64-17-5C₂H₅OH46.07Flammable.
Polyphosphoric Acid (PPA)8017-16-1Hₙ₊₂PₙO₃ₙ₊₁N/ACorrosive, viscous.
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable solvent for extraction/chromatography.
Hexanes110-54-3C₆H₁₄86.18Flammable solvent for chromatography.
Sodium Bicarbonate144-55-8NaHCO₃84.01For neutralization.
Magnesium Sulfate (anhyd.)7487-88-9MgSO₄120.37Drying agent.
Silica Gel7631-86-9SiO₂60.08For column chromatography.
Equipment
  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Fume hood

Detailed Experimental Protocol

Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
  • Diazotization of 3,5-Dichloroaniline:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3,5-dichloroaniline (8.1 g, 50 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.8 g, 55 mmol) in water (15 mL) dropwise over 30 minutes. The addition should be slow enough to prevent the temperature from rising.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. This solution should be used immediately in the next step.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve methyl 2-chloroacetoacetate (7.5 g, 50 mmol) and sodium acetate (12.3 g, 150 mmol) in ethanol (150 mL).

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution from step 1 to the stirred ethanol solution over 30-45 minutes. A yellow-orange precipitate should form.

    • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Filter the resulting solid using a Büchner funnel, wash it thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

    • Dry the crude hydrazone intermediate under vacuum. This intermediate is typically used in the next step without further purification.

Part 2: Fischer Indole Cyclization
  • Cyclization Reaction:

    • Caution: This step should be performed in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive and viscous.

    • Place polyphosphoric acid (approx. 80 g) in a 250 mL round-bottom flask and heat it to 80-90 °C with mechanical or vigorous magnetic stirring.

    • Add the dried hydrazone intermediate from Part 1 (approx. 50 mmol) to the hot PPA in small portions over 20 minutes. The mixture will become thick and the color will darken.

    • After the addition is complete, raise the temperature to 110-120 °C and maintain it for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • Carefully and slowly pour the viscous mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. This is an exothermic process.

    • A precipitate will form. Continue stirring until all the ice has melted and the mixture is a slurry.

    • Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective.

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.[11]

Mechanism of the Fischer Indole Synthesis

The core of this synthesis is the acid-catalyzed intramolecular cyclization of the phenylhydrazone. The accepted mechanism involves several key steps:[6][12]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [5][5]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. This is the crucial bond-forming step that sets up the indole ring system.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered ring aminal.

  • Elimination of Ammonia: Under acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent deprotonation leads to the formation of the stable, aromatic indole ring.

Visualization of the Fischer Indole Mechanism

Fischer_Indole_Mechanism cluster_start Step 1: Tautomerization cluster_rearrangement Step 2: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization cluster_elimination Step 4: Elimination & Aromatization A Phenylhydrazone B Enamine Intermediate A->B H⁺ C Di-imine Intermediate B->C Heat D Rearomatization C->D E Cyclized Aminal D->E Nucleophilic Attack F Final Indole Product E->F -NH₃, -H⁺

Caption: Key steps of the Fischer indole synthesis mechanism.

Experimental Workflow Overview

Workflow Start Start: 3,5-Dichloroaniline Diazotization 1. Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Coupling 2. Japp-Klingemann Coupling (Methyl 2-chloroacetoacetate, NaOAc, EtOH) Diazotization->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Cyclization 3. Fischer Cyclization (PPA, 110-120°C) Hydrazone->Cyclization Workup 4. Quench & Extract (Ice, NaHCO₃, EtOAc) Cyclization->Workup Crude Crude Product Workup->Crude Purification 5. Purification (Column Chromatography, Recrystallization) Crude->Purification Final Final Product: Methyl 4,6-dichloro-1H- indole-2-carboxylate Purification->Final

Caption: High-level workflow for the synthesis protocol.

Safety Precautions

All manipulations must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 3,5-Dichloroaniline: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid and Polyphosphoric Acid: Are highly corrosive. Handle with extreme care to avoid burns.

  • Sodium Nitrite: Is an oxidizer and is toxic if ingested.

  • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Reaction Quenching: The addition of the hot PPA mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and cautiously in a large beaker.

Refer to the Safety Data Sheets (SDS) for each reagent before starting the experiment.[13][14][15][16]

References

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

  • Professor Dave Explains. Fischer Indole Synthesis. YouTube, 5 Aug. 2021. Available from: [Link]

  • Kim, J. H., et al. "Synthesis of Indoles from o-Haloanilines." The Journal of Organic Chemistry, vol. 88, no. 15, 2023, pp. 10636–10641. Available from: [Link]

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  • ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available from: [Link]

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  • ResearchGate. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic Acid: An Allosteric Inhibitor of Fructose1,6-bisphosphatase at the AMP Site. Available from: [Link]

  • Google Patents. CN1690040A - 3,5-dichloroaniline preparing process.
  • Organic Syntheses. indole. Available from: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. 3,5-Dichlorosulfanilamide. Available from: [Link]

  • Taber, D. F., & Neubert, T. D. "Fischer indole synthesis applied to the total synthesis of natural products." RSC Advances, vol. 7, no. 84, 2017, pp. 53641–53669. Available from: [Link]

  • Organic Syntheses. 4. Available from: [Link]

  • Al-Hiari, Y. M., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, vol. 12, no. 6, 2007, pp. 1279–1288. Available from: [Link]

  • Popp, B. "SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION." ARKIVOC, vol. 2000, no. 1, 1999, pp. 18–24. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 3,5-dichloroaniline. Available from: [Link]

  • ResearchGate. Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Available from: [Link]

  • PubMed. Hyperconjugation-Driven Isodesmic Reaction of Indoles and Anilines: Reaction Discovery, Mechanism Study, and Antitumor Application. Available from: [Link]

  • Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
  • PubChem. Methyl 1H-indole-2-carboxylate. Available from: [Link]

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

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Application Note: Methyl 4,6-dichloro-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gavestinel Core"

Methyl 4,6-dichloro-1H-indole-2-carboxylate (MDIC) is a specialized heterocyclic scaffold primarily utilized in the development of neuroprotective agents. Its specific substitution pattern—chlorines at the 4 and 6 positions—is not arbitrary; it is the structural foundation for high-affinity antagonists of the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

This scaffold gained prominence during the development of Gavestinel (GV-150526) , a neuroprotective agent evaluated for acute ischemic stroke. The 4,6-dichloro substitution is critical for two reasons:

  • Lipophilic Pocket Occupancy: The halogens fill hydrophobic pockets within the NMDA glycine site (specifically interacting with aromatic residues like Phe92 and Trp48 in the GluN1 subunit), significantly increasing binding affinity compared to the unsubstituted indole.

  • Metabolic Stability: The chlorines block the primary sites of metabolic oxidation (C4/C6) on the indole ring, prolonging half-life.

This guide details the synthesis of the core, its critical quality attributes, and the divergent synthetic protocols required to convert this ester into bioactive carboxylic acid pharmacophores.

Synthesis of the Scaffold (The "Make")

While MDIC is commercially available, high-purity synthesis is often required in-house to avoid the variable oligomerization impurities found in bulk commercial lots. The most robust route utilizes the Japp-Klingemann reaction followed by Fischer Indole Cyclization .

Reaction Scheme

The synthesis begins with 3,5-dichloroaniline, which ensures the correct 4,6-dichloro substitution pattern in the final indole.

Synthesis Aniline 3,5-Dichloroaniline Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Hydrazone Azo-Ester (Hydrazone) Diazonium->Hydrazone Methyl 2-chloroacetoacetate NaOAc, EtOH Indole Methyl 4,6-dichloro- 1H-indole-2-carboxylate Hydrazone->Indole PPA or H2SO4 Fischer Cyclization Reflux

Figure 1: Step-wise construction of the 4,6-dichloroindole core via Japp-Klingemann/Fischer synthesis.

Protocol 1: Japp-Klingemann & Fischer Cyclization

Objective: Synthesis of this compound from 3,5-dichloroaniline.

Reagents:

  • 3,5-Dichloroaniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Methyl 2-methylacetoacetate (or 2-chloroacetoacetate) (1.0 eq)

  • Polyphosphoric Acid (PPA) or H₂SO₄/AcOH

Step-by-Step Methodology:

  • Diazotization: Dissolve 3,5-dichloroaniline in concentrated HCl/water (1:1) and cool to 0°C. Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. Stir for 30 min.

  • Japp-Klingemann Condensation: Prepare a solution of methyl 2-methylacetoacetate in ethanol/water containing NaOAc (buffer). Add the diazonium salt solution slowly at 0°C. The "azo-ester" (hydrazone intermediate) will precipitate as a colored solid. Filter and dry.

  • Fischer Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA). Heat to 90–100°C for 2–4 hours. Note: The reaction is exothermic; monitor internal temperature.

  • Workup: Pour the hot reaction mixture onto crushed ice. The indole ester precipitates as a crude solid.

  • Purification: Recrystallize from Methanol/Water or Toluene.

    • Target Yield: 60–75%

    • Key QC Parameter: 1H NMR must show distinct doublets (J ~ 1.8 Hz) for H5 and H7 protons; H3 appears as a singlet ~7.2 ppm.

Functionalization Strategies (The "Use")

The ester at C2 is rarely the final target. In NMDA antagonists, the C2-carboxylic acid is the essential pharmacophore (binding to the Arg residue in the glycine site). The C3 position is the vector for diversity.

Reaction Landscape

Reactivity cluster_C3 C3 Functionalization (Diversity) cluster_C2 C2 Manipulation (Pharmacophore) cluster_N1 N1 Modulation (Solubility) Core Methyl 4,6-dichloro- 1H-indole-2-carboxylate Formyl 3-Formyl Derivative (Vilsmeier-Haack) Core->Formyl POCl3, DMF Halo 3-Chloro/Bromo (NCS/NBS) Core->Halo NCS or NBS, DMF Acid Indole-2-Carboxylic Acid (Active Antagonist) Core->Acid LiOH, THF/H2O Alkyl N-Alkyl/Phosphonoalkyl Core->Alkyl NaH, R-X Amide Indole-2-Carboxamide Acid->Amide HATU, R-NH2

Figure 2: Divergent synthetic pathways from the parent ester scaffold.

Protocol 2: C3-Formylation (Vilsmeier-Haack)

Context: The 3-formyl group is the gateway to "Gavestinel-like" side chains via reductive amination or Knoevenagel condensation. Challenge: The 4,6-dichloro substitution makes the indole ring electron-deficient, reducing nucleophilicity at C3 compared to unsubstituted indole. Standard conditions often fail; higher temperatures are required.

Methodology:

  • Vilsmeier Complex: Cool dry DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise under N₂. Stir 30 min to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve this compound (1.0 eq) in minimum DMF. Add to the Vilsmeier complex.

  • Reaction: Warm to 60–80°C (Critical Step: Room temp is insufficient for this deactivated ring). Monitor by TLC/LCMS.

  • Quench: Pour onto ice/sodium acetate solution. The aldehyde product will precipitate.

  • Data: The aldehyde proton appears ~10.5 ppm in DMSO-d6.

Protocol 3: C2-Ester Hydrolysis (Unmasking the Pharmacophore)

Context: The methyl ester is a prodrug/protecting group. The free acid is required for biological testing against the NMDA receptor. Warning: Acidic hydrolysis (HCl) can lead to decarboxylation at C2 due to the electron-withdrawing chlorines destabilizing the carboxylate. Base hydrolysis is mandatory.

Methodology:

  • Dissolve ester in THF:MeOH (3:1).

  • Add LiOH·H₂O (3.0 eq) dissolved in minimum water.

  • Stir at 40°C for 4–6 hours.

  • Workup: Concentrate to remove organics. Acidify the aqueous residue carefully with 1M HCl to pH 3–4.

  • Isolation: The 4,6-dichloroindole-2-carboxylic acid precipitates as a white solid.[1] Filtration is usually sufficient; do not extract if possible, as the acid has poor solubility in organic solvents.

Analytical Data & QC Specifications

The 4,6-dichloro substitution pattern presents unique spectroscopic signatures.

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkening indicates oxidation (quinoid impurities).
1H NMR (DMSO-d6) H3: ~7.25 ppm (s)H5: ~7.45 ppm (d, J=1.8Hz)H7: ~7.55 ppm (d, J=1.8Hz)The meta-coupling (J=1.8Hz) between H5/H7 is diagnostic. Absence of ortho-coupling confirms 4,6-pattern.
Solubility Low in DCM, Et2O. Soluble in DMSO, DMF."Brick-dust" properties. N-alkylation improves solubility.
Mass Spec [M+H]+ and [M+H+2]+ (3:2 ratio)Distinct chlorine isotope pattern is essential for confirmation.

Troubleshooting & "Senior Scientist" Tips

  • The "Brick" Problem: 4,6-dichloroindoles are notoriously insoluble due to strong crystal lattice packing (pi-stacking enhanced by halogens).

    • Solution: Perform reactions in high-boiling polar solvents (DMF, NMP). If running chromatography, use THF/Hexane gradients rather than EtOAc/Hexane.

  • Regioselectivity in Electrophilic Substitution:

    • If C3 is blocked, electrophiles will not go to C5 or C7 easily due to steric hindrance and electronic deactivation by the chlorines.

    • Tip: If you need to functionalize the benzene ring further, do it on the aniline before forming the indole.

  • Decarboxylation Risk:

    • The 2-carboxylic acid is stable at room temperature but can decarboxylate upon melting or high-vacuum sublimation. Dry the acid at <60°C under vacuum.

References

  • NMDA Antagonist Structure-Activity Relationships

    • Salituro, F. G., et al. "3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site." J. Med.[2][3] Chem. (Found to cross-react with NMDA sites).

    • Source:

  • Gavestinel (GV-150526)

    • Lees, K. R., et al. "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial."[4] The Lancet, 2000.

    • Source:

  • Synthesis of 4,6-Dichloroindoles

    • Detailed general protocols for Japp-Klingemann/Fischer indole synthesis of deactiv
    • Source:

  • Chemical Properties & Safety

    • Sigma-Aldrich/Merck Safety Data Sheet for 4,6-Dichloroindole-2-carboxylic acid.
    • Source:

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 4,6-dichloro-1H-indole-2-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-dichloro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its substituted indole core is a key pharmacophore in a variety of biologically active molecules.[1][2] The synthesis of this compound often proceeds through the corresponding methyl ester, methyl 4,6-dichloro-1H-indole-2-carboxylate, necessitating an efficient and reliable hydrolysis protocol. This document provides detailed application notes and a comprehensive protocol for the saponification of this compound to its carboxylic acid, intended for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Rationale for Saponification

The conversion of an ester to a carboxylic acid can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. For the hydrolysis of this compound, a base-catalyzed approach, also known as saponification, is generally preferred.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and excess water. The reaction is reversible, and to drive the equilibrium towards the carboxylic acid, a large excess of water is required.[3] However, the indole nucleus, particularly with electron-withdrawing substituents like chlorine, can be sensitive to strongly acidic conditions and elevated temperatures, potentially leading to degradation or undesired side reactions.

Base-Catalyzed Hydrolysis (Saponification): This process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), in a suitable solvent system.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is effectively irreversible. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. This final acid-base step renders the overall reaction irreversible, driving it to completion.[3] Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid. Given the stability of many indole derivatives under basic conditions at moderate temperatures, saponification presents a more controlled and efficient method for this transformation.[6]

Physicochemical Properties and Reaction Parameters

A thorough understanding of the properties of the starting material and product is crucial for designing an effective experimental protocol.

CompoundMolecular FormulaMolecular WeightAppearanceSolubility (predicted)
This compoundC₁₀H₇Cl₂NO₂244.08 g/mol White to off-white solidSoluble in organic solvents (e.g., THF, MeOH, Ethyl Acetate)
4,6-dichloro-1H-indole-2-carboxylic acidC₉H₅Cl₂NO₂230.05 g/mol [7]White to off-white solidSparingly soluble in water, soluble in organic solvents and aqueous base

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is based on established procedures for the saponification of related indole esters and may require optimization for specific experimental setups.

Materials and Reagents
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), reagent grade

  • Methanol (MeOH), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and 2 M solutions

  • Ethyl acetate, reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Reaction Workflow

Workflow A Dissolution B Addition of Base A->B Add LiOH solution C Reaction Monitoring B->C Stir at RT D Work-up & Extraction C->D Reaction complete E Acidification & Precipitation D->E Acidify aqueous layer F Isolation & Drying E->F Filter and wash G Characterization F->G Purified Product

Sources

Precision Engineering of Dichlorinated Indoles: Regioselective Suzuki-Miyaura Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of dichlorinated indoles presents a unique "symmetrization challenge" in medicinal chemistry. Unlike bromo-chloro indoles, where bond dissociation energies (BDE) dictate a clear reactivity order (C-Br > C-Cl), dichlorinated scaffolds (e.g., 4,6-dichloroindole, 5,7-dichloroindole) possess two electronically similar electrophilic sites.[1]

This guide provides a systematic approach to achieving regioselective cross-coupling on these scaffolds. By leveraging the subtle interplay between steric gating (via N-protecting groups) and electronic differentiation (via Buchwald precatalysts), researchers can achieve orthogonal functionalization, turning simple dichloro-scaffolds into complex, multi-axis pharmacophores.[1]

Mechanistic Drivers of Regioselectivity

To achieve site-selectivity, one must manipulate the rate-determining step: Oxidative Addition (OA) . In dichlorinated indoles, OA does not occur randomly; it is governed by the local electronic environment and steric accessibility of the C-Cl bond.[1]

The "Handicap" Principle

Selectivity is rarely absolute (100:0) by nature. It must be engineered by "handicapping" the less reactive site.

  • Electronic Bias: Positions para or ortho to the indole nitrogen (an electron donor) are generally more electron-rich and thus slower to undergo OA compared to positions electron-deficient due to inductive withdrawal.

  • Steric Gating: Bulky N-protecting groups (e.g., TIPS, Tosyl) can shield the C7 position (peri-interaction), forcing the catalyst to react at distal positions (C4, C5) first.[1]

Predictive Logic (Handy’s Rule)

A useful heuristic for predicting the site of first reaction in polyhalogenated heterocycles is Handy’s NMR Rule : The carbon bearing the halogen with the most deshielded 1H NMR signal (or the carbon itself in 13C NMR) is typically the most electron-deficient and thus the most reactive toward Pd(0) oxidative addition.[2]

ReactivityLogic cluster_0 Substrate Analysis cluster_1 Catalytic Cycle Decision Start Dichlorinated Indole Protect N-Protection Strategy (Tosyl/Boc vs. H) Start->Protect NMR 1H NMR Analysis (Handy's Rule) Start->NMR Steric Steric Hinderance (e.g., C7 blocked by N-Tosyl) Protect->Steric Electronic Electronic Activation (Most electron-deficient C-Cl) NMR->Electronic OA Oxidative Addition (OA) Rate Limiting Step Product Product OA->Product Site-Selective Monocoupling Steric->OA Inhibits Electronic->OA Accelerates

Figure 1: Decision matrix for predicting regioselectivity in dichlorinated indoles. N-protection is the primary lever for altering steric accessibility at C7.

Catalyst & Ligand Selection Matrix

Aryl chlorides are sluggish electrophiles.[1] Standard Pd(PPh3)4 protocols often fail or require harsh temperatures that erode selectivity. We utilize Buchwald Precatalysts (Gen 3/4) to facilitate room-temperature OA, which is critical for kinetic resolution of the two chloride sites.

Ligand ClassRepresentative LigandRole in Dichloro-IndolesRecommended For
Dialkylbiaryl Phosphines XPhos High turnover; sterically bulky.Bis-coupling (forcing conditions) or sterically unhindered chlorides.
Dialkylbiaryl Phosphines SPhos Water-soluble options available; highly active.General Screening ; good balance of activity and stability.
Dialkylbiaryl Phosphines RuPhos Electron-rich; excellent for secondary amines/alkoxides but also C-C.Monocoupling ; steric bulk prevents over-arylation.[1]
NHC Ligands Pd-PEPPSI-IPr Extremely robust; "throw-and-go" stability.Scale-up ; when selectivity is established and cost is a factor.
Bisphosphines dppf Large bite angle; moderate activity.[1]Selectivity Control ; often slower, allowing differentiation of sites.[1]

Experimental Protocols

Protocol A: Regioselective Monocoupling (The "Surgical Strike")

Objective: Couple the most reactive chloride (ClA) while leaving the second (ClB) intact. Substrate Example: 4,7-Dichloro-1-tosyl-1H-indole (Targeting C4 coupling).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 0.95 - 1.05 equiv (Strict stoichiometry is vital)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, mild base)[1]

  • Solvent: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the dichloroindole, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd precatalyst and ligand (if not using G3/G4 precatalyst) under positive inert gas pressure.

  • Solvent Addition: Add degassed solvent mixture via syringe.[1]

  • Temperature Ramp:

    • Start at Room Temperature (25 °C) . Stir for 2 hours.

    • Monitor via LCMS.[1] If conversion is <10%, increase temperature to 40 °C .

    • Critical Check: Do not exceed 60 °C. High heat promotes bis-coupling.

  • Quench: Once the starting material is consumed (or bis-product starts appearing >5%), quench with water/brine.

  • Purification: Extract with EtOAc. Flash chromatography is usually required to separate mono-product from trace bis-product.

Protocol B: Sequential Bis-Coupling (The "Divergent Build")

Objective: Functionalize the remaining chloride (ClB) with a different boronic acid.

Reagents:

  • Substrate: Mono-coupled chloroindole (from Protocol A)

  • Boronic Acid 2: 1.5 - 2.0 equiv

  • Catalyst: Pd(dtbpf)Cl₂ (3 mol%) or XPhos Pd G3 (3 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (Stronger base/activation)

  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Setup: Combine mono-chlorinated substrate, second boronic acid, and base in a pressure vial.

  • Catalyst: Add the highly active catalyst (XPhos or dtbpf based).

  • Reaction: Heat to 80–100 °C . The second chloride is inherently less reactive (or deactivated by the first coupling if electron-donating), so energy input is required.

  • Workup: Standard aqueous workup and column chromatography.

Workflow Visualization

Workflow cluster_screening Phase 1: Screening cluster_production Phase 2: Production Input Dichlorinated Indole Screen Ligand Screen (SPhos, XPhos, dppf) Input->Screen Analyze LCMS Analysis (Mono:Bis Ratio) Screen->Analyze Select Select Protocol A (Stoichiometric Control) Analyze->Select Optimal Conditions Isolate Isolate Mono-Cl Intermediate Select->Isolate ProtocolB Protocol B (Forcing Conditions) Isolate->ProtocolB Final Hetero-Bis-Aryl Indole ProtocolB->Final

Figure 2: Operational workflow for sequential functionalization of dichlorinated indoles.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Aryl chloride bond is too strong; Catalyst inactive.Switch to Pd-G3/G4 precatalysts (ensure Pd(0) is generated). Switch solvent to n-Butanol or DME .
Poor Selectivity (1:1 Mono:Bis) Reaction rate too fast; Temperature too high.Lower temperature to 0–25 °C. Use dppf (slower ligand). Reduce Boronic Acid to 0.8 equiv .[1]
Protodehalogenation (Cl replaced by H)Solvent contains hydride source; Catalyst death.Use anhydrous solvents (if using organic base). Avoid alcohol solvents if problem persists. Increase catalyst loading.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.Ensure rigorous degassing (freeze-pump-thaw). Reduce base concentration.[1]

References

  • Buchwald Ligand Generations

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Regioselectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006).[1][3] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[1]

  • Suzuki Coupling Mechanisms & Reactivity

    • Miyaura, N., & Suzuki, A. (1995).[1][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • Indole Functionalization Strategies

    • Gribble, G. W. (2010).[1] "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.[1]

  • Advanced Precatalysts (Pd-G3/G4)

    • Bruno, N. C., et al. (2013).[1] "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[2][3][5]

Sources

The Strategic Utility of Methyl 4,6-dichloro-1H-indole-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential heterocyclic motif, celebrated for its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have cemented its status as a "privileged scaffold." Within this esteemed class of compounds, Methyl 4,6-dichloro-1H-indole-2-carboxylate emerges as a particularly compelling building block for the synthesis of novel therapeutic agents. The strategic placement of chloro substituents at the 4 and 6 positions of the indole ring profoundly influences the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby offering a tunable platform for interrogating complex biological systems. This guide delves into the nuanced applications of this chlorinated indole ester, providing detailed protocols and mechanistic insights for researchers at the forefront of drug development. Indole derivatives, in general, serve as crucial intermediates in the creation of a wide array of bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties, underscoring the significance of this structural class in drug discovery.[1]

Core Applications in Medicinal Chemistry

The utility of this compound and its close derivatives spans multiple therapeutic areas, primarily leveraging the unique physicochemical properties imparted by the dichloro substitution. Key applications include the development of potent anti-infective agents and the modulation of enzyme and receptor activity.

Anti-Tuberculosis Drug Development: Targeting MmpL3

A significant breakthrough in the application of the 4,6-dichloroindole scaffold has been in the discovery of novel inhibitors of Mycobacterium tuberculosis (M. tb).[2] The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutics with novel mechanisms of action. The mycobacterial membrane protein large 3 (MmpL3) has been identified as a crucial transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor to the essential mycolic acids that form the protective outer layer of the bacterium.[2] Inhibition of MmpL3 disrupts this transport, leading to a compromised cell wall and ultimately, bacterial death.[2]

A notable example is the N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a potent anti-TB agent derived from 4,6-dichloroindole-2-carboxylic acid.[2] The presence of the 4,6-dichloro substituents on the indole core was found to significantly enhance the compound's activity.[2]

Experimental Protocol: Synthesis of N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide

This protocol outlines the amide coupling reaction to synthesize the target anti-TB compound from its carboxylic acid precursor.

Materials:

  • 4,6-dichloroindole-2-carboxylic acid

  • Rimantadine hydrochloride (or other suitable amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup with silica gel

Procedure:

  • Reaction Setup: To a solution of 4,6-dichloroindole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and the amine (e.g., rimantadine hydrochloride, 1.1 equivalents) followed by TEA (2.5 equivalents if using a hydrochloride salt). Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DCC (1.2 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea byproduct. Dilute the filtrate with EtOAc and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide.[2]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes the impact of substitutions on the indole ring on the anti-TB activity of a series of indole-2-carboxamides.

CompoundR Substituent(s)MIC (µM) against M. tb
8d 5-CH₃>100
8e 5-Cl12.5
8f 6-Br6.25
8g 4,6-Dichloro0.2

Data adapted from a study on novel indole-2-carboxamides.[2]

The data clearly indicates that the 4,6-dichloro substitution pattern in compound 8g results in a dramatic increase in potency compared to other halogenated and methylated analogs.[2]

Visualization: Mechanism of MmpL3 Inhibition

MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm MmpL3 MmpL3 Transporter TMM Trehalose Monomycolate (TMM) MmpL3->TMM TMM_precursor TMM Precursor TMM_precursor->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM->Mycolic_Acid_Synthesis Incorporation Inhibitor 4,6-Dichloroindole Derivative Inhibitor->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by a 4,6-dichloroindole derivative.

Modulation of Enzyme and Receptor Activity

The 4,6-dichloroindole-2-carboxylate scaffold has also been explored for its ability to interact with host targets, demonstrating its versatility in medicinal chemistry.

A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis.[3] X-ray crystallography revealed that this compound binds to the AMP regulatory site of the enzyme, suggesting a novel approach for the design of FBPase inhibitors for conditions such as type 2 diabetes.[3]

The same compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[3] This dual activity highlights the potential of this scaffold to generate compounds with complex pharmacological profiles.

Experimental Protocol: Fructose-1,6-bisphosphatase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a test compound against FBPase.

Materials:

  • Purified fructose-1,6-bisphosphatase enzyme

  • Fructose-1,6-bisphosphate (substrate)

  • NADP⁺

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • HEPES buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • EDTA

  • Test compound (e.g., 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, MgCl₂, EDTA, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add a fixed concentration of fructose-1,6-bisphosphatase to all wells except for the blank.

  • Initiation of Reaction: Start the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37 °C). The rate of NADPH formation is proportional to the FBPase activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: Allosteric Inhibition of Fructose-1,6-bisphosphatase

FBPase_Inhibition cluster_enzyme Enzyme Structure FBPase Fructose-1,6-bisphosphatase (FBPase) ActiveSite Active Site Product Fructose-6-phosphate ActiveSite->Product Catalyzes AllostericSite Allosteric Site (AMP binding pocket) AllostericSite->ActiveSite Conformational change (Inhibition) Substrate Fructose-1,6-bisphosphate Substrate->ActiveSite Binds Inhibitor 4,6-Dichloroindole Derivative Inhibitor->AllostericSite Binds

Caption: Allosteric inhibition of FBPase by a 4,6-dichloroindole derivative.

Future Directions and Conclusion

This compound represents a versatile and valuable starting material in medicinal chemistry. The applications highlighted herein for its derivatives in treating tuberculosis and modulating key metabolic enzymes and receptors underscore the potential of this scaffold. The electron-withdrawing nature of the chlorine atoms can influence the pKa of the indole nitrogen, affecting hydrogen bonding capabilities and overall compound properties. Further exploration of this scaffold could involve:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ester group and substitution at the N-1 and C-3 positions to optimize potency and selectivity for various biological targets.[4]

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of indole derivatives, this scaffold could be applied to the development of agents for cancer, viral infections, and neurological disorders.[5][6]

  • Fragment-Based Drug Design: Utilizing the 4,6-dichloroindole core as a starting point for fragment-based screening to identify novel interactions with a wide range of protein targets.

References

  • Govender, K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 784-790. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733668, Methyl indole-4-carboxylate. [Link]

  • Shaaban, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34243. [Link]

  • Wang, Y., et al. (1994). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Journal of Medicinal Chemistry, 37(1), 135-139. [Link]

  • World Intellectual Property Organiz
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Methyl 4-bromo-1H-indole-2-carboxylate in Advanced Materials Synthesis. [Link]

  • Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. [Link]

  • Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. [Link]

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]

Sources

purification of Methyl 4,6-dichloro-1H-indole-2-carboxylate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Flash Column Chromatography (Normal Phase)

Executive Summary & Application Context

Target Compound: Methyl 4,6-dichloro-1H-indole-2-carboxylate CAS: 144989-28-6 Role: Critical intermediate in the synthesis of pharmaceutical agents, particularly glycine site antagonists (NMDA receptor modulators) and antiviral scaffolds.

The Purification Challenge: Synthetic routes for halogenated indole-2-carboxylates (e.g., Fischer Indole Synthesis or Reissert synthesis) frequently generate specific, hard-to-remove impurities:

  • Regioisomers: 5,7-dichloro isomers (depending on the hydrazine precursor).

  • Oligomeric Tars: Oxidative by-products common in indole chemistry.

  • Unreacted Starting Materials: Aryl hydrazines or pyruvate derivatives.

This protocol details a Flash Column Chromatography workflow designed to isolate the target ester with >98% purity, prioritizing the separation of lipophilic regioisomers and the removal of baseline impurities.

Physicochemical Profile & Solubility

Understanding the solute's behavior is the foundation of a reproducible separation.

ParameterCharacteristicImplication for Chromatography
Appearance Off-white to pale yellow solidVisual monitoring of bands is possible but UV is required for accuracy.
Polarity Moderate (Lipophilic core + Polar ester/NH)Elutes in low-to-medium polarity solvents.
Solubility (Hexane) LowDo not attempt liquid loading in pure hexane; precipitation will block the column.
Solubility (DCM) HighExcellent solvent for liquid loading or dissolving for dry load preparation.
Solubility (EtOAc) ModerateGood component for the mobile phase (strong solvent).
Acid/Base Weakly Acidic (NH proton)Avoid highly basic mobile phases to prevent deprotonation/streaking.

Pre-Purification Assessment: TLC Method Development

Goal: Establish a Retention Factor (Rf) of 0.35 – 0.45 for the target compound to ensure optimal separation resolution.

Standard Protocol:

  • Prepare Solvent System A: 10% Ethyl Acetate in Hexanes.

  • Prepare Solvent System B: 20% Ethyl Acetate in Hexanes.

  • Spotting: Dissolve a crude sample in minimal Dichloromethane (DCM). Spot on a silica gel 60 F254 plate.

  • Visualization: Observe under UV (254 nm). Indoles quench fluorescence strongly.

Decision Logic:

  • If Rf < 0.2 in System B: Increase polarity to 25-30% EtOAc.

  • If Rf > 0.6 in System A: Decrease polarity to 5% EtOAc or use Toluene/Hexane mixtures.

  • Target: The 4,6-dichloro substitution increases lipophilicity compared to unsubstituted indoles. Expect the compound to move faster than methyl indole-2-carboxylate. A gradient of 5% → 20% EtOAc/Hexanes is typically optimal.

Detailed Purification Protocol

Phase 1: Stationary Phase Preparation

Material: Silica Gel 60 (230–400 mesh). Ratio: 30:1 to 50:1 (Silica weight : Crude compound weight). Note: Higher ratios (50:1) are required if regioisomers are present.

  • Slurry Packing: Suspend silica in 100% Hexanes . Pour into the column to prevent air bubbles.[1]

  • Equilibration: Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 2% EtOAc in Hexanes) to neutralize silica acidity and establish a stable baseline.

Phase 2: Sample Loading (Critical Step)

Choose the method based on crude purity.

  • Method A: Liquid Loading (For crude >80% purity)

    • Dissolve crude in the minimum volume of DCM.

    • Carefully pipette onto the sand bed.

    • Crucial: Rinse sides with small aliquots of Hexane. If the compound precipitates, switch to Method B immediately.

  • Method B: Dry Loading (Recommended for >1g scale or "tarry" crudes)

    • Dissolve crude in DCM/MeOH (9:1).

    • Add silica gel (1:1 weight ratio to crude).

    • Evaporate solvent under vacuum (Rotovap) until a free-flowing powder remains.

    • Pour this powder onto the top of the equilibrated column and add a protective sand layer.

    • Why? This eliminates "tailing" caused by solvent effects and prevents column clogging.

Phase 3: Elution Gradient

Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 40g column).

StepMobile Phase Composition (Hexane : EtOAc)Volume (CV)Purpose
1 100 : 02 CVFlush non-polar impurities (mineral oil, grease).
2 95 : 53 CVElute highly lipophilic by-products.
3 90 : 105 - 8 CVTarget Elution Zone. Collect small fractions.
4 80 : 203 CVFlush remaining polar impurities/tars.
Phase 4: Fraction Analysis & Pooling
  • Monitor: Check fractions via UV (254 nm) or TLC.

  • Criteria: Pool only fractions showing a single spot at the target Rf.

  • Mixed Fractions: Do not discard. Pool "mixed" fractions (containing target + impurity) separately for a second, smaller column or recrystallization.

Troubleshooting: The Self-Validating System

Scenario 1: Co-elution (Spots overlapping)

  • Cause: Gradient is too steep or loading was poor.

  • Fix: Switch solvent system to Dichloromethane : Hexane (1:1) . The selectivity of DCM often separates chlorinated isomers better than EtOAc.

Scenario 2: Streaking/Tailing

  • Cause: Interaction between the indole NH and acidic silanols.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. Warning: Flush column with non-TEA solvent before finishing to avoid contaminating the product with amine salts.

Scenario 3: Product Crystallizes in Column

  • Cause: Solubility limit reached in Hexane-rich mobile phase.

  • Fix: Immediately increase EtOAc concentration to 30% to dissolve the plug, collect the "crash out" fraction, and re-purify.

Process Visualization (Workflow)

PurificationWorkflow Start Crude this compound TLC TLC Method Development (Target Rf 0.35-0.45) Start->TLC LoadChoice Select Loading Method TLC->LoadChoice DryLoad Dry Loading (Adsorb on Silica) LoadChoice->DryLoad Low Solubility / Tarry LiqLoad Liquid Loading (Min. DCM) LoadChoice->LiqLoad High Solubility / Clean Column Flash Column Chromatography (Gradient: 5% -> 20% EtOAc/Hex) DryLoad->Column LiqLoad->Column Analysis Fraction Analysis (UV/TLC) Column->Analysis Decision Purity Check Analysis->Decision PoolPure Pool Pure Fractions & Concentrate Decision->PoolPure Single Spot Repurify Pool Mixed Fractions (Re-column or Recrystallize) Decision->Repurify Overlapping Spots Final Pure Product (>98% HPLC/NMR) PoolPure->Final Repurify->LoadChoice Recycle

Caption: Decision logic for the purification of this compound, highlighting the critical choice between dry and liquid loading based on crude properties.

References

  • Organic Syntheses, Coll. Vol. 10, p. 584 (2004). Synthesis of Methyl Indole-4-carboxylate. (Provides foundational protocols for indole ester purification on silica).

  • Biotage Application Note. Purifying Ionic and Polar Compounds by Flash Chromatography. (Guidance on solvent modifiers and loading techniques for polar heterocycles).

  • Royal Society of Chemistry (RSC) Advances. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. (Specific Rf and solvent data for substituted indole-2-carboxylates).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1548943 (this compound).

Sources

Mastering the Crystallization of Substituted Indole Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide offers a deep dive into the recrystallization of substituted indole esters, a critical purification technique in synthetic and medicinal chemistry. As a senior application scientist, this document moves beyond rote protocols to explain the underlying principles and strategic decisions that lead to successful crystallizations. Here, you will find not just the "how," but the "why," enabling you to adapt and troubleshoot these methods for your specific indole ester derivatives.

The Art and Science of Recrystallization: A Primer for Indole Esters

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] The ideal solvent will dissolve the indole ester completely at an elevated temperature but only sparingly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

The unique electronic properties of the indole ring system, coupled with the influence of various substituents, dictate the solubility of indole esters and thus the choice of an appropriate recrystallization solvent. The position and nature of substituents (electron-donating or electron-withdrawing) can significantly alter the polarity, melting point, and crystal packing of the molecule, making a one-size-fits-all approach to recrystallization ineffective.[2]

Strategic Solvent Selection for Substituted Indole Esters

The selection of an appropriate solvent or solvent system is the most critical step in developing a successful recrystallization protocol. The general principle of "like dissolves like" is a good starting point. For indole esters, the polarity is influenced by the indole core, the ester group, and any additional substituents.

The Influence of Substituents on Solubility:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (e.g., -Br, -Cl) decrease the electron density of the indole ring. This can lead to increased polarity and potentially different solubility profiles compared to unsubstituted indole esters.[3] Indoles with EWGs may show better solubility in more polar solvents.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and alkyl chains increase the electron density of the indole ring.[2] These substituents can decrease the overall polarity of the molecule, favoring solubility in less polar organic solvents.

Commonly Employed Solvent Systems:

A single solvent is often insufficient to achieve the desired solubility profile. In such cases, a two-solvent system is employed. This typically involves a "good" solvent in which the indole ester is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[4]

Solvent SystemTypical Applications for Indole EstersRationale
Ethanol/Water Moderately polar indole esters. Often suitable for indole-3-acetic acid esters.[5]Ethanol provides good solubility, while the addition of water as an anti-solvent reduces the solubility upon cooling, inducing crystallization.
Methanol/Water Unsubstituted or simply substituted indoles.[6]Similar to ethanol/water, this is a versatile system for compounds with moderate polarity.
Ethyl Acetate/Hexane Less polar indole esters, including some halogenated derivatives.[7]Ethyl acetate acts as the good solvent, while hexane, a non-polar solvent, serves as the anti-solvent.
Dichloromethane/Hexane Non-polar to moderately polar indole esters.Dichloromethane is a good solvent for a wide range of organic compounds, and hexane effectively induces crystallization.
Acetone/Water Indole esters with intermediate polarity.Acetone can dissolve a variety of organic compounds, and water is an effective anti-solvent.
Toluene/Hexane Less polar, more rigid indole ester systems.Toluene can offer good solubility at elevated temperatures, with hexane used to decrease solubility upon cooling.

Workflow for Solvent System Selection:

cluster_0 Solvent Screening cluster_1 Two-Solvent System Development A Start with small amount of crude indole ester B Test solubility in various single solvents (e.g., EtOH, EtOAc, DCM, Toluene) A->B C Good solubility in hot solvent, poor in cold? B->C D Single solvent system is suitable C->D Yes E Identify a 'good' solvent (high solubility) C->E No F Identify a miscible 'poor' solvent (anti-solvent) E->F G Dissolve in minimum hot 'good' solvent F->G H Add 'poor' solvent dropwise until cloudiness persists G->H I Warm to re-dissolve, then cool slowly H->I J Two-solvent system is suitable I->J

Figure 1. A workflow for selecting an appropriate recrystallization solvent system.

Application Notes and Protocols

The following protocols are illustrative examples for different classes of substituted indole esters. Researchers should consider these as starting points and optimize conditions based on the specific properties of their compound.

Application Note 1: Recrystallization of an Indole Ester with an Electron-Withdrawing Group

Compound: Methyl 5-nitroindole-2-carboxylate Rationale: The presence of the nitro group at the 5-position significantly increases the polarity of the molecule. A polar protic solvent like methanol is a good starting point.

Protocol:

  • Dissolution: In a fume hood, place the crude methyl 5-nitroindole-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Application Note 2: Purification of a Halogenated Indole Ester

Compound: Ethyl 6-bromoindole-3-acetate Rationale: The bromo substituent at the 6-position and the ethyl acetate group contribute to a moderate to low polarity. A two-solvent system of ethyl acetate and a non-polar anti-solvent like hexane is a suitable choice.[7]

Protocol:

  • Dissolution: Dissolve the crude ethyl 6-bromoindole-3-acetate in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble materials are present, perform a hot filtration.

  • Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise with swirling until a faint cloudiness persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the crystals under vacuum.

Application Note 3: Recrystallization of an Indole Ester with an Electron-Donating Group

Compound: Methyl 4-methoxyindole-2-carboxylate Rationale: The methoxy group at the 4-position is electron-donating, which may decrease the overall polarity of the molecule.[8] A solvent system like ethanol/water can be effective, where the compound has good solubility in hot ethanol.

Protocol:

  • Dissolution: Dissolve the crude methyl 4-methoxyindole-2-carboxylate in a minimum volume of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot, clear solution, add warm water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the initial precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and dry them under vacuum.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or solvent system where the compound is less soluble.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out" - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated to a high degree, and the compound comes out of solution too quickly.- Re-heat the solution and add more of the "good" solvent to decrease saturation.- Try a lower-boiling point solvent.- Ensure slow cooling to allow for gradual crystal growth.
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the solution for a longer period in an ice bath.- Minimize the amount of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-warmed before hot filtration.
Colored Crystals - Colored impurities are co-precipitating with the product.- Use activated charcoal to adsorb colored impurities before crystallization.- Perform a second recrystallization.

Recrystallization Troubleshooting Flowchart:

cluster_solutions Troubleshooting Steps A Start Recrystallization B Dissolve in Hot Solvent A->B C Cool Solution B->C D Crystals Form? C->D G Oiling Out Occurs C->G Liquid droplets form E Collect Crystals D->E Yes F No Crystals D->F No H Low Yield E->H Low amount of solid I Impure Crystals E->I Discolored or poor melting point S1 Boil off excess solvent Add seed crystal Scratch flask F->S1 S2 Reheat, add more 'good' solvent Use lower boiling solvent Cool more slowly G->S2 S3 Cool longer in ice bath Minimize washing solvent Pre-warm filtration apparatus H->S3 S4 Use activated charcoal Perform second recrystallization I->S4

Figure 2. A decision tree for troubleshooting common recrystallization problems.

Safety Precautions

Always work in a well-ventilated fume hood when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents being used.[9] Avoid open flames and potential ignition sources.[10]

References

  • Crystallization purification of indole - ResearchGate. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available from: [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. Available from: [Link]

  • US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC - NIH. Available from: [Link]

  • Indole-3-acetic Acid - Organic Syntheses Procedure. Available from: [Link]

  • Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account - Beilstein Journals. Available from: [Link]

  • Synthesis of Indole-2-carboxylic Esters - Combinatorial Chemistry Review. Available from: [Link]

  • Indole-3-acetic acid - Wikipedia. Available from: [Link]

  • C-6 Regioselective Bromination of Methyl Indolyl-3-acetate - ResearchGate. Available from: [Link]

  • Indole synthesis - Organic Chemistry Portal. Available from: [Link]

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.
  • Safety Data Sheet: Organic Solvents Standard - Carl ROTH. Available from: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • US2701250A - Process of producing indole-3-acetic acids - Google Patents.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available from: [Link]

  • Chain to Grid Supramolecular Assembly: Organometallic Ag(I) and Ag(I)–Au(I)–NHC Supramolecules with Tunable Optoelectronic P - American Chemical Society. Available from: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Available from: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - RSC Publishing. Available from: [Link]

  • Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions - ResearchGate. Available from: [Link]

  • Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species) - PubMed. Available from: [Link]

  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview) - ResearchGate. Available from: [Link]

  • CN103387530A - 5-bromoindole preparation method - Google Patents.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available from: [Link]

  • 3-Substituted indole: A review - International Journal of Chemical Studies. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Crystallization Solvents.pdf.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. Available from: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
  • ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. - ResearchGate. Available from: [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. Available from: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available from: [Link]

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Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated indoles are a diverse class of heterocyclic aromatic compounds integral to pharmaceutical research and development, serving as key intermediates and structural motifs in a wide array of bioactive molecules.[1] The introduction of chlorine atoms to the indole scaffold can significantly modify a molecule's biological activity, metabolic stability, and pharmacokinetic profile. However, this structural modification also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling and storage procedures for chlorinated indoles, grounded in an understanding of their chemical properties, potential hazards, and the principles of laboratory safety. By integrating field-proven insights with authoritative references, this document aims to empower researchers to work confidently and safely with this important class of compounds.

Understanding the Hazard Landscape of Chlorinated Indoles

The inherent risks associated with chlorinated indoles stem from the combined properties of the indole nucleus and the presence of one or more chlorine atoms. A comprehensive risk assessment is the cornerstone of safe laboratory practice.

General Toxicity Profile

Indole itself is classified as a moderately hazardous substance, exhibiting irritant properties to the skin, eyes, and respiratory tract.[2] The addition of chlorine atoms can modulate this toxicity. While specific toxicological data for every chlorinated indole derivative is not available, the following principles should guide your risk assessment:

  • Increased Lipophilicity: Chlorination generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and potentially increase its systemic toxicity.

  • Position and Number of Chlorine Atoms: The location and number of chlorine substituents on the indole ring can significantly influence the compound's toxicological profile. For instance, studies on other chlorinated aromatic compounds have shown that the pattern of chlorination can dramatically alter toxicity.

  • Potential for Mutagenicity: Research has indicated that some nitrosated chloroindoles can be mutagenic, highlighting the need for caution when handling these compounds, particularly in reactions involving nitrosating agents.

  • Formation of More Toxic Byproducts: The chlorination of certain indole-containing pharmaceuticals has been shown to produce disinfection byproducts with significantly higher cytotoxicity than the parent compounds.[3] This underscores the importance of carefully considering reaction conditions and potential side reactions.

Reactivity and Incompatibility

The indole ring is susceptible to reaction with various reagents, and the presence of chlorine atoms can influence this reactivity. It is crucial to be aware of potential incompatibilities to prevent hazardous reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers such as nitrates, peroxides, and perchlorates, as this can lead to vigorous or explosive reactions.

  • Strong Acids: Indoles can be polymerized by strong acids.[4] While the electron-withdrawing nature of chlorine may reduce this tendency, caution should still be exercised.

  • Strong Bases: Some chlorinated compounds can react violently with strong bases.[5]

  • Heat and Light: Indole and its derivatives can be sensitive to air and light, potentially leading to degradation.[6]

Thermal Decomposition

When subjected to high temperatures, such as in a fire, chlorinated organic compounds can decompose to produce highly toxic and corrosive byproducts.[7]

Potential Hazardous Decomposition Products:

  • Hydrogen Chloride (HCl)

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2)

  • Phosgene (in the presence of air)[7]

  • Nitrogen Oxides (NOx)

The specific decomposition products will depend on the structure of the chlorinated indole and the conditions of decomposition.

Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to manage the risks associated with chlorinated indoles is to implement a multi-layered safety strategy known as the "hierarchy of controls."

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination is not feasible Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Administrative Administrative Controls Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Last line of defense

Diagram 1: Hierarchy of Controls for Managing Chemical Hazards.
  • Elimination/Substitution: The most effective control is to eliminate the use of a hazardous chlorinated indole altogether or substitute it with a less hazardous alternative. This should always be the first consideration during experimental design.

  • Engineering Controls: If elimination or substitution is not possible, engineering controls are the next most effective measure.

    • Chemical Fume Hood: All work with chlorinated indoles, especially when volatile or in powder form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving chlorinated indoles.

    • Training: Ensure all personnel are thoroughly trained on the hazards of chlorinated indoles and the specific procedures for their safe handling.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate PPE is essential for preventing contact with chlorinated indoles.

PPE ItemSpecificationRationale
Eye Protection ANSI-approved chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.Protects eyes from splashes of liquids and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Double gloving may be appropriate for extended operations or when handling highly concentrated solutions. Consult glove manufacturer compatibility charts.Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times can vary.
Body Protection A fully buttoned lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.Prevents inhalation of dust or vapors. Respirator use requires a formal respiratory protection program, including fit testing and training.

Step-by-Step Protocols for Safe Handling

Adherence to meticulous handling procedures is critical to minimizing exposure risk.

Protocol for Weighing and Transferring Solid Chlorinated Indoles
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and operating correctly.

    • Designate a specific area within the fume hood for handling the chlorinated indole.

    • Gather all necessary equipment (spatulas, weigh boats, containers) and place them in the fume hood.

  • Weighing:

    • Carefully open the container of the chlorinated indole inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.

    • Avoid generating dust. If the material is a fine powder, consider using a spatula with a dampened tip (with a compatible, non-reactive solvent) to minimize airborne particles.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel or desired container.

    • If transferring to a round-bottom flask, use a powder funnel to avoid spillage on the flask neck.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a cloth dampened with an appropriate solvent (e.g., ethanol or acetone).

    • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.

    • Securely close the primary container of the chlorinated indole.

Protocol for Preparing Solutions of Chlorinated Indoles
  • Preparation:

    • Follow the preparation steps outlined in Protocol 4.1.

    • Ensure the solvent to be used is compatible with the chlorinated indole and the intended reaction.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed chlorinated indole.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

    • If heating is required, use a controlled heating source such as a heating mantle with a stirrer and a condenser to prevent the release of vapors.

  • Transfer:

    • If the solution needs to be transferred, use a funnel or a pipette to minimize the risk of spills.

  • Cleanup:

    • Follow the cleanup procedures outlined in Protocol 4.1.

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical lifecycle and are essential for a safe laboratory environment.

Storage Requirements
  • Containers: Store chlorinated indoles in tightly sealed, clearly labeled containers. The label should include the chemical name, hazard pictograms, and date of receipt.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]

  • Segregation: Store chlorinated indoles separately from incompatible materials, especially strong oxidizing agents, strong acids, and strong bases.[8] A dedicated, labeled cabinet is recommended.

  • Inventory Management: Maintain an accurate inventory of all chlorinated indoles, including the quantity and storage location.

StorageProtocol cluster_Storage Chlorinated Indole Storage Container Tightly Sealed, Clearly Labeled Container Location Cool, Dry, Well-Ventilated Area Away from Heat/Light Container->Location Store in Segregation Segregated from Incompatibles (Oxidizers, Acids, Bases) Location->Segregation Ensure proper Inventory Accurate Inventory Management Segregation->Inventory Track via

Diagram 2: Key Principles for Safe Storage of Chlorinated Indoles.
Waste Disposal

All waste containing chlorinated indoles must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.

    • Do not mix chlorinated solid waste with other waste streams.

  • Liquid Waste:

    • Collect all liquid waste containing chlorinated indoles in a designated, sealed, and clearly labeled hazardous waste container.

    • Halogenated waste should be segregated from non-halogenated waste.

  • Disposal Procedures:

    • Follow all institutional, local, and national regulations for the disposal of hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and appropriate response is crucial.

In Case of Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and place it in a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area.

Conclusion

Chlorinated indoles are valuable tools in the arsenal of the medicinal chemist and drug discovery scientist. By understanding their potential hazards and diligently applying the principles of laboratory safety outlined in this guide, researchers can harness the synthetic utility of these compounds while ensuring a safe and healthy working environment. A proactive and informed approach to safety is not only a professional responsibility but also a cornerstone of scientific excellence.

References

  • [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia. ([Link])

  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. ([Link])

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  • Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Chemistry and Physics of Lipids. ([Link])

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  • 4-Chloroindole-3-acetic acid. Wikipedia. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yield and product purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Fischer indole synthesis, which is the most common route for this class of compounds.

Question 1: Why is my reaction yield for this compound consistently low?

Answer:

Low yields in the Fischer indole synthesis of this particular molecule can often be attributed to a few key factors, primarily related to the electronic nature of the starting materials and the reaction conditions.

  • Reduced Nucleophilicity of the Hydrazine: The starting material, (3,5-dichlorophenyl)hydrazine, has two electron-withdrawing chloro groups on the aromatic ring. This reduces the electron density of the hydrazine nitrogens, making them less nucleophilic. This can lead to an unfavorable equilibrium in the initial hydrazone formation with methyl pyruvate and a slower rate for the subsequent cyclization steps.

  • Harsh Reaction Conditions: To overcome the reduced reactivity, harsher conditions (e.g., high temperatures, strong acids) may be employed. However, this can lead to the degradation of the starting materials, the intermediate hydrazone, or the final indole product, ultimately lowering the isolated yield.[1]

  • Incomplete Cyclization: The key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis can be sluggish with electron-deficient systems.[3] If the reaction is not allowed to proceed to completion, you will isolate unreacted hydrazone or other intermediates.

  • Side Reactions: At elevated temperatures, various side reactions can occur, including dimerization or polymerization of intermediates, which will consume starting material and complicate purification.

Troubleshooting Steps:

  • Optimize the Catalyst: While strong Brønsted acids like sulfuric acid or hydrochloric acid are common, they may cause degradation.[4] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can effectively catalyze the reaction at lower temperatures.[5] Polyphosphoric acid (PPA) is another effective catalyst that can promote cyclization.[5]

  • Solvent Selection: The choice of solvent is critical. High-boiling point solvents like Dowtherm A or diphenyl ether can be effective for thermal cyclization. In some cases, a solvent that also acts as a catalyst, such as acetic acid, can be beneficial.[6]

  • Monitor the Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting hydrazone and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary degradation from prolonged heating.

  • Two-Step Procedure: Consider a two-step approach where you first synthesize and isolate the methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate intermediate.[7] Purifying this intermediate before the cyclization step can lead to a cleaner reaction and a higher overall yield of the final product.

Question 2: I am observing multiple spots on my TLC plate, and purification of the final product is difficult. What are the likely impurities?

Answer:

The formation of multiple byproducts is a common issue. The likely impurities in your reaction mixture include:

  • Unreacted Starting Materials: Incomplete conversion will leave you with residual (3,5-dichlorophenyl)hydrazine and/or methyl pyruvate.

  • Hydrazone Intermediate: If the cyclization is not complete, you will have the methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate intermediate.

  • Regioisomers: While the use of methyl pyruvate should lead to a single regioisomer, incomplete reaction or side reactions could potentially lead to other minor indole species.

  • Degradation Products: As mentioned, harsh acidic conditions and high temperatures can lead to the formation of various degradation products, which often appear as a baseline streak or multiple closely-spaced spots on a TLC plate.

  • Dimers: Under certain conditions, intermediates can dimerize, leading to higher molecular weight impurities.[1]

Troubleshooting and Purification Strategy:

  • Optimize Reaction Conditions: A cleaner reaction is easier to purify. Revisit the catalyst, solvent, and temperature to minimize byproduct formation.

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. Quenching the reaction mixture in water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), will help remove the acid catalyst and any water-soluble impurities. Washing the organic layer with a mild base like sodium bicarbonate solution can further remove acidic residues.[8]

  • Column Chromatography: Purification by silica gel column chromatography is typically required to isolate the pure this compound.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will help separate the product from less polar impurities and more polar baseline materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be an effective final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer indole synthesis of this compound?

A1: The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: (3,5-dichlorophenyl)hydrazine reacts with methyl pyruvate in a condensation reaction to form methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate.[5]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[2]

  • Aromatization and Cyclization: The intermediate then loses a molecule of ammonia and aromatizes to form the stable indole ring.[3]

Q2: Can I use a one-pot procedure for this synthesis?

A2: Yes, a one-pot procedure is often employed for the Fischer indole synthesis.[1] This involves reacting the (3,5-dichlorophenyl)hydrazine and methyl pyruvate in a suitable solvent with an acid catalyst and heating the mixture to effect both hydrazone formation and subsequent cyclization. While convenient, this approach can sometimes lead to lower yields and more impurities compared to a two-step process where the hydrazone is isolated and purified before cyclization.

Q3: How do the dichloro-substituents affect the reaction?

A3: The two chloro atoms are electron-withdrawing groups. Their presence on the phenylhydrazine ring decreases the nucleophilicity of the hydrazine, which can slow down the initial hydrazone formation. More significantly, they can disfavor the key[2][2]-sigmatropic rearrangement step, often necessitating more forcing reaction conditions (higher temperatures or stronger acids) to achieve a reasonable reaction rate. This, in turn, can increase the likelihood of side reactions and degradation.

Q4: Are there alternative synthetic routes to consider?

Data and Protocols

Recommended Reaction Parameters (Starting Points)
ParameterRecommended ConditionRationale and Key Considerations
Starting Materials (3,5-dichlorophenyl)hydrazine, Methyl pyruvateHigh purity starting materials are crucial for a clean reaction.
Catalyst ZnCl₂, BF₃·OEt₂, Polyphosphoric Acid (PPA), or Eaton's Reagent (P₂O₅ in MeSO₃H)Lewis acids are often milder than strong Brønsted acids. PPA and Eaton's reagent are effective for difficult cyclizations.
Solvent Acetic Acid, Toluene, Xylene, Dowtherm AAcetic acid can act as both solvent and catalyst. High-boiling aromatic solvents are suitable for thermal cyclizations.
Temperature 80-180 °CThe optimal temperature will depend on the chosen catalyst and solvent. Start with milder conditions and increase if the reaction is too slow.
Reaction Time 2-24 hoursMonitor by TLC or HPLC to determine the point of maximum product formation and avoid prolonged heating.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative procedure based on established methods for the Fischer indole synthesis.[4][6] Optimization may be required for specific laboratory conditions.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (3,5-dichlorophenyl)hydrazine (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or acetic acid.

  • Add methyl pyruvate (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the hydrazine.

  • The resulting hydrazone, methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate, can either be isolated by filtration or evaporation of the solvent, or used directly in the next step.

Step 2: Cyclization

  • To the crude or purified hydrazone, add the chosen acid catalyst (e.g., 2-4 equivalents of ZnCl₂ or a sufficient amount of PPA to ensure stirring).

  • Add a high-boiling solvent if necessary (e.g., toluene, xylene).

  • Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification Hydrazine (3,5-dichlorophenyl)hydrazine Hydrazone_Formation Hydrazone Formation (Condensation) Hydrazine->Hydrazone_Formation Pyruvate Methyl Pyruvate Pyruvate->Hydrazone_Formation Cyclization Cyclization ([3,3]-Sigmatropic Rearrangement, Aromatization) Hydrazone_Formation->Cyclization Acid Catalyst, Heat Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product Methyl 4,6-dichloro-1H- indole-2-carboxylate Purification->Final_Product

Caption: A generalized workflow for the Fischer indole synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Product/Intermediate Degradation Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Increase Reaction Time/ Temperature (Cautiously) Cause1->Sol1 Sol2 Change Catalyst (e.g., Lewis Acid) Cause1->Sol2 Sol3 Lower Temperature/ Use Milder Acid Cause2->Sol3 Sol4 Optimize Solvent Cause3->Sol4 Sol5 Purify Hydrazone Intermediate Cause3->Sol5 Outcome Improved Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome Sol5->Outcome

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. 2021. Available at: [Link]

  • PMC. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. 2021. Available at: [Link]

  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. 2010. Available at: [Link]

  • MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Available at: [Link]

  • Google Patents. Process for the preparation of carboxylic acid methyl esters.
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • ResearchGate. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available at: [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. 2021. Available at: [Link]

  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • PubMed. (E)-Methyl 2-[(4-nitro-phen-yl)-hydrazono]-propanoate. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • SciSpace. The Fischer Indole Synthesis. Available at: [Link]

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identifying side products in dichlorinated indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichlorinated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chlorination. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. This resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemistry and provides actionable solutions.

Question 1: My reaction produced a complex mixture of mono-, di-, and tri-chlorinated indoles. How can I improve selectivity for the dichlorinated product?

Answer:

This is the most common challenge in indole chlorination and stems from the high nucleophilicity of the indole ring. Once the first chlorine atom is added, the ring can still be reactive enough for further substitutions, leading to over-chlorination. The key to selectivity is precise control over reaction parameters.

Underlying Causality:

The indole nucleus is an electron-rich aromatic system. Electrophilic chlorination typically occurs preferentially at the C3 position due to its higher electron density. After C3 is substituted, the second chlorination is directed to other positions on the ring (e.g., C2, C4, C5, C6), depending on the electronic effects of existing substituents and the reaction conditions. Over-chlorination to a trichlorinated species occurs when the dichlorinated product is still sufficiently reactive to compete with the starting material for the chlorinating agent.

Solutions & Protocols:

  • Reagent Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. Start with slightly less than 2.0 equivalents (e.g., 1.95 eq.) to avoid excess reagent that drives over-chlorination. Add the reagent portion-wise or via syringe pump over an extended period to maintain a low concentration at all times.

  • Lower Reaction Temperature: Most chlorination reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) reduces the overall reaction rate, making the difference in reactivity between the mono- and di-chlorinated species more pronounced and thus easier to control.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is critical.

    • N-Chlorosuccinimide (NCS): Generally the preferred reagent for controlled chlorination. It is a solid, easy to handle, and its reactivity is moderate.[1][2]

    • Sulfuryl Chloride (SO₂Cl₂): A highly reactive liquid that can be difficult to control and often leads to over-chlorination and other side products.[3][4] It reacts violently with water and decomposes to sulfur dioxide and chlorine gas.[3]

Workflow for Optimizing Selectivity:

G cluster_0 Optimization Workflow start Start: Low Selectivity Observed check_stoich Verify Stoichiometry (Target: 1.95 - 2.0 eq.) start->check_stoich lower_temp Lower Reaction Temperature (e.g., 25°C -> 0°C) check_stoich->lower_temp If stoichiometry is correct slow_addition Implement Slow Addition (Syringe Pump) lower_temp->slow_addition analyze Analyze Crude Product (TLC, LC-MS) slow_addition->analyze change_reagent Switch to Milder Reagent (e.g., SO₂Cl₂ -> NCS) change_reagent->check_stoich Re-optimize analyze->change_reagent Still poor selectivity end Achieved High Selectivity analyze->end Success

Caption: Workflow for improving dichlorination selectivity.

Question 2: I've isolated a product with the correct mass for a dichlorinated indole, but the NMR is inconsistent. Am I dealing with multiple isomers?

Answer:

Yes, this is highly probable. The formation of regioisomers is a significant challenge because the second chlorine can add to several available positions on the indole ring. Mass spectrometry will confirm the elemental composition, but only techniques like NMR or X-ray crystallography can definitively establish the substitution pattern.

Underlying Causality:

The directing effects of the first chlorine atom and any other substituents on the indole ring, as well as the reaction conditions, determine the position of the second chlorination. For example, after initial chlorination at C3, the second chlorine might add to the C2 position or to a position on the benzene portion of the molecule (C4, C5, C6, or C7). Controlling this regioselectivity is a key synthetic challenge.[5][6] In some cases, specialized directing groups on the indole nitrogen are used to force chlorination at a specific site, like C2.[7][8]

Solutions & Protocols:

  • Advanced NMR Analysis: Use 2D NMR techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals. The coupling patterns in the aromatic region of the ¹H NMR are particularly informative for determining the substitution on the benzene ring.

  • Chromatographic Separation: Regioisomers often have very similar polarities, making separation difficult.

    • Technique: Meticulous column chromatography with a shallow solvent gradient is required. Sometimes, switching the stationary phase (e.g., from silica to alumina) or the solvent system (e.g., hexanes/ethyl acetate to toluene/acetone) can improve separation.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating and quantifying isomeric mixtures.

Protocol: Analytical Characterization of Isomers

  • Initial Analysis: Dissolve a crude sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental formula. Analyze the isotopic pattern to confirm the presence of two chlorine atoms (the M, M+2, and M+4 peaks will have a characteristic ratio).

  • Chromatographic Screening: Use thin-layer chromatography (TLC) with several different solvent systems to find conditions that show separation of the product spots.

  • Purification: Based on the TLC screen, perform column chromatography or preparative HPLC to isolate each isomer.

  • Definitive Structure Elucidation: Acquire a full suite of 1D and 2D NMR spectra for each pure isomer to determine its structure.

Question 3: My reaction turned dark brown/black and the yield is very low. What kind of degradation is happening?

Answer:

Dark coloration and low yields are often indicative of oxidative degradation of the indole ring. Chlorinating agents, particularly stronger ones, can act as oxidants, leading to the formation of highly colored, often polymeric, byproducts.

Underlying Causality:

The electron-rich indole ring is susceptible to oxidation. The double bond at the C2-C3 position can be cleaved under harsh oxidative conditions, leading to products like isatin (which is reddish-orange) or further degraded, tar-like materials.[9] This process can be catalyzed by acid byproducts (like HCl from the reaction of SO₂Cl₂ with trace water) or by the chlorinating agent itself.[3]

Solutions:

  • Use a Milder Reagent: Switch from SO₂Cl₂ to NCS, which is less oxidizing.[10]

  • Scavenge Acid: If using a reagent that produces acid (like SO₂Cl₂), consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to neutralize the acid as it forms.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of HCl from the reaction of SO₂Cl₂ with atmospheric moisture.

  • Temperature Control: As with over-chlorination, excessive heat can accelerate degradation pathways. Maintain a low and constant temperature.

Mechanism of Oxidative Degradation:

G Indole Indole Ring Oxidized_Intermediate Oxidized Intermediate (e.g., Indolenine epoxide) Indole->Oxidized_Intermediate [O] (Harsh Conditions) Isatin Isatin (Yellow/Orange) Oxidized_Intermediate->Isatin Ring Opening Polymer Polymeric Tars (Dark Brown/Black) Oxidized_Intermediate->Polymer Decomposition

Caption: Simplified pathway of indole oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in mechanism between NCS and SO₂Cl₂ for indole chlorination?

  • N-Chlorosuccinimide (NCS): NCS typically acts as a source of electrophilic chlorine (Cl⁺). The N-Cl bond is polarized, making the chlorine atom susceptible to attack by the electron-rich indole ring.[10] In some cases, particularly with radical initiators or light, it can proceed via a radical mechanism.

  • Sulfuryl Chloride (SO₂Cl₂): The mechanism can be more complex. It can act as an electrophilic chlorinating agent, often catalyzed by a Lewis acid.[4] It can also decompose to generate chlorine radicals (Cl•), leading to radical-chain reactions. This dual reactivity makes it less selective.[3]

Q2: How can I confirm that chlorination occurred on the nitrogen (N-chlorination)?

N-chloroindoles are often unstable intermediates that can rearrange to C-chloroindoles.[11][12] Direct detection can be challenging.

  • NMR Spectroscopy: In an ¹H NMR, the disappearance of the N-H signal (a broad singlet, typically > 8 ppm) is indicative. However, this is not definitive as it could also indicate deprotonation.

  • Quench Studies: Quenching the reaction at a very early stage and at low temperature, followed by analysis with a method that doesn't promote rearrangement (like direct infusion ESI-MS), might allow for the detection of the N-chloroindole intermediate.

Q3: Are there any specific safety precautions for using sulfuryl chloride?

Yes, absolutely. Sulfuryl chloride is highly corrosive and toxic.

  • Handling: Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield).

  • Reactivity: It reacts violently with water and other protic substances to release corrosive HCl and SO₂ gases.[3] Ensure all glassware is scrupulously dry.

  • Quenching: Quench reactions slowly and carefully by adding the reaction mixture to a cooled, stirred solution of a weak base like sodium bicarbonate or by pouring it over ice with vigorous stirring.

Data Summary Table

Table 1: Common Side Products in Indole Dichlorination

Side Product TypeCommon Example(s)Mass Spec Signature (vs. Dichloro Product)Key Identification MethodMitigation Strategy
Under-chlorination Monochloroindole-34.5 DaMS, NMRIncrease reagent stoichiometry, reaction time, or temperature.
Over-chlorination Trichlorinated Indole+34.5 DaMS (Isotopic Pattern), NMRDecrease reagent stoichiometry, use slow addition, lower temperature.
Isomerization 2,3-dichloro vs 3,6-dichloroIdentical Mass2D NMR, HPLCUse directing groups, screen solvents and catalysts.
Oxidation Oxindole, Isatin+16 Da, +32 DaMS, IR (C=O stretch), NMRUse milder reagents (NCS), ensure anhydrous conditions, lower temp.
Degradation Polymeric TarsBroad mixture of massesVisual (dark color), poor NMRUse milder conditions, add non-nucleophilic base.

References

  • Synthesis and Chemistry of Indole. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer indole synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Synthesis of indole derivatives from 2-substituted 3-(dimethylamino)propenoates. Mini-Reviews in Organic Chemistry, 1(2), 175-186.
  • 3-Chloro-2-piperazinylmethyl-N-aryl sulfonamide indole deriv
  • Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396.
  • Synthesis of 3-Substituted Indoles. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Li, Y., et al. (2020). Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms. Environmental Science: Processes & Impacts, 22(5), 1168-1178.
  • Ozone in denim washing: Behind the chemistry of yellowing. (2026, January 29). Textile Today.
  • De Rosa, M., & Cabrera, J. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643.
  • Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. (2020). Environmental Science: Processes & Impacts. Royal Society of Chemistry.
  • De Rosa, M., et al. (2013). Chlorotropy of 1-Chlorobenzimidazole. The Journal of Organic Chemistry, 78(14), 7264-7267.
  • Proposed mechanism for the chlorination of indoles. (2020).
  • Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines. (n.d.).
  • Process of preparing purified aqueous indole solution. (1991).
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Analytical Methods for Chlorine. (n.d.).
  • Sulfuryl chloride. (2023). In Wikipedia. Retrieved from [Link]

  • Zhao, J., et al. (2015). Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry, 13(35), 9207-9210.
  • Anyakudo, F., Adams, E., & Van Schepdael, A. (2017). Analysis of chlorinated compounds... in fuel oil by headspace GC-MS.
  • Purification of Indole Contained in Wash Oil. (2022).
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2025).
  • Chlorination with sulfuryl chloride. (1975).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022).
  • Thiol Chlorination with N-Chlorosuccinimide. (2023).
  • Wang, C., et al. (2019). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry, 17(15), 3769-3773.
  • Analytical methods of chlorine and the substances produced by the chlorine treatments. (2016).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Purification of Indole Contained in Wash Oil... (Part 2). (2022). MDPI.
  • Electrophilic chlorination by sulfuryl chloride. (2025).
  • Regiocontrol in the oxidative Heck reaction of indole... (n.d.). Chemical Science. Royal Society of Chemistry.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide... (n.d.). BenchChem.
  • Techniques and Methods of Identification. (n.d.).
  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)... (n.d.).
  • Regiocontrol in the Oxidative Heck Reaction of Indole... (n.d.). Jiao Research Group.
  • A Continuous Flow Sulfuryl Chloride-Based Reaction... (n.d.).
  • Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles... (2024).
  • Indoles Derived From Glucobrassicin... (n.d.). Frontiers.
  • N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry.
  • New 3H-Indole Synthesis by Fischer's Method. (n.d.). MDPI.

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Technical Support Center: Troubleshooting the Fischer Indole Synthesis for Halogenated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Fischer indole synthesis, particularly when working with halogenated precursors. Halogenated indoles are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be fraught with challenges not typically seen with electron-neutral or electron-rich substrates.

This resource provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to solve them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Core & Mechanistic Issues

Q1: Why is my Fischer indole synthesis with a halogenated phenylhydrazine failing or giving very low yields?

A1: This is the most common issue when working with halogenated precursors. The primary reason is the electronic effect of the halogen substituent on the phenylhydrazine ring.

  • Causality—The Electronic Tug-of-War: Halogens are strongly electron-withdrawing through the sigma bonds (inductive effect), which deactivates the aromatic ring. This deactivation slows down the key[1][1]-sigmatropic rearrangement step, which is the heart of the Fischer synthesis. This step requires the aromatic ring to act as a nucleophile. A deactivated, "electron-poor" ring is a poor nucleophile, leading to a higher activation energy for this critical C-C bond formation.[2][3]

  • Troubleshooting Steps:

    • Increase Thermal Energy: The most direct way to overcome a high activation barrier is to increase the reaction temperature. However, this must be done cautiously, as excessively high temperatures can lead to decomposition and tar formation.[2] Monitor the reaction closely using Thin-Layer Chromatography (TLC).

    • Stronger Acid Catalysis: Electron-withdrawing groups necessitate more forceful catalytic conditions. A stronger Brønsted acid (like polyphosphoric acid - PPA) or a potent Lewis acid (like ZnCl₂ or BF₃·OEt₂) can more effectively protonate the hydrazone, facilitating the rearrangement.[2][4][5]

    • Consider Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid, uniform heating that can overcome the activation barrier more efficiently than conventional heating.[2]

Q2: How does the specific halogen (F, Cl, Br, I) and its position on the ring affect the reaction?

A2: The type and position of the halogen have a significant impact due to the balance between inductive and resonance effects, as well as sterics.

  • Inductive Effect vs. Resonance: All halogens are inductively electron-withdrawing. However, they are also capable of donating electron density through resonance (lone pair donation). This donating ability decreases down the group: F > Cl > Br > I.

    • Fluoro-substituted: Fluorine's strong inductive effect often makes these substrates the most challenging.

    • Chloro- and Bromo-substituted: These offer a more manageable balance and are commonly used.

    • Iodo-substituted: Iodine is the least electronegative, but its large size can introduce steric hindrance.

  • Positional Effects:

    • para-Substituents: A halogen at the para position (e.g., 4-chlorophenylhydrazine) strongly deactivates the ring and can significantly slow the reaction. The resulting indole will be substituted at the 6-position.[3]

    • meta-Substituents: This is a complex case. Cyclization can occur at either the C2 or C6 position of the hydrazine, potentially leading to a mixture of 5-halo and 7-halo indole regioisomers. Selectivity is poor when the substituent is electron-withdrawing.[3]

    • ortho-Substituents: A halogen at the ortho position presents steric hindrance near the reaction center, which can impede the[1][1]-sigmatropic rearrangement. This often requires more forcing conditions. The resulting indole will be substituted at the 4-position.[3]

Catalyst & Reaction Condition Optimization

Q3: My reaction is sluggish and starting material remains even after prolonged heating. How do I choose the right acid catalyst?

A3: Catalyst choice is critical and often substrate-dependent.[4][6] There is no single "best" catalyst; empirical optimization is key.

  • The Role of the Acid: The acid catalyst has two main jobs: it facilitates the formation of the reactive ene-hydrazine intermediate and protonates it to trigger the[1][1]-sigmatropic rearrangement.[3][7]

  • Catalyst Selection Strategy:

    • Start with a Workhorse: Zinc chloride (ZnCl₂) is one of the most common and effective Lewis acid catalysts for this reaction.[5] It is a good starting point for optimization.

    • Brønsted Acids: For many substrates, Brønsted acids work well. Acetic acid can serve as both a catalyst and solvent.[8] For more deactivated systems, stronger acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are used.[4] Polyphosphoric acid (PPA) is particularly effective as it serves as a strong acid catalyst and a dehydrating agent, but can lead to charring if overheated.[2]

    • Screening: It is highly recommended to screen a panel of catalysts to find the optimal one for your specific halogenated precursor.

Catalyst Comparison Table

Catalyst TypeExamplesStrengthsWeaknessesTypical Loading
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Highly effective for deactivated systems.[4]Can be harsh, leading to side reactions; moisture sensitive.0.5 - 2.0 equivalents
Brønsted Acids p-TsOH, H₂SO₄, HClReadily available and inexpensive.[4]Can lead to charring at high temperatures.Catalytic (5-20 mol%) to stoichiometric
Acidic Solvents Acetic Acid, PPAActs as both solvent and catalyst, simplifying the reaction setup.[2][8]PPA can make workup difficult; acetic acid may not be strong enough.Solvent quantity
Green Catalysts Tartaric acid-dimethylurea meltMild conditions, tolerates sensitive functional groups.[9][10]May require specific melt conditions; less conventional.Solvent/Catalyst melt

Q4: My reaction mixture is turning into black tar, and I can't isolate any product. What's happening?

A4: Tar formation is a sign of decomposition, usually caused by reaction conditions that are too harsh for your specific substrate.

  • Primary Causes:

    • Excessive Heat: While heat is needed, too much can cause polymerization and decomposition of the starting materials and intermediates.

    • Overly Concentrated or Strong Acid: Very strong acids, especially at high temperatures, can promote unwanted side reactions like sulfonation (with H₂SO₄) or Friedel-Crafts type polymerizations.[1]

    • Air Oxidation: Sensitive intermediates can be prone to oxidation, especially under prolonged heating.

  • Prevention and Mitigation:

    • Systematic Temperature Optimization: Instead of going directly to a high temperature, try a stepwise increase. Start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction by TLC.

    • Titrate Your Catalyst: Use the minimum amount of catalyst required to drive the reaction. Start with a lower loading (e.g., 10 mol% for p-TsOH or 0.5 eq for ZnCl₂) and increase if the reaction is too slow.

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[2]

    • Solvent Choice: High-boiling point solvents like toluene or xylene allow for precise temperature control. Running the reaction neat (without solvent) can sometimes be effective but increases the risk of charring.[2]

Visualizing the Process

To better understand the core reaction and where problems can arise, refer to the following diagrams.

Core Fischer Indole Synthesis Mechanism

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Indolization Cascade A Aryl Hydrazine + Ketone/Aldehyde B Aryl Hydrazone A->B H⁺, -H₂O C Tautomerization (Ene-hydrazine) B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ (Rate-Limiting Step) E Rearomatization D->E F Cyclization & -NH₃ Elimination E->F G Indole Product F->G

Caption: The key steps of the Fischer Indole Synthesis. Halogenated precursors slow down the rate-limiting[1][1]-sigmatropic rearrangement.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Purity Check Purity of Starting Materials Start->Purity Purity->Start Impure -> Purify Temp Increase Temperature Incrementally (e.g., 80 -> 120 °C) Purity->Temp Pure Catalyst Change/Increase Catalyst Temp->Catalyst No Improvement Success Reaction Improved Temp->Success Improved Solvent Change Solvent (e.g., Acetic Acid -> Toluene) Catalyst->Solvent No Improvement Catalyst->Success Improved Solvent->Success Improved Failure Still Low Yield Solvent->Failure No Improvement

Caption: A decision tree for systematically troubleshooting a failing Fischer indole synthesis reaction.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with a Halogenated Precursor

This is a representative protocol and must be optimized for your specific substrates.

  • Hydrazone Formation (Optional One-Pot):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated phenylhydrazine (1.0 eq) and the ketone/aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid if in ethanol).

    • Stir the mixture at room temperature or gentle heat (50-60 °C) for 1-2 hours. The formation of the hydrazone can be monitored by TLC. For a one-pot procedure, you can proceed directly to the next step without isolating the hydrazone.[5][11]

  • Indolization/Cyclization:

    • To the flask containing the hydrazone, add the primary acid catalyst (e.g., ZnCl₂ (1.5 eq) or PPA (10x weight of limiting reagent)).

    • If using a solvent like toluene, add it now.

    • Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere (N₂ or Ar).[1]

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 2-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. If using other acids, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.[1]

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure halogenated indole.

References

  • The Fischer Indole Synthesis - SciSpace by Typeset. [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate. [Link]

  • Fischer Indole Synthesis - YouTube. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Indole synthesis - Organic Chemistry Portal. [Link]

  • Why Do Some Fischer Indolizations Fail? - NIH National Library of Medicine. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace by Typeset. [Link]

  • The Benzyne Fischer-Indole Reaction - ResearchGate. [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. [Link]

  • Fischer Indole Synthesis in Low Melting Mixtures | Request PDF - ResearchGate. [Link]

  • Fischer Indole Synthesis | Chem-Station Int. Ed. [Link]

Sources

Technical Support Center: Optimization of Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2-CARB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting Guide for Indole-2-Carboxylate Synthesis

Executive Summary & Method Selection

Indole-2-carboxylates are critical pharmacophores in drug discovery (e.g., NMDA antagonists, antiglycation agents). Their synthesis often fails not due to "bad chemistry," but due to a mismatch between the substrate's electronic properties and the chosen method.

Use the decision matrix below to select the optimal protocol for your specific substrate before proceeding to the optimization modules.

Method Selection Decision Tree

MethodSelection Start Start: Substrate Availability Q1 Is the starting material an aryl hydrazine? Start->Q1 Q2 Is the starting material an o-nitrotoluene? Q1->Q2 No Fischer Method A: Fischer Indole Synthesis (Ethyl Pyruvate Route) Q1->Fischer Yes Q3 Is the starting material an aryl aldehyde? Q2->Q3 No Reissert Method B: Reissert Synthesis (Scalable, Robust) Q2->Reissert Yes Hemetsberger Method C: Hemetsberger Synthesis (Azide Route) Q3->Hemetsberger Yes Pd_CH Method D: Pd-Catalyzed C-H Activation (Functional Group Tolerant) Q3->Pd_CH No (Acrylates/Anilines) caption Figure 1: Strategic selection of synthetic methodology based on starting material availability.

Technical Modules: Protocols & Optimization

Module A: The Fischer Indole Synthesis (Ethyl Pyruvate Route)

Best for: Rapid library generation; electron-neutral or slightly electron-poor aryl hydrazines.

  • The Challenge: Reaction with ethyl pyruvate often leads to polymerization (tars) or hydrolysis of the ester rather than cyclization.

  • Optimization Protocol:

    • Hydrazone Formation: Do not combine acid and ketone immediately. Stir phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in EtOH at 0°C to RT for 1 hour first. Isolate the hydrazone if possible to remove water.

    • Cyclization:

      • Standard: Polyphosphoric Acid (PPA) at 100–110°C.

      • Optimized (Lewis Acid): ZnCl₂ (anhydrous) in AcOH at 80°C. This prevents ester hydrolysis common with Brønsted acids.

      • For Electron-Poor Hydrazines: Use BF₃[1][2]·OEt₂ in AcOH.

Module B: The Reissert Indole Synthesis

Best for: Large-scale synthesis (>10g); avoiding isomer mixtures.

  • Mechanism: Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[3][4]

  • Optimization Protocol:

    • Condensation: Use Potassium Ethoxide (KOEt) instead of NaOEt. The potassium cation stabilizes the enolate of the o-nitrophenylpyruvate intermediate, preventing side reactions [1].

    • Reductive Cyclization:

      • Classic: Zn dust / AcOH (Caution: Exothermic).

      • Optimized: Pd/C (10%) hydrogenation (40 psi) in EtOAc/EtOH. This avoids zinc waste and simplifies workup.

Module C: The Hemetsberger-Knittel Synthesis

Best for: Indoles with sensitive substituents that cannot survive strong acid (Fischer) or reduction (Reissert).

  • Mechanism: Condensation of benzaldehyde with ethyl azidoacetate followed by thermolytic cyclization.

  • Optimization Protocol:

    • Knoevenagel Step: Perform at -20°C initially. High temperatures decompose the azide.

    • Thermolysis: High dilution (0.1 M) in refluxing xylene or toluene is mandatory to prevent intermolecular azide reactions (explosive risk and polymerization) [2].

Troubleshooting Guide (FAQ)

Category 1: Yield & Conversion Issues

Q: My Fischer reaction yields a black tar instead of the indole ester. Why? A: This is "polymerization of the pyruvate."

  • Diagnosis: You likely added the acid catalyst before the hydrazone was fully formed, or the temperature was ramped too quickly.

  • Fix: Pre-form the hydrazone in neutral solvent (EtOH) at RT. Verify disappearance of starting material by TLC. Only then add the acid catalyst (preferably ZnCl₂ or p-TsOH) and heat gently.

Q: In the Reissert synthesis, the reductive cyclization stalled. I have an amine intermediate. A: You have formed the o-aminophenylpyruvate but it failed to cyclize.

  • Diagnosis: The pH is too high (basic) or the reaction is too dry. Cyclization requires a proton source.

  • Fix: If using catalytic hydrogenation, add 1.0 eq of Acetic Acid to the mixture. If using Zn, ensure fresh Zn dust is used (activate with dilute HCl wash if old).

Q: The Hemetsberger thermolysis exploded/bumped violently. A: Concentration was too high.

  • Diagnosis: Vinyl azides release N₂ gas rapidly. At high concentrations, this becomes a runaway exothermic reaction.

  • Fix: Strictly maintain concentration < 0.2 M in high-boiling solvents (Xylene/Mesitylene). Add the azide solution dropwise to the refluxing solvent.

Category 2: Regioselectivity & Purification

Q: I see a "wrong" isomer in my Fischer synthesis. A: This occurs with meta-substituted hydrazines.

  • Analysis: meta-substituents can cyclize at the ortho or para position relative to the substituent.

  • Fix: Use steric bulk to direct regioselectivity, or switch to the Reissert method (starts from o-nitrotoluene) or Hemetsberger method (starts from aldehyde), which are regiospecific and produce only the 2-carboxylate without isomer ambiguity.

Comparative Data: Acid Catalysts in Fischer Synthesis

Table 1: Effect of Acid Catalyst on Yield of Ethyl 5-bromoindole-2-carboxylate

CatalystSolventTemp (°C)Yield (%)Notes
PPA Neat11045%Difficult workup (sticky); some hydrolysis.
H₂SO₄ EtOHReflux30%Significant ester hydrolysis observed.
ZnCl₂ AcOH8082% Cleanest reaction; easy precipitation workup.
BF₃·OEt₂ AcOH7075%Good for electron-poor rings; expensive.

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected Type1 Low Yield / Tar Problem->Type1 Type2 Wrong Isomer Problem->Type2 Type3 Incomplete Cyclization Problem->Type3 Sol1 Pre-form Hydrazone; Switch to ZnCl2 Type1->Sol1 Sol2 Switch Method: Reissert or Hemetsberger Type2->Sol2 Sol3 Check pH (needs H+); Refresh Catalyst Type3->Sol3 caption Figure 2: Logic flow for diagnosing and resolving common synthetic failures.

References

  • Noland, W. E.; Baude, F. J. (1963).[3][4] "Ethyl Indole-2-carboxylate".[3] Organic Syntheses, 43, 40. [3]

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Hickey, M. R., et al. (2008). "Bench-scale synthesis of indole-2-carboxylates". Tetrahedron Letters, 49(12), 1963-1966.

  • Li, P., et al. (2024).[5] "Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles". The Journal of Organic Chemistry, 89, 5871-5877.[6]

Sources

preventing decomposition of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4,6-dichloro-1H-indole-2-carboxylate

Topic: Prevention of Decomposition & Handling Protocols Target Molecule: this compound (Intermediates for NMDA glycine antagonists) Document ID: TSC-IND-46DC-02

Core Directive: The Stability Profile

This compound is a stabilized indole derivative, but it is not inert. The electron-withdrawing chlorine atoms at positions 4 and 6, combined with the electron-withdrawing ester at position 2, significantly reduce the electron density of the indole ring compared to the parent indole.

However, three specific decomposition pathways threaten the integrity of this reagent during storage and experimental use:

  • Hydrolysis (Moisture Sensitivity): The methyl ester is susceptible to base- or acid-catalyzed hydrolysis, reverting to the carboxylic acid.

  • Oxidative Coupling (Light/Air Sensitivity): Despite the chlorines, the C3 position remains susceptible to radical formation and oxidative dimerization (pinking/browning).

  • N-Deprotonation: The N-H proton is significantly more acidic than unsubstituted indole due to the electron-withdrawing groups, making it reactive toward weak bases.

Troubleshooting Guides (Incident Response)

Issue A: The Compound Has Turned Pink or Brown

Diagnosis: Oxidative degradation. Mechanism: Indoles are electron-rich heterocycles. Photons or trace oxidants generate a radical at the C3 position. This radical couples with another indole molecule, forming colored dimers (rosindoles) or oxidizing to isatin-like derivatives. Severity: Low to Medium (Color is often intense even at <1% impurity).

Corrective Protocol:

  • Assess Purity: Run a TLC (Solvent: 20% Ethyl Acetate in Hexanes). If the spot is still predominantly the main compound, recrystallization is viable.

  • Purification (Recrystallization):

    • Dissolve the solid in minimal boiling Ethanol or Toluene .

    • If colored impurities persist in solution, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to 4°C.

    • Wash crystals with cold hexanes.

  • Prevention: Store under Argon/Nitrogen in amber glass.

Issue B: Loss of Methyl Peak in NMR / Appearance of Broad Singlet at >12 ppm

Diagnosis: Ester Hydrolysis. Mechanism: Moisture ingress has cleaved the methoxy group, yielding the free carboxylic acid (4,6-dichloro-1H-indole-2-carboxylic acid) and methanol. Severity: High (Changes stoichiometry of subsequent reactions).

Corrective Protocol:

  • Quantify: Integrate the methyl singlet (approx. 3.90 ppm) against the aromatic protons. If the ratio is < 3:1, hydrolysis has occurred.

  • Remediation:

    • If <5% Hydrolysis: A wash with saturated NaHCO₃ (if dissolved in organic solvent) can remove the free acid (which forms a water-soluble salt).

    • If >10% Hydrolysis: Re-esterification is required (Reflux in MeOH with catalytic H₂SO₄ or Thionyl Chloride).

Issue C: Incomplete Solubility in DMSO/DMF

Diagnosis: Aggregation or Salt Formation. Mechanism: The 4,6-dichloro substitution pattern increases lipophilicity and crystal lattice energy. If the sample was exposed to base, it may have partially formed the N-salt, which has different solubility properties.

Corrective Protocol:

  • Sonication: Sonicate at 40°C for 10 minutes.

  • Cosolvent: Add 5-10% Methanol to the DMSO solution to disrupt hydrogen bonding aggregates.

Visualizing Decomposition Pathways

The following diagram details the chemical fate of the molecule under stress conditions.

DecompositionPathways Start Methyl 4,6-dichloro- 1H-indole-2-carboxylate Hydrolysis Pathway A: Hydrolysis Start->Hydrolysis + H2O / H+ or OH- Oxidation Pathway B: Oxidation (Light/Air) Start->Oxidation + hv (Light) / O2 Acid 4,6-dichloro-1H- indole-2-carboxylic acid Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol Radical C3-Indolyl Radical Oxidation->Radical Dimer Bis-indolyl Dimer (Pink/Brown Impurity) Radical->Dimer Coupling

Caption: Figure 1. Primary decomposition pathways showing hydrolytic cleavage to the acid and oxidative radical coupling at the C3 position.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO stock solutions at -20°C? A: Use Caution. While DMSO is a good solvent, it is hygroscopic (absorbs water from air). Over months, absorbed water can hydrolyze the ester.

  • Recommendation: Use anhydrous DMSO (stored over molecular sieves). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture.

Q2: The 1H-NMR shows a "ghost" doublet near the aromatic region. Is this decomposition? A: Likely not. This is often a Rotamer or Aggregation effect. The NH proton can hydrogen bond with the carbonyl oxygen of the ester or the solvent (DMSO-d6).

  • Test: Run the NMR at 50°C. If the peaks coalesce or sharpen, it is a dynamic hydrogen-bonding effect, not an impurity.

Q3: Why is the 4,6-dichloro pattern used? A: This substitution pattern is critical for biological activity (often NMDA glycine site antagonism). The chlorines fill specific hydrophobic pockets in the receptor. Chemically, they block metabolic oxidation at the 4 and 6 positions, but they do not protect the C3 position from oxidation.

Experimental Data & Reference Values

Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
DMSO HighMedium (Hygroscopic)Use for bio-assays; keep anhydrous.
Methanol ModerateLowGood for short-term storage/transfer.
Water InsolubleHigh (Hydrolysis)Avoid prolonged suspension.
Ethyl Acetate HighLowExcellent for extraction/workup.
Chloroform HighMedium (Acidic traces)Pass through basic alumina before use to remove HCl traces.
Key NMR Diagnostic Signals (DMSO-d6)
ProtonChemical Shift (δ ppm)MultiplicityDiagnostic Note
NH ~12.0 - 12.5Broad SingletDisappears on D₂O shake. Acidic.
C3-H ~7.3 - 7.5Doublet/SingletLoss indicates C3-substitution/oxidation.
COOCH₃ ~3.85 - 3.95SingletCritical: Loss/Shift indicates hydrolysis.

Recommended Handling Workflow

HandlingWorkflow Receipt 1. Receipt of Material QC 2. Initial QC (NMR/TLC) Receipt->QC Storage 3. Storage: -20°C, Desiccated, Dark QC->Storage Usage 4. Experimental Usage Storage->Usage SolventCheck Check Solvent Water Content (<0.1% H2O required) Usage->SolventCheck InertAtm Use Inert Atmosphere (Argon/N2) SolventCheck->InertAtm Reaction Perform Reaction InertAtm->Reaction

Caption: Figure 2. Standard Operating Procedure (SOP) for handling halogenated indole esters to minimize degradation.

References

  • Synthesis & Stability of Indole-2-Carboxylates

    • Title: Synthesis of 5-Substituted Indole Deriv
    • Source: Heterocycles (2000).
    • Context: Describes the Japp-Klingemann route and stability of similar indole esters.
    • URL:[Link]

  • Biological Context (NMDA Antagonists)

    • Title: 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • Context: Establishes the 4,6-dichloro-indole-2-carboxylate scaffold as a key intermediate for MDL-29951 deriv
    • URL:[Link]

  • General Ester Stability Data

    • Title: Methyl Esters - Stability and Protection.
    • Source: Organic Chemistry Portal.[2]

    • Context: General reference for pH and temper
    • URL:[Link]

Sources

methods for removing impurities from crude indole products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole purification. This resource is designed for researchers, scientists, and professionals in drug development who are working with crude indole and require robust methods for removing impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your purification processes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of crude indole products. Each issue is presented in a question-and-answer format, providing not only a solution but also an explanation of the underlying principles to empower you to make informed decisions in your future experiments.

Low Purity After Recrystallization: "My recrystallized indole is still showing significant impurities by GC-MS analysis. What went wrong?"

Underlying Cause: This is a frequent issue stemming from several potential factors, including improper solvent selection, a suboptimal cooling rate, or the presence of co-crystallizing impurities. Indole's reactivity also means that degradation can occur if the process is not handled correctly.[1]

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the indole at an elevated temperature but have limited solubility at lower temperatures, while the impurities should remain either highly soluble or insoluble at all temperatures.

    • Expert Insight: A common mistake is using a solvent that is too good at dissolving indole at room temperature, leading to low recovery. Conversely, a solvent that barely dissolves indole even when hot will result in poor purification. A mixed solvent system, such as ethanol/water or toluene/hexane, can often provide the necessary polarity range to effectively separate indole from its common impurities.[2]

    • Actionable Protocol:

      • Perform small-scale solubility tests with your crude indole in various solvents (e.g., hexane, toluene, ethanol, water, and mixtures thereof).

      • Observe the solubility at room temperature and upon heating.

      • Allow the heated solutions to cool and observe the quality and quantity of the crystals that form. The best solvent system will yield well-formed crystals with minimal coloration in the supernatant.

  • Control the Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.

    • Causality: Crystal formation is a thermodynamically driven process. Slow cooling allows for the selective incorporation of indole molecules into the growing crystal lattice, while impurities are excluded and remain in the mother liquor.

    • Actionable Protocol:

      • After dissolving the crude indole in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary.

      • Once at room temperature, transfer the flask to a cold bath (ice-water or refrigerator) to maximize crystal recovery.

  • Consider an Activated Charcoal Treatment: Colored impurities, often polymeric or degradation products, can be effectively removed by adsorption.[2]

    • Mechanism: Activated charcoal has a high surface area and can adsorb large, flat aromatic molecules, which are common colored impurities in crude indole.

    • Actionable Protocol:

      • After dissolving the crude indole in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude indole).

      • Stir the hot solution for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.

Workflow for Optimizing Recrystallization:

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Optimized Protocol start Low Purity Post-Recrystallization solvent Re-evaluate Solvent System start->solvent Inadequate Separation cooling Optimize Cooling Rate start->cooling Impurity Trapping charcoal Activated Charcoal Treatment start->charcoal Colored Impurities Present solution High Purity Indole solvent->solution cooling->solution charcoal->solution

Caption: Troubleshooting workflow for low purity after indole recrystallization.

Poor Recovery of Indole: "I've achieved high purity, but my yield is unacceptably low. How can I improve it?"

Underlying Cause: Low recovery is often a trade-off for high purity. The primary causes are using an excessive amount of solvent, incomplete crystallization, or physical loss of product during transfers.

Troubleshooting Steps & Explanations:

  • Minimize Solvent Volume: The goal is to create a saturated solution at the boiling point of the solvent.

    • Expert Insight: A common error is adding too much solvent initially, which keeps a significant portion of the indole dissolved even at low temperatures.

    • Actionable Protocol:

      • Add the solvent portion-wise to the crude indole while heating and stirring.

      • Stop adding solvent as soon as all the indole has dissolved.

  • Maximize Crystallization Time and Lower the Final Temperature: Crystallization is an equilibrium process.

    • Causality: Allowing more time at a lower temperature will shift the equilibrium towards the solid state, increasing the yield.

    • Actionable Protocol:

      • After slow cooling to room temperature, place the crystallization flask in a refrigerator (4 °C) or freezer (-20 °C), if the solvent allows, for several hours or overnight.

  • Wash Crystals Judiciously: Washing the filtered crystals is necessary to remove residual mother liquor, but it can also dissolve some of the product.

    • Actionable Protocol:

      • Use a minimal amount of ice-cold recrystallization solvent for washing.

      • Apply the wash solvent quickly and immediately apply vacuum to pull it through the filter cake.

  • Recover Indole from the Mother Liquor: The filtrate from crystallization still contains dissolved indole.

    • Expert Insight: For valuable or scarce materials, a second crop of crystals can be obtained from the mother liquor.

    • Actionable Protocol:

      • Reduce the volume of the mother liquor by evaporation.

      • Cool the concentrated solution to induce a second round of crystallization. Note that this second crop will likely be less pure than the first.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of crude indole.

Q1: What are the most common impurities in crude indole?

A1: Crude indole, particularly from coal tar or certain synthetic routes, can contain a variety of impurities. These often include substituted indoles (e.g., methylindoles, ethylindoles), quinolines, isoquinolines, and other aromatic compounds.[3][4][5] If synthesized via the Fischer indole synthesis, impurities can include unreacted starting materials like substituted phenylhydrazines and ketones, as well as side-products from cleavage of the N-N bond.[2]

Q2: When should I choose distillation over recrystallization for indole purification?

A2: The choice between distillation and recrystallization depends on the nature of the impurities.

  • Distillation is most effective when there is a significant difference in boiling points between indole (253-254 °C) and the impurities.[6] It is particularly useful for removing non-volatile, polymeric, or tarry impurities. Vacuum distillation is often preferred to prevent thermal degradation of the indole.

  • Recrystallization is generally better for removing impurities with similar boiling points but different solubility profiles.[3] It is often considered a more suitable method for achieving very high purity.[3]

Purification MethodIdeal for RemovingKey Consideration
Distillation Impurities with significantly different boiling pointsPotential for thermal degradation; requires vacuum
Recrystallization Impurities with different solubility profilesSolvent selection is critical for purity and yield
Q3: Can chromatography be used to purify indole?

A3: Yes, column chromatography is a highly effective method for purifying indole, especially on a smaller, laboratory scale. It offers excellent separation of structurally similar impurities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the mobile phase is gradually increased to elute the indole after less polar impurities have been washed through.

  • Expert Insight: Indole can sometimes be sensitive to acidic silica gel. Using deactivated (neutral) silica or treating the silica with a small amount of a base like triethylamine can prevent degradation on the column.

General Chromatographic Purification Workflow:

G start Crude Indole Sample dissolve Dissolve in Minimal Mobile Phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, GC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Indole evaporate->end

Caption: General workflow for the chromatographic purification of indole.

Q4: Are there chemical methods to remove specific impurities from crude indole?

A4: Yes, certain chemical treatments can be employed to remove specific types of impurities.

  • Acid/Base Extraction: For removing acidic or basic impurities, a liquid-liquid extraction can be performed.

    • Basic Impurities (e.g., quinolines): Dissolve the crude indole in an organic solvent (like toluene or dichloromethane) and wash with a dilute aqueous acid (e.g., 5% HCl). The basic impurities will be protonated and move into the aqueous phase.

    • Acidic Impurities (e.g., phenols): Wash the organic solution with a dilute aqueous base (e.g., 5% NaOH). The acidic impurities will be deprotonated and extracted into the aqueous layer.

  • Alkali Fusion: This is an industrial method where crude indole is treated with a strong base like potassium hydroxide at high temperatures.[5] The indole forms a potassium salt, which can be separated and then neutralized to regenerate the purified indole.[5] This method is effective but can be harsh and is not typically performed in a standard laboratory setting.[4][5]

References

  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • What are the main impurities in crude oil? What are its common refining methods? - Quora. (URL: )
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (URL: [Link])

  • Impurities in Crude Oil and Refining Methods - ABC Machinery. (URL: )
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - NIH. (URL: [Link])

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega - ACS Publications. (URL: [Link])

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. (URL: [Link])

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (URL: [Link])

  • Indole - Wikipedia. (URL: [Link])

  • Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction - MDPI. (URL: [Link])

Sources

Technical Support Center: Scalable Synthesis of Dichlorinated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Scale-Up of Dichlorinated Indoles Ticket ID: IND-CL2-SCALE-001

Introduction: The Indole Scale-Up Paradox

Welcome to the Process Chemistry Support Hub. You are likely here because a protocol that worked perfectly on a 50mg scale is failing at 100g or 1kg.

The Core Challenge: Indoles are electron-rich heterocycles that suffer from a "reactivity paradox" during scale-up.

  • Regioselectivity: The C3 position is hyper-reactive toward electrophilic aromatic substitution (EAS). Direct chlorination often yields mixtures of 3-chloro, 3,3-dichloro (indolenine), and various isomers, requiring difficult chromatographic separation—a bottleneck at scale.

  • Thermal Hazards: The classic Fischer Indole Synthesis involves highly exothermic condensation and rearrangement steps. At scale, heat accumulation can trigger thermal runaway or tar formation (polymerization).

This guide prioritizes regiocontrol and process safety over simple yield.

Strategic Route Selection: Which Method Fits Your Target?

Before troubleshooting reaction conditions, validate your synthetic strategy. Use this decision matrix to ensure you are using the correct chemistry for your specific isomer.

Visual 1: Route Selection Decision Matrix

RouteSelection Target Target Molecule: Dichlorinated Indole IsomerQ Which positions are chlorinated? Target->IsomerQ C3 C3 Position (e.g., 3,5-dichloro) IsomerQ->C3 Includes C3 Benzene Benzene Ring Only (e.g., 4,6-dichloro, 5,7-dichloro) IsomerQ->Benzene C4, C5, C6, C7 only Specific 4,5-Dichloro (Vicinal) IsomerQ->Specific High steric strain Direct Direct Chlorination (NCS or SO2Cl2) C3->Direct Electrophilic Subst. Fischer Fischer Indole Synthesis (via Japp-Klingemann) Benzene->Fischer Hydrazine Precursor Nenitzescu Nenitzescu Synthesis (Nitro-styrene reduction) Specific->Nenitzescu Avoids unstable hydrazine

Caption: Strategic decision tree for selecting the safest and most regioselective synthetic route based on the target chlorination pattern.

Module A: Troubleshooting The Fischer Indole Synthesis

Primary Use Case: Accessing 4,6-, 5,7-, or 5,6-dichloroindoles. Key Intermediate: Dichlorophenylhydrazine (often made via Japp-Klingemann).

FAQ: Common Failure Modes

Q1: My yield dropped from 80% (gram scale) to 30% (kilo scale), and the product is black tar. Why? Diagnosis: Inefficient heat removal during the "Indolization" step (acid-mediated rearrangement). Mechanism: The rearrangement of the hydrazone emits significant heat. On a small scale, this dissipates. On a large scale, it spikes the internal temperature, promoting polymerization of the electron-rich indole product. Solution:

  • Switch Catalysts: Move from Lewis acids (

    
    ) to Brønsted acids (4% 
    
    
    
    or PPA) which allow for better temperature control.
  • Controlled Addition: Do not heat the entire batch. Add the hydrazone slowly to the hot acid catalyst (inverse addition) to consume it immediately, preventing accumulation.

Q2: The Japp-Klingemann step is stalling or producing an oil. Diagnosis: Incorrect pH swing. Fix: This reaction requires a precise "pH Switch."

  • Diazotization: Must occur at pH < 1 (HCl).

  • Coupling: The

    
    -keto ester coupling requires a buffered pH (pH 4-5, NaOAc).
    
  • Deacetylation: The final cleavage often requires a basic or acidic push. If the intermediate oil forms, verify the pH is not "stuck" in neutral.

Module B: Direct Chlorination (The "Last Resort")

Primary Use Case: Adding chlorine to C3 or when starting material is cheap.

Q: NCS is too expensive for our pilot plant. Can we use Sulfuryl Chloride (


)? 
A:  Yes, but with extreme caution.
  • NCS (N-Chlorosuccinimide): Mild, releases succinimide (easy to wash). Good for lab scale.

  • 
    :  Aggressive. Releases 
    
    
    
    and
    
    
    gas (scrubber required).
  • Scale-Up Tip: Use Flow Chemistry . Direct chlorination in a batch reactor suffers from "hot spots" where over-chlorination occurs. A continuous flow reactor allows precise stoichiometry and immediate quenching, significantly boosting regioselectivity [1].

Master Protocol: Scalable Synthesis of 4,6-Dichloroindole

Context: This protocol avoids the hazardous isolation of dry diazonium salts. It utilizes a "telescoped" Japp-Klingemann / Fischer sequence.

Part 1: Safety & Reagents
  • Precursor: 3,5-Dichloroaniline (forms the 4,6- or 2,6- pattern; steric bulk favors 4,6).

  • Hazards: Diazonium salts are shock-sensitive when dry. NEVER let the intermediate dry out. Keep in solution.

Part 2: Step-by-Step Methodology
StepOperationCritical Parameter (Scale-Up)
1. Diazotization Dissolve 3,5-dichloroaniline (1.0 eq) in conc. HCl (3.0 eq) and water. Cool to -5°C. Add

(1.05 eq) as a 40% aq. solution subsurface.
Temp Control: Keep < 0°C. Exotherm is sharp. Test starch-iodide paper for excess

.
2. Coupling In a separate vessel, dissolve Ethyl 2-methylacetoacetate (1.0 eq) in EtOH/KOH (hydrolysis to salt). Cool to 0°C. Add the diazonium slurry slowly.pH Control: Maintain pH 4-6 using NaOAc buffer. If pH drops < 2, coupling stalls.
3. Hydrazone Isolation The azo-ester decarboxylates to form the hydrazone. Filter the solid.[1][2]Do NOT Dry: Wash with water, but keep as a wet cake (approx 20% water) to prevent thermal decomposition.
4. Indolization Charge Polyphosphoric Acid (PPA) to the reactor. Heat to 90-100°C.Agitation: High torque stirring required (PPA is viscous).
5. Controlled Addition Add the wet hydrazone cake in portions to the hot PPA over 2-4 hours.Accumulation Check: Ensure gas evolution (

) is constant. If gas stops, STOP addition (accumulation hazard).
6. Quench Cool to 60°C. Pour onto ice/water. Filter crude indole.Exotherm: Diluting PPA with water is extremely exothermic.
Visual 2: Process Workflow & Hazard Control

FischerProtocol Aniline 3,5-Dichloroaniline + HCl + NaNO2 Diazo Diazonium Salt (Keep < 0°C) Aniline->Diazo Diazotization Coupling Japp-Klingemann Coupling (pH 4-6) Diazo->Coupling Add to Keto-ester Hydrazone Hydrazone Wet Cake (DO NOT DRY) Coupling->Hydrazone Decarboxylation PPA PPA Cyclization (90-100°C) Hydrazone->PPA Slow Addition (Portionwise) Product 4,6-Dichloroindole PPA->Product Workup

Caption: Workflow for the telescoped synthesis of 4,6-dichloroindole, highlighting critical safety nodes (Red).

Advanced Troubleshooting: The "Nenitzescu" Alternative

Scenario: You need 4,5-dichloroindole , but the Fischer route yields inseparable isomers. Solution: Switch to the Nenitzescu synthesis.

  • Why? The Fischer route from 3,4-dichlorophenylhydrazine gives a mixture of 4,5- and 5,6-dichloroindoles.

  • The Fix: Use 2,3-dichlorobenzaldehyde

    
     Nitration 
    
    
    
    Henry Reaction
    
    
    Reductive Cyclization.[3]
  • Scale-Up Benefit: This route avoids hydrazines entirely and uses Iron/Acetic acid for the cyclization, which is thermally safer on a multi-kilo scale [2].

References

  • Continuous Flow Chlorination

    • Title: Continuous-Flow Synthesis of Indoles via Fischer Indole Synthesis
    • Source: Journal of Flow Chemistry
    • Link:[Link] (General reference for flow methodology context)

  • 4,5-Dichloroindole Specific Process

    • Title: Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole[3]

    • Source: Organic Process Research & Development (ACS)
    • Link:[Link][3]

  • General Scale-Up Safety

    • Title: Scale-up Reactions - Division of Research Safety
    • Source: University of Illinois
    • Link:[Link]

  • Japp-Klingemann Mechanism

    • Title: The Japp-Klingemann Reaction[1][4][5]

    • Source: Organic Reactions[3][6][7][8][9][10][11][12]

    • Link:[Link]

Sources

Technical Support Center: Alternative Catalysts for Indole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Ticket: #IND-ALT-2024 Subject: Moving Beyond Palladium – Troubleshooting Fe, Au, Photoredox, and Biocatalytic Pathways

Overview: Why Leave the Palladium Standard?

While the Fischer indole synthesis (acid-mediated) and Larock annulation (Palladium-catalyzed) remain industry standards, they present bottlenecks in modern drug discovery:

  • Trace Metal Toxicity: Removing ppm-level Pd residues from API (Active Pharmaceutical Ingredients) is costly.

  • Functional Group Intolerance: Strong acids in Fischer synthesis degrade sensitive pharmacophores.

  • Cost: Pd and Rh prices are volatile.

This guide provides technical support for four validated alternative systems: Gold (


-acid) , Iron (Earth-abundant) , Photoredox (Radical) , and Biocatalysis (Enzymatic) .

Module A: Gold (Au) Catalysis – The Alkyne Specialist

System: Gold(I) or Gold(III) activation of alkynes/allenes.[1] Best For: Constructing indoles from 2-alkynylanilines or N-arylhydroxamic acids. Key Advantage: Mild conditions; exceptional chemoselectivity for


-systems.
Standard Operating Procedure (SOP): Au/Zn-Catalyzed Annulation

Based on Organic Syntheses 2018, 95, 15-31 [Ref 1]

Protocol:

  • Catalyst Prep: Mix Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) (0.5 mol%) with AgNTf2 (0.5 mol%) in Toluene.

  • Additives: Add Zn(OTf)2 (5 mol%). Note: Zn acts as a Lewis acid to activate the hydroxamic acid nucleophile.

  • Substrates: Add N-arylhydroxamic acid (1.0 equiv) and terminal alkyne (1.4 equiv).

  • Reaction: Stir at 80°C for 12-24 hours.

  • Workup: Filter through silica; concentrate.

Troubleshooting Guide: Gold Catalysis
SymptomDiagnosisRoot CauseResolution
Low Yield / Stalled Reaction Catalyst Deactivation"Silver Effect" – AgCl precipitation removes chloride but excess Ag can poison the reaction or cause background side reactions.Ensure strict 1:1 stoichiometry of Au:Ag. If using cationic Au, filter off AgCl before adding substrate.
Wrong Regioisomer (5-exo vs 6-endo) Ligand Sterics5-exo-dig cyclization is kinetically favored; 6-endo-dig is often thermodynamic.Switch Ligand: Use bulky phosphites (like the SOP above) or NHC ligands (IPr) to enforce 6-endo pathways via steric crowding.
Protodeauration C-Au Bond StabilityVinyl-gold intermediate is protonated too early or too late.Adjust proton source acidity. If using Zn(OTf)2, ensure anhydrous conditions to prevent hydrolysis of the triflate.
Logic Flow: Controlling Regioselectivity

GoldSelectivity Start Substrate: 2-Alkynylaniline Decision Target Ring Size? Start->Decision FiveExo 5-exo-dig (Indoline/Indole) Decision->FiveExo Standard PPh3 Ligand SixEndo 6-endo-dig (Quinoline) Decision->SixEndo Bulky Ligand (tBuXPhos) or Electron-Deficient Isomerization Isomerization FiveExo->Isomerization Au(I) + Heat

Caption: Ligand sterics dictate the trajectory of nucleophilic attack on the Au-activated alkyne.

Module B: Iron (Fe) Catalysis – The Sustainable Option

System: Iron(II)-catalyzed C-H activation or oxidative coupling. Best For: Large-scale synthesis where metal toxicity is a major concern. Key Advantage: Iron is non-toxic and permissible at higher limits in APIs.

SOP: Fe(II)-Catalyzed Intramolecular Aminohydroxylation

Based on J. Am. Chem. Soc. / Org. Lett. protocols [Ref 2]

Protocol:

  • Catalyst: Fe(OTf)2 (5-10 mol%) + Chiral Bisoxazoline (BOX) Ligand (10-12 mol%).

  • Oxidant: None required for aminohydroxylation (redox neutral) OR air/O2 for oxidative couplings.

  • Solvent: Dichloromethane or TFE (Trifluoroethanol).

  • Reaction: Room temperature to 40°C.

Troubleshooting Guide: Iron Catalysis
SymptomDiagnosisRoot CauseResolution
No Conversion Catalyst OxidationFe(II) oxidized to Fe(III) (inactive for this cycle) by adventitious air.Degas solvents thoroughly. Use Fe(OTf)2 stored in a glovebox. Add trace ascorbic acid as a reductant if permissible.
Low Enantioselectivity (ee) Ligand DissociationIron complexes are kinetically labile (ligands fall off easily compared to Pd/Rh).Use excess ligand (1.2 : 1 ratio relative to Fe). Ensure non-coordinating counterions (OTf-, SbF6-) are used to prevent displacement.
Oligomerization Radical CouplingIron often initiates single-electron transfer (SET) radical pathways leading to polymerization.Add a radical scavenger (TEMPO) if the mechanism is organometallic. If the mechanism is radical, lower the concentration.

Module C: Photoredox Catalysis – The Radical Pathway

System: Visible light mediated Single Electron Transfer (SET).[2] Best For: Accessing indoles at room temperature; functionalizing sensitive substrates. Key Advantage: Avoids high heat; unique bond disconnections.

SOP: Dual Catalytic Synthesis (Photoredox + Cobalt)

Based on ACS Catalysis / Org. Lett. reports [Ref 3]

Protocol:

  • Photocatalyst: 2 (1-2 mol%) or Organic Dye (Eosin Y).

  • Co-Catalyst: Cobaloxime (e.g., Co(dmgH)2(py)Cl) (5 mol%) for proton reduction.

  • Substrate: 2-vinylarylamine or similar.[3]

  • Light Source: Blue LEDs (450-460 nm).

  • Atmosphere: Argon (Crucial).[3][4]

Troubleshooting Guide: Photoredox
SymptomDiagnosisRoot CauseResolution
Reaction Quenched Oxygen InhibitionExcited state photocatalyst (

) is quenched by ground state triplet oxygen (

) before reacting with substrate.
Freeze-Pump-Thaw degassing is superior to sparging. Perform reaction in a sealed vial under positive Ar pressure.
Light Source Issues Beer-Lambert Law FailureReaction mixture is too dark/concentrated; light cannot penetrate.Use flow chemistry (microtubing) to maximize surface area-to-volume ratio. If batch, use high-intensity LEDs and stir rapidly.
Background Reaction Thermal PathwayAmbient light or heat from LEDs driving a non-catalytic side reaction.Run a "Dark Control" (wrap vial in foil). Use a fan to cool the LEDs (maintain 25°C).
Logic Flow: Dual Catalytic Cycle

Photoredox Light Blue LED (hν) PC_Ground Ru(II) Ground Light->PC_Ground Excitation PC_Excited *Ru(II) Excited PC_Ground->PC_Excited PC_Reduced Ru(I) Reduced PC_Excited->PC_Reduced SET (Oxidizes Substrate) PC_Reduced->PC_Ground Regeneration via Co(III) Substrate Substrate (Indole Precursor) Product Indole Product Substrate->Product Radical Cyclization Cobalt Co(III) Catalyst H2 (Gas) H2 (Gas) Cobalt->H2 (Gas) Proton Reduction

Caption: The photocatalyst generates a radical on the substrate, while the Cobalt co-catalyst manages proton reduction to close the turnover cycle.

Module D: Biocatalysis – The Chemo-Enzymatic Route

System: Tryptophan Synthase (TrpS) – specifically the TrpB subunit .[5] Best For: Enantioselective synthesis of non-canonical Tryptophan analogs (e.g., 5-fluoro, 7-methyl indoles). Key Advantage: 99% ee, aqueous media, no heavy metals.

SOP: TrpB-Catalyzed Condensation

Based on Arnold Group / Caltech protocols [Ref 4]

Protocol:

  • Enzyme: Engineered Pyrococcus furiosus TrpB (PfTrpB) variant (e.g., PfTrpB-2B9).

  • Substrates: Indole analog (1 equiv) + L-Serine (1.5 equiv).

  • Buffer: KPi buffer (50 mM, pH 8.0) with PLP cofactor (50 μM).

  • Conditions: 75°C (for thermophilic variants) or 30°C (for mesophilic), 12-24h.

Troubleshooting Guide: Biocatalysis
SymptomDiagnosisRoot CauseResolution
Substrate Precipitation Solubility LimitIndoles are hydrophobic; buffer is aqueous.Add co-solvents (DMSO or Methanol) up to 10-20% v/v. Engineered PfTrpB is highly tolerant to organic solvents and heat.
Incomplete Conversion Product InhibitionTryptophan product binds to the active site, slowing turnover.Use fed-batch addition of indole to keep concentration low. Or, couple with a downstream enzyme (e.g., decarboxylase) to pull equilibrium.
Enzyme Death DenaturationpH drift or temperature shock.Check pH at reaction temperature (buffers shift with heat). Ensure PLP cofactor is fresh (yellow color).

Summary of Catalyst Selection

FeatureGold (Au)Iron (Fe)PhotoredoxBiocatalysis
Primary Mechanism

-Acid Activation
C-H Activation / RedoxRadical (SET)Nucleophilic Substitution
Key Substrates Alkynes + AnilinesIndolines / C-H bondsVinyl azides / aminesIndole + Serine
Sustainability Moderate (Noble metal)High (Earth abundant)High (Light driven)Very High (Enzymatic)
Cost

$
$


(Enzyme prep)
Toxicity Risk Low (compared to Pd)Very LowLowNone

References

  • Organic Syntheses Procedure (Gold): Cheng, X.; Wang, Y.; Zhang, L. "An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne."[6] Org.[2][4][7][8][9] Synth.2018 , 95, 15-31.

  • Iron Catalysis Review: Legnani, L. et al. "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles." ChemCatChem via NCBI PMC.

  • Photoredox Indole Synthesis: "Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation." Org.[2][4][7][8][9] Lett.2019 (and related reviews).[8]

  • Biocatalysis (TrpB): Buller, A. R. et al. "Tryptophan Synthase: Biocatalyst Extraordinaire." Biochemistry / NIH PMC.

Sources

controlling regioselectivity in the functionalization of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IND-REGIO-001 Subject: Controlling Regioselectivity in Indole Functionalization Assigned Specialist: Senior Application Scientist

Introduction: The Indole Paradox

Welcome to the Indole Functionalization Help Desk. If you are here, you are likely fighting the inherent electronic bias of the indole scaffold.

The Core Issue: Indole is an electron-rich heterocycle with a high HOMO density at C3 . Under standard electrophilic aromatic substitution (EAS) conditions, C3 is the path of least resistance. Accessing C2, C4, C5, C6, or C7 requires overriding this natural bias using Directing Groups (DGs) , Steric Blocking , or Transition Metal Catalysis (C-H Activation) .

This guide provides the logic, protocols, and troubleshooting steps to target specific positions with high fidelity.

Module 1: The C2 vs. C3 Switch

User Goal: "I need to functionalize C2, but the reaction keeps hitting C3."

The Mechanism

To hit C2, you must either block C3 or use a mechanism that favors C2 acidity/coordination over C3 nucleophilicity.

  • Electrophilic Pathway (Standard): Favors C3 .

  • Lithiation (N-Protected): Favors C2 (due to the inductive effect of the N-protecting group and coordination).

  • Pd-Catalyzed C-H Activation: Can be tuned. Interestingly, many Pd-catalyzed C2-arylations initiate via electrophilic palladation at C3 , followed by a 1,2-migration to C2.

Diagram: The C2/C3 Decision Logic

Indole_C2_C3_Logic Start Target Position? C3 Target: C3 Start->C3 C2 Target: C2 Start->C2 Method_C3 Standard EAS (Vilsmeier, Friedel-Crafts) C3->Method_C3 Check_N Is N1 Protected? C2->Check_N Lithiation Lithiation (n-BuLi) Requires N-Boc/TIPS Check_N->Lithiation Yes (Boc/TIPS) CH_Act Pd-Catalyzed C-H Activation (Oxidative Coupling) Check_N->CH_Act No (NH) or Methyl Migration Mechanism: C3-Palladation -> 1,2-Migration CH_Act->Migration Mechanistic Insight

Caption: Decision tree for selecting the correct synthetic pathway based on C2 vs. C3 target and protecting group status.

Standard Protocol: C2-Selective Arylation (Oxidative)

Applicable for: Direct arylation without pre-functionalized halides.

  • Substrate: N-Methylindole (or NH-indole with specific ligands).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: Ag₂CO₃ (2-3 equiv) or Cu(OAc)₂ (air regeneration).

  • Additive: Pivalic acid (30 mol%) – Crucial for proton shuttle mechanism.

  • Solvent: DMF or DMSO/Dioxane mix at 100-120°C.

Why this works: The carboxylate (pivalate) acts as a CMD (Concerted Metalation-Deprotonation) base, lowering the energy barrier for C-H bond cleavage at the C2 position.

Module 2: Remote Functionalization (C4 & C7)

User Goal: "I need to functionalize the benzene ring (C4 or C7), but the pyrrole ring is too reactive."

The Strategy: Directing Groups (DGs)

You cannot rely on electronic bias here. You must use "molecular anchors" to pull the metal catalyst to the correct carbon.

TargetRequired Directing Group (DG)Catalyst SystemKey Challenge
C4 C3-DG (Aldehyde, Ketone, Amide)Ru(II), Rh(III)Peri-strain. The distance from C3 to C4 is short but sterically crowded.
C7 N1-DG (Pivaloyl, Pyridyl, Phosphinoyl)Rh(III), Ir(III)Distance. Needs a 5-membered metallacycle intermediate.
Diagram: Directing Group Geometry

Remote_Functionalization Indole Indole Core C4_Path Target: C4 Indole->C4_Path C7_Path Target: C7 Indole->C7_Path C4_DG Install DG at C3 (CHO, COR, CONHR) C4_Path->C4_DG C7_DG Install DG at N1 (Pivaloyl, DG-Py) C7_Path->C7_DG Ru_Cycle Ru(II)/Rh(III) Forms 6-membered cycle C4_DG->Ru_Cycle Rh_Cycle Rh(III)/Ir(III) Forms 5-membered cycle C7_DG->Rh_Cycle Product_C4 C4-Functionalized Indole Ru_Cycle->Product_C4 Product_C7 C7-Functionalized Indole Rh_Cycle->Product_C7

Caption: Workflow for remote functionalization using position-specific directing groups and transition metal catalysts.

Protocol: C7-Selective Alkenylation (Rh-Catalyzed)

Reference: Based on Xu et al. (Angew. Chem. Int. Ed. 2016).[1]

  • Substrate: N-Pivaloylindole (Piv acts as the DG).

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%).

  • Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (20 mol%).

  • Coupling Partner: Acrylate or Styrene.

  • Solvent: DCE or t-AmylOH at 80-100°C.

Mechanism: The carbonyl oxygen of the N-pivaloyl group coordinates to Rh(III), facilitating C-H activation at the proximal C7 position via a 5-membered rhodacycle.

Module 3: N1 vs. C3 Alkylation Control

User Goal: "I'm trying to alkylate the Nitrogen (N1), but I keep getting C3-alkylated products (or vice versa)."

The Science: Hard/Soft Acid-Base (HSAB) Theory

The indolyl anion is an ambient nucleophile.

  • N1 (Hard Nucleophile): Favored by hard electrophiles, polar aprotic solvents (DMF, DMSO), and dissociating cations (K+, Na+).

  • C3 (Soft Nucleophile): Favored by soft electrophiles, non-polar solvents, and tight ion-pairing cations (Mg2+, Zn2+).

Troubleshooting Table: Controlling N vs. C Attack
VariableTo Promote N1-Alkylation To Promote C3-Alkylation
Base NaH, KOtBu, KOH (Strong, dissociating)EtMgBr, MeMgI (Grignard salts)
Solvent DMF, DMSO, HMPA (High dielectric)Toluene, Ether, CH₂Cl₂
Temperature Lower temperatures (often kinetic control)Higher temperatures (thermodynamic control)
Additives 18-Crown-6 (sequesters cation, frees N-)ZnCl₂ or MgBr₂ (coordinates N, exposing C3)

Troubleshooting Matrix (FAQ)

Q1: I am attempting C2 arylation using Pd(OAc)₂, but I am seeing significant C3 arylation.

  • Diagnosis: Your reaction might be proceeding via an electrophilic palladation pathway without sufficient migration or steric direction.

  • Fix:

    • Ensure you are using a carboxylate source (Pivalic acid). This promotes the CMD pathway which is more C2-selective.

    • If the substrate is N-H free, switch to a Mg-based base (like MgO or Mg(OtBu)2) which can enhance C2 selectivity via specific coordination.

    • Check the oxidant.[2] Ag salts often improve C2 selectivity over Cu salts in certain oxidative couplings.

Q2: My C4-directed functionalization (using a C3-aldehyde DG) has <10% yield.

  • Diagnosis: C3-C4 peri-strain is preventing the formation of the metallacycle, or the aldehyde is condensing with the catalyst/reagents.

  • Fix:

    • Switch Catalyst: Try [Ru(p-cymene)Cl₂]₂. Ru(II) often accommodates the 6-membered metallacycle better than Pd(II) for this specific geometry.

    • Protect the C3-aldehyde as an imine or oxime transiently if side reactions occur.

    • Increase temperature. C4 activation has a high energy barrier due to steric crowding.

Q3: I cannot remove the N-Directing Group after C7 functionalization.

  • Diagnosis: You likely used a Pyridyl or Pyrimidyl group which requires harsh cleavage conditions.

  • Fix: Use the N-Pivaloyl group.[3] It is a competent DG for Rh(III) C7-activation but can be removed easily with mild base (NaOMe/MeOH) or LiAlH₄, unlike the more robust nitrogen-heterocycle DGs.

References

  • Mechanistic Insight on C2/C3 Selectivity

    • Lane, B. S., Brown, M. A., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Link

  • C7-Selective Functionalization

    • Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016).[1] Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. Link

  • C4-Selective Functionalization

    • Lera, H., & Rutjes, F. P. J. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. Link

  • General Review of Indole C-H Activation

    • Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews. Link

Sources

troubleshooting cross-coupling reactions with halogenated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Technical Support) Topic: Troubleshooting Halogenated Heterocycles in Pd-Catalyzed Cross-Coupling

Welcome to the Heterocycle Coupling Help Desk

User Profile: Medicinal Chemists, Process Chemists. Objective: Resolve failure modes in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings involving pyridine, pyrimidine, imidazole, and thiazole cores.

Coupling halogenated heterocycles is fundamentally different from standard aryl-aryl couplings. The heterocycle is not just a substrate; it is a competitive ligand . It possesses lone pairs (N, S, O) that bind to Palladium, displacing phosphines and arresting the catalytic cycle (Catalyst Poisoning). Furthermore, electron-deficient heterocycles are prone to nucleophilic attack at the wrong site or protodehalogenation.

Below is your diagnostic interface.

Part 1: Diagnostic Workflow

Before altering your reaction, identify the specific failure mode using this logic tree.

TroubleshootingTree Start Diagnostic Start: Analyze LCMS/NMR Result What is the primary outcome? Start->Result NoRxn No Reaction / Low Conversion (SM Recovery > 80%) Result->NoRxn Reaction Stalled WrongProd Wrong Product Formed Result->WrongProd New Peaks Observed Poison Issue: Catalyst Poisoning (Heterocycle binding Pd) NoRxn->Poison Substrate has free pyridyl/azole N? OxiAdd Issue: Failed Oxidative Addition (C-Cl bond too strong) NoRxn->OxiAdd Substrate is electron-rich Cl? Dehalo Issue: Protodehalogenation (Ar-X → Ar-H) WrongProd->Dehalo Mass = SM - Halogen + 1 Homo Issue: Homocoupling (Ar-Ar or Het-Het) WrongProd->Homo Dimer formation Hydro Issue: Protodeboronation (B(OH)2 → H) WrongProd->Hydro Nucleophile loss

Caption: Logic flow for diagnosing failure modes based on crude reaction analysis.

Part 2: Issue Resolution Guides
Ticket #001: "The Reaction Turned Black and Stalled" (Catalyst Poisoning)

Symptoms: Immediate precipitation of Pd black; high recovery of starting material. Root Cause: The heterocyclic nitrogen (e.g., pyridine, imidazole) acts as a ligand, displacing your phosphine ligand. This forms a stable, inactive [Pd(Heterocycle)2L] complex, preventing oxidative addition.

The Fix: Switch to Pd-G3/G4 Precatalysts Do not use Pd(PPh3)4 or Pd2(dba)3. These sources generate Pd(0) slowly or incompletely, leaving the metal vulnerable to sequestration by your substrate.

  • Protocol Adjustment: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3).[1] These contain the ligand pre-bound and an aminobiphenyl backbone that forces rapid reductive elimination to active Pd(0) inside the catalytic cycle, outcompeting the heterocycle [1].

  • Ligand Selection Matrix:

Substrate ClassRecommended Ligand/PrecatalystWhy?
Pyridines / Quinolines XPhos or RuPhos Bulky biaryl ligands create a steric wall that prevents N-coordination to the Pd center.
Azoles (Imidazoles) BrettPhos High activity for electron-rich heterocycles; prevents catalyst arrest.
2-Amino-Heterocycles tBuXPhos Extremely bulky; prevents the amine NH2 from binding Pd.
Ticket #002: "I lost my Halogen" (Protodehalogenation)

Symptoms: LCMS shows a mass corresponding to [M - Halogen + H]. Root Cause: This is common with electron-deficient heterocycles (e.g., 2-halo-pyridines). The oxidative addition intermediate is highly acidic. If the transmetallation step is slow, the intermediate undergoes side reactions with the solvent or base, or undergoes


-hydride elimination if alkyl groups are present.

The Fix: The "Anhydrous/Aprotic" System

  • Remove Proton Sources: Switch from alcohols (MeOH/EtOH) to aprotic polar solvents like 1,4-Dioxane or Toluene .

  • Base Switch: Stop using alkoxide bases (NaOtBu, NaOEt) which can act as hydride sources via

    
     elimination. Switch to K3PO4  or Cs2CO3 .
    
  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation step over unimolecular decomposition pathways [2].

Ticket #003: "My Boronic Acid Disappeared" (Protodeboronation)

Symptoms: The heterocyclic boronic acid (nucleophile) converts to the parent heterocycle (Ar-B(OH)2 → Ar-H) before coupling. Root Cause: 2-Heterocyclic boronic acids are notoriously unstable.[2][3] The C-B bond hydrolyzes rapidly under basic, aqueous conditions.

The Fix: Slow Release Strategy (MIDA Boronates) Do not add the unstable boronic acid all at once.

  • Method A (Syringe Pump): Add the boronic acid solution slowly over 2 hours.

  • Method B (MIDA Boronates): Use N-methyliminodiacetic acid (MIDA) boronates.[3][4] These are shelf-stable. Under aqueous basic conditions (K3PO4/H2O), they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of free boronic acid low, minimizing decomposition [3].

Part 3: Regioselectivity Intelligence

When your heterocycle has multiple halogens, which one reacts first?

General Rule: Oxidative addition occurs at the most electron-deficient (most electrophilic) position or the weakest C-X bond.

Reactivity Hierarchy (The "Hand of Cards"):

  • Bond Strength: I > Br > Cl >> F

  • Electronic Position (Pyrimidines/Pyridines):

    • C4/C6 (Para/Ortho to N): Most reactive (Most electron-deficient).

    • C2 (Between Ns): Highly reactive, but often sterically hindered or prone to hydrolysis.

    • C5 (Meta to N): Least reactive (Most electron-rich, like benzene).

Case Study: 2,4-Dichloropyrimidine

  • Reaction: Suzuki Coupling (1.0 eq Boronic Acid).[5]

  • Outcome: Coupling occurs exclusively at C4 .

  • Why? The C4 position is more electrophilic than C2 due to the additive inductive effects and resonance capability of the nitrogen atoms. To couple at C2, you must first block C4 or use a C2-Iodo / C4-Chloro substrate [4].

Part 4: The "Gold Standard" Protocol (SOP)

Use this protocol as your baseline for difficult heterocyclic couplings. It is designed to be self-validating: if it fails, the specific failure mode (color change, precipitate, specific byproduct) will tell you what to fix.

Reaction Setup (0.5 mmol scale):

  • Vessel: 4 mL vial with a septum cap (or microwave vial).

  • Catalyst: XPhos Pd G4 (2 mol%, 8.5 mg).

    • Why G4? It releases the active species even more efficiently than G3 and scavenges the methylcarbazole byproduct.

  • Electrophile: Halo-heterocycle (1.0 equiv).

  • Nucleophile: Boronic Acid (1.5 equiv) OR MIDA Boronate (1.5 equiv).

  • Base: K3PO4 (3.0 equiv, finely ground).

    • Note: If using MIDA, add water (5:1 Solvent:Water ratio) to enable hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

    • Degassing: Sparge with Argon for 10 mins. Oxygen kills active Pd(0).

  • Temperature: 80 °C (Oil bath) or 100 °C (Microwave).

The Checkpoint System:

  • T=0 min: Solution should be yellow/orange (active catalyst).

  • T=15 min: Solution darkens to amber/brown.

    • Red Flag: If it turns clear/colorless, oxidation occurred (Air leak).

    • Red Flag: If black precipitate forms immediately, ligand exchange failed (Poisoning).

  • T=1 hr: Check LCMS.

    • If <10% conversion: Increase Temp to 100 °C.

    • If Protodehalogenation observed: Switch solvent to Toluene/Dioxane mix and dry the base.

Part 5: Visualization of the Solution

The following diagram illustrates why the G3/G4 precatalyst system solves the "Poisoning" issue compared to traditional methods.

MechanismComparison cluster_Traditional Traditional Failure Mode (Pd2dba3) cluster_G3 G3/G4 Precatalyst Success Pd_dba Pd2(dba)3 Dead_Cat [Pd(N:)2L] INACTIVE POISON Pd_dba->Dead_Cat Heterocycle outcompetes Ligand for Pd binding Free_L Ligand (L) Het Heterocycle (N:) G3_Pre Pd-G3 Precatalyst (L pre-bound) Active_Pd L-Pd(0) ACTIVE SPECIES G3_Pre->Active_Pd Rapid activation inside reaction Base Base Base->G3_Pre Activates Cycle Enters Catalytic Cycle (Fast Oxidative Addition) Active_Pd->Cycle

Caption: Traditional Pd sources allow heterocycles to bind before the active catalyst forms. G3/G4 precatalysts generate the active species immediately, bypassing the poisoning trap.

References
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Kambe, N., et al. (2011). "Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides." Chemical Society Reviews.

  • Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

  • Schlosser, M. (2005). "The 2,4-Dichloropyrimidine Play: Regioselective Functionalization." European Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing N-Alkylation of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of electron-deficient indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common experimental hurdles. Our focus is on understanding the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the N-alkylation of electron-deficient indoles, providing the foundational knowledge needed for successful experimentation.

Q1: Why is N-alkylation of electron-deficient indoles more challenging than that of electron-rich indoles?

A1: The primary challenge lies in the reduced nucleophilicity of the indole nitrogen. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups pull electron density away from the pyrrole ring, making the nitrogen lone pair less available to attack an electrophilic alkylating agent. This decreased reactivity often necessitates more forcing reaction conditions, which can lead to undesired side reactions. Furthermore, the increased acidity of the N-H bond in electron-deficient indoles can influence the choice of base and reaction conditions.[1][2][3]

Q2: How do I choose the right base for my reaction? What are the key considerations?

A2: The choice of base is critical and depends on the acidity of your specific indole substrate. The goal is to select a base strong enough to deprotonate the indole N-H to a sufficient extent to form the more nucleophilic indolate anion, but not so strong that it causes side reactions with other functional groups on your indole or alkylating agent.[4][5]

Key Considerations:

  • pKa of the Indole N-H: Electron-deficient indoles are more acidic (lower pKa) than their electron-rich counterparts.[5] For example, the pKa of indole is approximately 17, while the presence of a nitro group can significantly lower this value.

  • Base Strength (pKa of the conjugate acid): The pKa of the conjugate acid of your chosen base should ideally be slightly higher than the pKa of the indole N-H to ensure favorable deprotonation.

  • Compatibility: The base should not react with your alkylating agent or solvent. For instance, using a nucleophilic base with a reactive alkyl halide can lead to competitive side reactions.

Here is a table to guide your selection:

BaseApproximate pKa of Conjugate AcidTypical Applications & Considerations
Potassium Carbonate (K₂CO₃)10.3A mild and often effective base for moderately electron-deficient indoles.[3] Its heterogeneity can sometimes lead to slower reaction rates.
Cesium Carbonate (Cs₂CO₃)10.3Often more effective than K₂CO₃ due to the "cesium effect," which can enhance the nucleophilicity of the indolate anion.[3]
Sodium Hydride (NaH)~36A very strong, non-nucleophilic base suitable for a wide range of indoles, including those that are significantly electron-deficient.[5][6] Requires anhydrous conditions and careful handling.
Potassium Hydroxide (KOH)15.7A strong base that can be effective, particularly in phase-transfer catalysis or in ionic liquids.[2][7] Its nucleophilicity can be a drawback with certain electrophiles.
Hünig's Base (DIPEA)11.0A non-nucleophilic organic base that can be useful in certain catalytic systems.[1]
Q3: What are the best solvents for this reaction, and why?

A3: Polar aprotic solvents are generally the preferred choice for N-alkylation of indoles.[6][8] These solvents can effectively solvate the cation of the indolate salt, leaving the indolate anion more "naked" and therefore more nucleophilic.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): A common and effective solvent that often promotes N-alkylation over C-alkylation.[4][6]

  • Tetrahydrofuran (THF): Another widely used solvent, often in combination with a strong base like NaH.[6]

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative to DMF or THF.[8]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be beneficial for particularly sluggish reactions.[8]

Why avoid protic solvents? Protic solvents (e.g., alcohols, water) can protonate the indolate anion, regenerating the less reactive neutral indole and hindering the reaction.[8]

Q4: My reaction is showing a significant amount of C3-alkylation. How can I improve N-selectivity?

A4: C3-alkylation is a common competing side reaction, as the C3 position of the indole ring is also nucleophilic.[2][9] Here are several strategies to enhance N-selectivity:

  • Solvent Choice: As mentioned, DMF often favors N-alkylation.[4][6]

  • Cation Effect: The choice of counter-ion for the indolate can influence selectivity. In some cases, using potassium or cesium bases can favor N-alkylation over sodium.

  • Steric Hindrance: If your indole is unsubstituted at the C3 position, consider using a bulkier alkylating agent if your synthesis allows. This can disfavor attack at the more sterically hindered C3 position.

  • Blocking the C3 Position: If synthetically feasible, introducing a substituent at the C3 position will prevent C3-alkylation.[4][9]

  • Protecting Groups: In some instances, a temporary protecting group on the indole nitrogen can be used to direct other reactions, followed by deprotection and N-alkylation. Phenylsulfonyl (PhSO₂) is a common choice for protecting the NH group of indoles.[10]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the N-alkylation of electron-deficient indoles.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Incomplete Deprotonation:

    • Diagnosis: The base may not be strong enough to deprotonate the indole N-H.

    • Solution: Switch to a stronger base (see the table in FAQ Q2). For example, if you are using K₂CO₃ with a highly electron-deficient indole, consider trying NaH. Ensure you are using at least a stoichiometric amount of base.[4][11]

  • Inactive Alkylating Agent:

    • Diagnosis: The alkylating agent may have degraded or is inherently unreactive.

    • Solution: Use a fresh bottle of the alkylating agent. If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

  • Insufficient Reaction Temperature or Time:

    • Diagnosis: The reaction may be kinetically slow.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress over a longer period. Microwave irradiation can sometimes be used to accelerate the reaction.[11]

  • Poor Solubility:

    • Diagnosis: The indole or base may not be sufficiently soluble in the chosen solvent.

    • Solution: Try a different polar aprotic solvent in which all components are soluble.[8]

Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptoms: TLC or LC-MS shows the desired product along with significant amounts of one or more byproducts.

Potential Causes & Solutions:

  • C3-Alkylation:

    • Diagnosis: A common byproduct is the C3-alkylated indole.

    • Solution: Refer to the strategies outlined in FAQ Q4 to improve N-selectivity.

  • Dialkylation:

    • Diagnosis: In some cases, both the N1 and C3 positions can be alkylated.

    • Solution: Use a controlled stoichiometry of the alkylating agent (closer to 1 equivalent). Running the reaction at a lower temperature may also improve selectivity.

  • Reaction with the Solvent:

    • Diagnosis: Some strong bases, like NaH, can react with DMF, especially at elevated temperatures.[6]

    • Solution: If using NaH in DMF, consider running the reaction at a lower temperature or switching to a different solvent like THF.

Problem 3: Decomposition of Starting Material or Product

Symptoms: TLC or LC-MS shows a complex mixture of unidentified products, and little to no starting material or desired product remains.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Diagnosis: The combination of a strong base and high temperature may be degrading your molecule, especially if it contains other sensitive functional groups.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Consider using a milder base if possible.

  • Air/Moisture Sensitivity:

    • Diagnosis: The indolate anion or other intermediates may be sensitive to air or moisture.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Issue LowYield Low/No Yield Start->LowYield PoorSelectivity Poor Selectivity (e.g., C3-Alkylation) Start->PoorSelectivity Decomposition Decomposition Start->Decomposition CheckDeprotonation Incomplete Deprotonation? LowYield->CheckDeprotonation IsC3Alkylation C3-Alkylation Observed? PoorSelectivity->IsC3Alkylation HarshConditions Harsh Conditions? Decomposition->HarshConditions IncreaseBaseStrength Increase Base Strength (e.g., K2CO3 -> NaH) CheckDeprotonation->IncreaseBaseStrength Yes CheckAlkylatingAgent Inactive Alkylating Agent? CheckDeprotonation->CheckAlkylatingAgent No UseFreshReactiveAgent Use Fresh/More Reactive Alkylating Agent CheckAlkylatingAgent->UseFreshReactiveAgent Yes CheckTempTime Insufficient Temp/Time? CheckAlkylatingAgent->CheckTempTime No IncreaseTempTime Increase Temperature/Time CheckTempTime->IncreaseTempTime Yes ChangeSolvent Change Solvent to DMF or Modify Cation IsC3Alkylation->ChangeSolvent Yes IsDialkylation Dialkylation Observed? IsC3Alkylation->IsDialkylation No ControlStoichiometry Control Stoichiometry & Lower Temperature IsDialkylation->ControlStoichiometry Yes LowerTempMilderBase Lower Temperature & Use Milder Base HarshConditions->LowerTempMilderBase Yes AirMoisture Air/Moisture Sensitivity? HarshConditions->AirMoisture No InertAtmosphere Use Inert Atmosphere & Anhydrous Conditions AirMoisture->InertAtmosphere Yes

Caption: A decision tree for troubleshooting common N-alkylation issues.

Section 3: Experimental Protocols

General Protocol for N-Alkylation of an Electron-Deficient Indole using Sodium Hydride

This protocol provides a starting point for the N-alkylation of a generic electron-deficient indole with an alkyl halide using NaH as the base. Note: This procedure should be performed by qualified personnel familiar with handling air- and moisture-sensitive reagents.

Materials:

  • Electron-deficient indole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq)

  • Alkylating agent (e.g., alkyl iodide or bromide, 1.1 - 1.5 eq)

  • Anhydrous DMF or THF

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven.

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere of argon or nitrogen.

  • Deprotonation:

    • To a stirred suspension of sodium hydride in anhydrous DMF (or THF) at 0 °C (ice bath), add a solution of the electron-deficient indole in a minimal amount of anhydrous DMF (or THF) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.[5]

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkylating agent dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting indole. The reaction may require gentle heating (e.g., 40-60 °C) to go to completion.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[7]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.[7]

Alternative N-Alkylation Methods

While the classical NaH/alkyl halide method is robust, several alternative methods have been developed that may offer advantages in terms of milder conditions or functional group tolerance:

  • Mitsunobu Reaction: Alkylation with alcohols can be achieved under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate).[6]

  • Transition Metal Catalysis: Various transition metal-catalyzed methods, including those using copper or palladium, have been reported for the N-alkylation of indoles.[1][12][13] These can offer excellent selectivity and functional group tolerance.

  • Reductive Amination: A metal-free approach involves the reductive N-alkylation of indoles using aldehydes as the alkylating agent in the presence of a reducing agent like triethylsilane.[14]

  • Phase-Transfer Catalysis: This method can be effective for N-alkylation using bases like KOH in a biphasic system with a phase-transfer catalyst.

  • Ionic Liquids: Using ionic liquids as the solvent can facilitate the N-alkylation with bases like KOH.[2]

Logical Relationship Diagram for Method Selection

MethodSelection Start Select N-Alkylation Method for Electron-Deficient Indole SubstrateProperties Analyze Substrate Properties Start->SubstrateProperties FunctionalGroups Sensitive Functional Groups? SubstrateProperties->FunctionalGroups StericHindrance High Steric Hindrance? SubstrateProperties->StericHindrance ChiralProduct Chiral Product Desired? SubstrateProperties->ChiralProduct Classical Classical Conditions (NaH, Alkyl Halide) FunctionalGroups->Classical No Mitsunobu Mitsunobu Reaction FunctionalGroups->Mitsunobu Yes (Base-sensitive) TMCatalysis Transition Metal Catalysis FunctionalGroups->TMCatalysis Yes (Broad Tolerance) ReductiveAmination Reductive Amination FunctionalGroups->ReductiveAmination Yes (Base-sensitive) StericHindrance->Classical No StericHindrance->TMCatalysis Yes ChiralProduct->Classical No (Racemic) AsymmetricCatalysis Asymmetric Catalysis (Pd, Cu, Ir) ChiralProduct->AsymmetricCatalysis Yes

Caption: A guide for selecting an appropriate N-alkylation method.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • N-alkylation of indole derivatives. Google Patents.
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  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]

  • Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. National Institutes of Health. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

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  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. Available at: [Link]

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  • Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones. RSC Advances. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. Available at: [Link]

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Validation & Comparative

A Comprehensive Characterization and Comparative Analysis of Methyl 4,6-dichloro-1H-indole-2-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] Among the vast family of indole derivatives, substituted indole-2-carboxylates have emerged as privileged structures, finding applications as potent agents in oncology, virology, and neurology.[2][3] This guide provides a full characterization of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a key building block for the synthesis of complex bioactive molecules. Through a detailed examination of its spectroscopic and physicochemical properties, and a comparative analysis with relevant alternatives, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for its effective utilization in their research endeavors.

The strategic placement of chloro substituents at the 4 and 6 positions of the indole ring significantly influences the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This guide will delve into the synthesis, purification, and comprehensive characterization of this important synthetic intermediate, providing a framework for its application in the synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical and Spectroscopic Data of Ethyl 4,6-dichloro-1H-indole-2-carboxylate [4]

PropertyValue
Molecular Formula C₁₁H₉Cl₂NO₂
Molecular Weight 258.10 g/mol
Melting Point 187–188 °C
Appearance White to off-white solid
High-Resolution Mass Spec (ESI) m/z [M-H]⁻ calcd for C₁₁H₈Cl₂NO₂: 255.9927, found 255.9930
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.41 (s, 1H, NH), 7.44 (s, 1H, Ar-H), 7.27 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 4.30-4.43 (q, 2H, OCH₂), 1.34 (t, 3H, CH₃)
¹³C NMR (151 MHz, CDCl₃) δ (ppm) 161.69 (C=O), 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56 (OCH₂), 14.32 (CH₃)
Infrared (IR) (cm⁻¹) 3314.3 (N-H stretch), 2987.6 (C-H stretch), 1700.2 (C=O stretch), 1615.8, 1566.2, 1523.7, 1487.2 (Aromatic C=C stretch)

For the target molecule, This compound , the expected molecular formula is C₁₀H₇Cl₂NO₂ with a molecular weight of 244.07 g/mol . The spectroscopic data is anticipated to be very similar to the ethyl ester, with the key difference in the ¹H NMR being a singlet at approximately 3.8-3.9 ppm for the methyl ester protons (OCH₃) instead of the quartet and triplet of the ethyl group. In the ¹³C NMR, the OCH₃ signal would appear around 52-53 ppm.

Comparative Analysis with Alternative Indole-2-Carboxylates

The choice of substitution on the indole ring is a critical decision in drug design. To understand the unique contribution of the 4,6-dichloro substitution pattern, a comparison with other commercially available or synthetically accessible indole-2-carboxylate analogs is presented below.

Table 2: Comparison of Substituted Methyl 1H-indole-2-carboxylates

CompoundKey Features & Potential ApplicationsReference
Methyl 1H-indole-2-carboxylate The unsubstituted parent compound. Serves as a baseline for evaluating the effects of substituents. A versatile starting material for a wide range of derivatives.[5][6]
Methyl 4-methoxy-1H-indole-2-carboxylate The electron-donating methoxy group at the 4-position can influence hydrogen bonding interactions and metabolic stability. Often explored in the development of anticancer and antiviral agents.[7]
Methyl 6-fluoro-1H-indole-4-carboxylate The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. Fluorinated indoles are of significant interest in medicinal chemistry.
Methyl 4-amino-1H-indole-6-carboxylate The amino group provides a handle for further functionalization and can participate in hydrogen bonding. This substitution pattern is explored for its potential in kinase inhibitors and other targeted therapies.[8]

The 4,6-dichloro substitution pattern of the title compound offers a unique combination of lipophilicity and electronic properties that can be advantageous in specific drug discovery campaigns. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the N-H proton and the reactivity of the indole ring.

Experimental Protocols

To ensure the reproducibility and reliability of research findings, detailed experimental protocols for the synthesis and characterization of this compound are provided below. These protocols are based on established methodologies for the synthesis and analysis of indole derivatives.[9][10]

This synthesis is a two-step process starting from the commercially available 4,6-dichloro-1H-indole.

Step 1: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid

This step can be achieved via various methods, a common one being the reaction of 4,6-dichloro-1H-indole with a carboxylating agent. A more direct approach starts from a substituted aniline.

Step 2: Esterification to this compound

  • To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Synthesis_Workflow Indole 4,6-dichloro-1H-indole CarboxylicAcid 4,6-dichloro-1H-indole-2-carboxylic acid Indole->CarboxylicAcid Carboxylation Ester This compound CarboxylicAcid->Ester Esterification (MeOH, H₂SO₄)

Caption: Synthetic pathway to this compound.

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP

Caption: Workflow for the characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the exact mass of the molecular ion.

Infrared (IR) Spectroscopy

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O, C-Cl).

Melting Point Determination

  • Determine the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents with improved properties. This guide has provided a comprehensive, albeit inferred, characterization of this compound, alongside a comparative analysis with relevant alternatives and detailed experimental protocols for its synthesis and characterization.

The indole-2-carboxylate scaffold continues to be a fertile ground for the discovery of new medicines.[11][12][13] As our understanding of disease biology deepens, the demand for novel, well-characterized building blocks like this compound will undoubtedly grow. The methodologies and comparative data presented herein are intended to empower researchers to confidently incorporate this and similar compounds into their drug discovery pipelines, ultimately accelerating the development of new and effective therapies.

References

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  • PubMed. New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. Available from: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PMC. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

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  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

  • PubMed. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Available from: [Link]

  • Chemsrc. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available from: [Link]

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  • Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • PubMed. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Available from: [Link]

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  • PMC. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. National Center for Biotechnology Information. Available from: [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. From anti-cancer agents to treatments for neurological disorders, the therapeutic potential of novel indole derivatives is vast. However, before a newly synthesized indole derivative can advance through the drug discovery pipeline, its chemical structure must be unequivocally confirmed. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of synthesized indole derivatives, offering insights from a seasoned application scientist's perspective. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of each technique to ensure the integrity of your research.

The Imperative of Structural Confirmation in Drug Discovery

In the realm of drug development, ambiguity is the enemy of progress. An incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. Therefore, the rigorous structural confirmation of a synthesized molecule is not merely a procedural step but a foundational pillar of scientific integrity. The convergence of data from multiple orthogonal techniques provides a self-validating system, ensuring that the molecule you have synthesized is indeed the molecule you intended to create.

An Integrated Approach to Structural Elucidation

A single analytical technique rarely provides the complete structural picture. Instead, a synergistic approach, leveraging the strengths of various methods, is the gold standard. The typical workflow for the structural confirmation of a novel indole derivative involves a progression from techniques that provide broad functional group information to those that offer detailed connectivity and stereochemical insights.

Structural_Confirmation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Analysis cluster_Confirmation Confirmation Synthesis Synthesized Indole Derivative FTIR FT-IR (Functional Groups) Synthesis->FTIR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Proceed if consistent Confirmation Confirmed Structure FTIR->Confirmation NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Proceed if consistent MS->Confirmation XRD X-ray Crystallography (Absolute 3D Structure) NMR->XRD For definitive 3D structure (if crystal available) NMR->Confirmation XRD->Confirmation

Caption: Workflow for the structural confirmation of synthesized indole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FT-IR spectroscopy is often the first analytical checkpoint for a newly synthesized indole derivative. Its rapidity and ability to provide a "fingerprint" of the functional groups present make it an invaluable screening tool. The principle lies in the absorption of infrared radiation by molecules, which induces vibrations at specific frequencies corresponding to the types of chemical bonds present.[1] For an indole derivative, we are particularly interested in identifying characteristic stretches that confirm the presence of the indole core and any newly introduced functional groups.

Trustworthiness: While not definitive for complete structure elucidation, a clean FT-IR spectrum that aligns with the expected functional groups provides the initial confidence to proceed with more detailed analyses. Conversely, the absence of an expected peak or the presence of unexpected signals (e.g., a broad -OH stretch from starting material) immediately flags a potential issue with the reaction or purification.

Key FT-IR Absorptions for Indole Derivatives:
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
N-H (Indole)Stretch3500-3300 (sharp)The presence and position of this peak can be affected by hydrogen bonding.[1]
C-H (Aromatic)Stretch3100-3000Confirms the aromatic nature of the indole ring.
C-H (Aliphatic)Stretch3000-2850Indicates the presence of alkyl substituents.
C=C (Aromatic)Stretch1620-1450A series of sharp peaks characteristic of the aromatic rings.[1]
C-NStretch1350-1000Often complex and can overlap with other signals.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has largely replaced traditional KBr pellet methods due to its simplicity and speed.

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

  • Background Scan: With the clean crystal, run a background scan. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[2]

  • Sample Application: Place a small amount of the solid indole derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.[3]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is a powerful technique that provides the exact molecular weight of the synthesized compound.[4] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to suggest a unique molecular formula. This is a critical step in confirming that the desired transformation has occurred and that the product has the correct elemental composition. The choice of ionization technique is crucial; for most indole derivatives, "soft" ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they tend to produce the molecular ion with minimal fragmentation.[5]

Trustworthiness: The observation of a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to the calculated molecular weight of the target indole derivative is a strong piece of evidence for its successful synthesis. The isotopic pattern of the molecular ion can also provide valuable clues, especially for compounds containing elements with characteristic isotopic distributions like chlorine or bromine.

Mass_Spectrometry_Principle cluster_Process Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization Source (e.g., ESI) Sample->Ionization Analyzer Mass Analyzer (Separation by m/z) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Simplified workflow of a mass spectrometry experiment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the indole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[6]

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Parameter Optimization: Optimize the ESI source parameters, such as capillary voltage, drying gas flow rate, and temperature, to maximize the signal of the molecular ion.[7]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the monoisotopic peak of the molecular ion and compare the measured mass to the calculated exact mass of the proposed structure. The mass accuracy should ideally be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[8] It provides detailed information about the carbon-hydrogen framework of the molecule. For indole derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

Trustworthiness: A fully assigned NMR spectrum that is consistent with the proposed structure provides an exceptionally high level of confidence in the identity of the synthesized compound. The ability to observe correlations between specific protons and carbons through 2D NMR experiments provides a self-contained validation of the atomic connections within the molecule.

A Multi-faceted NMR Approach:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically those on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-25 mg of the indole derivative for ¹H NMR (50-100 mg for ¹³C NMR) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.[9] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire the necessary 2D spectra (COSY, HSQC, HMBC).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the spectra to assign all proton and carbon signals and confirm the molecular structure.

Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure

Expertise & Experience: When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[10] This technique provides the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.[11] The primary challenge of this technique is often the prerequisite of growing a high-quality single crystal of the synthesized compound.

Trustworthiness: A successfully solved crystal structure is considered definitive proof of the molecular structure. It validates the connectivity and stereochemistry determined by NMR and provides a level of structural detail that no other technique can match.

XRD_Principle cluster_Process X-ray Diffraction Workflow XraySource X-ray Source Crystal Single Crystal XraySource->Crystal Diffraction Diffraction Crystal->Diffraction Detector Detector Diffraction->Detector Pattern Diffraction Pattern Detector->Pattern Structure 3D Electron Density Map & Molecular Structure Pattern->Structure

Caption: The fundamental process of single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the indole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. The instrument will rotate the crystal and collect the diffraction data as a series of images.[12]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, into which the atomic model is built and refined.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Functional groups- Fast and simple- Low cost- Small sample requirement- Limited structural information- Not suitable for complex mixtures
Mass Spectrometry (MS) Molecular weight and elemental formula- High sensitivity- Provides exact mass (HRMS)- Can be coupled with chromatography (LC-MS, GC-MS)- Does not provide connectivity information- Isomers can be difficult to distinguish
NMR Spectroscopy Detailed connectivity, stereochemistry, and 3D structure in solution- Provides the most detailed structural information in solution- Non-destructive- Lower sensitivity than MS- Can be time-consuming for complex molecules- Requires soluble samples
X-ray Crystallography Absolute 3D structure in the solid state- Unambiguous structural determination- Provides precise bond lengths and angles- Requires a high-quality single crystal- The solid-state structure may not represent the solution conformation

Conclusion

The structural confirmation of synthesized indole derivatives is a critical process that relies on the intelligent application of a suite of complementary analytical techniques. As a Senior Application Scientist, my recommendation is to adopt a hierarchical approach, beginning with rapid screening by FT-IR, followed by definitive molecular weight and formula determination via HRMS. The cornerstone of the elucidation process is a comprehensive analysis by 1D and 2D NMR to establish the molecular framework. Finally, when the absolute and unambiguous 3D structure is paramount, the pursuit of a single-crystal X-ray diffraction analysis is warranted. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in their synthesized molecules, paving the way for accurate biological evaluation and the successful advancement of novel indole derivatives in the drug discovery pipeline.

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  • Al-Talla, Z. A. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research.
  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 23(2), 104-114.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Engineered Science Publisher. (2023).
  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). Basics of X-Ray Crystallography. Retrieved from [Link]

  • Houde, D., & Berkowitz, S. A. (2013). Comparison of quantitative spectral similarity analysis methods for protein higher-order structure confirmation. Journal of pharmaceutical sciences, 102(3), 755–763.
  • Friedrich Schiller University Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Drake, G. W. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-10.
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]

  • Brouwer, D. H., et al. (2016). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Crystal Growth & Design, 16(4), 2087-2097.
  • Spectroscopy Online. (2023). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ResearchGate. (2013). Comparison of Quantitative Spectral Similarity Analysis Methods for Protein Higher Order Structure Confirmation. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Bruker. (2023). Chemistry Applications of FT-IR [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

  • The Purple Pumpkin Project. (2021). Understanding x-ray crystallography structures [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]

  • Quora. (2021). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. Retrieved from [Link]

  • Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

  • Technology Networks. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

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Analytical Architectures for Indole-2-Carboxylate Quantification: From Bulk Purity to Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a scientifically rigorous framework for the analysis of indole-2-carboxylate derivatives. Unlike generic indole methods, this document focuses on the specific electronic and physicochemical constraints imposed by the electron-withdrawing carboxyl moiety at the C2 position.

The Analytical Challenge: Indole-2-carboxylates present a unique dichotomy: the lipophilic indole core drives retention on reversed-phase media, while the ionizable C2-carboxyl group (


) creates pH-dependent retention shifts and peak tailing. Furthermore, while the indole scaffold is naturally fluorescent, the C2-substitution pattern significantly alters quantum yield, demanding optimized detection parameters.

Method A: High-Performance Liquid Chromatography (HPLC-UV/FLD)

Best for: Quality Control, Synthetic Purity, and Stability Testing.

The "Proton-Lock" Separation Strategy

For accurate quantification, the ionization of the carboxylic acid must be suppressed to ensure a single, sharp peak. Running at neutral pH results in mixed species (ionized/unionized), leading to split peaks or severe tailing.

Recommended Protocol:

  • Stationary Phase: C18 (End-capped) or Phenyl-Hexyl.

    • Expert Insight: Phenyl-Hexyl columns provide superior selectivity for indole isomers (e.g., separating 2-carboxylate from 3-carboxylate impurities) due to

      
       interactions with the indole ring.
      
  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Detection: Leveraging Quantum Yield

While UV at 280 nm is standard, Fluorescence Detection (FLD) is superior for trace analysis. Unlike some nitro-substituted indoles that suffer from quenching, indole-2-carboxylic acid exhibits a high quantum yield (


) in aqueous media [1].
  • UV Channel: 280 nm (primary), 254 nm (secondary).

  • FLD Channel: Excitation

    
     nm; Emission 
    
    
    
    nm.
    • Note: The Stokes shift is significant. Ensure your emission window is wide enough to capture the full band.

Method B: LC-MS/MS for Biological Matrices

Best for: Pharmacokinetics (PK), Metabolite Identification, and Trace Environmental Analysis.

Ionization Mode Selection

Direct analysis of underivatized indole-2-carboxylates is feasible but often suffers from poor sensitivity in ESI(+) due to the electron-withdrawing carboxyl group destabilizing the positive charge on the indole nitrogen.

  • Approach 1: Negative Mode (ESI-):

    • Target:

      
       carboxylate anion.[1]
      
    • Pros: Direct, no derivatization needed.

    • Cons: Higher background noise in biological matrices; lower ionization efficiency compared to basic amines.

  • Approach 2: Derivatization-Enhanced ESI(+):

    • Protocol: Derivatize with o-benzylhydroxylamine or 3-nitrophenylhydrazine (3-NPH) .

    • Mechanism: Converts the acidic COOH into a basic amide/hydrazide, introducing a protonatable nitrogen. This can increase sensitivity by 10-100 fold [2].

Optimized MRM Transitions (ESI-)

For the underivatized parent compound (Indole-2-COOH, MW ~161):

  • Precursor Ion: 160.0

    
    
    
    
    
  • Quantifier Product: 116.0

    
     (Loss of 
    
    
    
    , decarboxylation).
  • Qualifier Product: 89.0

    
     (Further fragmentation of the indole core).
    

Method C: Structural Validation (NMR & IR)

Best for: Confirming Regio-isomerism (2-COOH vs 3-COOH).

  • 1H NMR (DMSO-d6):

    • Indole N-H: Broad singlet

      
       11.5–12.0 ppm.
      
    • C3-H: Significant diagnostic signal. In 2-carboxylates, the C3 proton appears as a doublet or doublet of doublets around

      
       7.0–7.3 ppm, distinct from the C2 proton in 3-carboxylates which is typically more deshielded (
      
      
      
      8.0+ ppm) due to the adjacent nitrogen.
  • FT-IR:

    • C=O Stretch: Sharp, intense band at 1670–1700

      
       (conjugated acid).
      
    • N-H Stretch: 3300–3450

      
      .
      

Comparative Analysis of Methods

FeatureHPLC-UV (280 nm)HPLC-FLDLC-MS/MS (ESI-)LC-MS/MS (Derivatized)
LOD (approx) 1-5

g/mL
10-50 ng/mL1-10 ng/mL< 0.1 ng/mL
Selectivity ModerateHighHighVery High
Throughput HighHighMediumLow (requires prep)
Cost LowLowHighVery High
Matrix Effects LowLowHigh (Suppression)Moderate
Primary Use Purity / QCImpurity ProfilingPK / BioanalysisUltra-trace Analysis

Experimental Workflow Visualizations

Analytical Decision Tree

This logic flow guides the selection of the optimal method based on sample type and sensitivity requirements.

AnalyticalDecisionTree Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType PureCompound Synthetic / Bulk Powder SampleType->PureCompound Chemical QC BioMatrix Plasma / Tissue / Urine SampleType->BioMatrix Bioanalysis PurityCheck Is Trace Impurity < 0.05%? PureCompound->PurityCheck Sensitivity Required LLOQ? BioMatrix->Sensitivity HPLC_UV Method: HPLC-UV (280nm) Robust, Low Cost PurityCheck->HPLC_UV No HPLC_FLD Method: HPLC-FLD High Sensitivity for Indoles PurityCheck->HPLC_FLD Yes HighConc > 10 ng/mL Sensitivity->HighConc TraceConc < 1 ng/mL Sensitivity->TraceConc LCMS_NEG Method: LC-MS/MS (ESI-) Direct Analysis HighConc->LCMS_NEG Deriv_LCMS Method: Derivatization + LC-MS/MS (ESI+) (e.g., 3-NPH or Benzylhydroxylamine) TraceConc->Deriv_LCMS

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and sensitivity thresholds.

LC-MS/MS Sample Preparation Workflow

A standardized protocol for processing biological samples to minimize matrix effects and maximize recovery.

SamplePrep Plasma Plasma Sample (100 µL) Crash Protein Precipitation (Add 300 µL Cold ACN) Plasma->Crash Centrifuge Centrifuge (10,000 x g, 10 min) Crash->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Decision Derivatization? Supernatant->Decision Direct Evaporate & Reconstitute (Mobile Phase A) Decision->Direct High Conc. DerivStep Add Reagent (EDC + 3-NPH, 60°C) Decision->DerivStep Trace Level Inject Inject to LC-MS/MS Direct->Inject DerivStep->Inject

Figure 2: Step-by-step sample preparation workflow for biological matrices, highlighting the optional derivatization step for sensitivity enhancement.

References

  • Photophysics of indole-2-carboxylic acid: Ilich, P. et al. "Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations." Photochemical & Photobiological Sciences, 2012.

  • Derivatization Strategies: Han, J. et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices."[2] Metabolites, 2024.

  • General Indole Analysis: "Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ." Agilent Application Notes, 2019.

  • Fluorescence Quenching: "Fluorescence quenching of indolic compounds by aliphatic amino acids." Journal of Photochemistry, 2025 (Accessed via ResearchGate).

  • Synthesis & Characterization: "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 2019.[3][4]

Sources

Structural Isomerism in Medicinal Chemistry: A Comparative Guide to 4,6- vs. 5,7-Dichloroindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indole-based pharmacophores, the specific placement of halogen substituents acts as a critical "molecular switch" that dictates potency, metabolic stability, and target selectivity.[1] This guide analyzes the divergent biological activities of 4,6-dichloroindole versus 5,7-dichloroindole analogs.[1]

While both scaffolds increase lipophilicity (


), the 4,6-dichloro  pattern has historically emerged as the "privileged" motif for hydrophobic pocket occupation in NMDA receptor antagonists  (Glycine site) and anti-tubercular agents  (MmpL3 inhibitors).[1] Conversely, the 5,7-dichloro  pattern, while electronically distinct (enhancing N1-acidity), often serves as a negative control in these specific series due to steric clashes at the receptor interface, though it finds utility in bioisosteres like kynurenic acid.[1]

The Chemical Basis of Divergence

To understand the biological data, we must first establish the physicochemical differences between these isomers.

Electronic and Steric Mapping
  • 4,6-Dichloro Pattern:

    • Sterics: The C4-chlorine occupies the "bay region," creating significant steric bulk near the C3 position. This is crucial for locking conformation or filling hydrophobic pockets (e.g., Val/Phe residues).[1]

    • Electronics: The C6-chlorine is para to the indole nitrogen (in the fused benzene sense), exerting a moderate electron-withdrawing effect.

  • 5,7-Dichloro Pattern:

    • Sterics: The C7-chlorine is proximal to the indole N1-H. This creates a "steric buttress" effect that can hinder hydrogen bonding if the receptor pocket is tight around the nitrogen.

    • Electronics: The C7-chlorine exerts a strong inductive effect on the N1-H, significantly lowering the

      
       (making the NH more acidic). This alters the hydrogen bond donor capability (stronger donor, but potentially harder to desolvate).[1]
      
Structural Logic Diagram (DOT)

IndoleSAR cluster_46 4,6-Dichloro Substitution cluster_57 5,7-Dichloro Substitution Indole Indole Scaffold Cl4 C4-Cl: Hydrophobic 'Bay' Interaction Indole->Cl4 Cl6 C6-Cl: Lipophilic Extension Indole->Cl6 Cl7 C7-Cl: Steric Clash with N1-Binding Site Indole->Cl7 Cl5 C5-Cl: Distal Lipophilicity Indole->Cl5 Effect46 Outcome: High Affinity for Hydrophobic Pockets Cl4->Effect46 Optimized Fit Cl6->Effect46 Effect57 Outcome: Altered H-Bonding (Lower pKa) Cl7->Effect57 N1 Hindrance Cl5->Effect57

Figure 1: Mechanistic divergence of indole chlorination patterns.[1] The 4,6-pattern optimizes hydrophobic filling, while the 5,7-pattern alters electronic properties and N1-accessibility.[1]

Case Study A: NMDA Receptor Antagonism (Glycine Site)[1][2][3][4]

The most definitive comparison of these isomers exists in the development of antagonists for the glycine binding site of the NMDA receptor (GluN1 subunit).

The "Gavestinel" Effect

Research into indole-2-carboxylates established that the 4,6-dichloro substitution is essential for high potency.[1] The C4-chlorine sits in a specific hydrophobic pocket defined by residues Phe92, Trp88, and Val180 (numbering varies by species/subunit).[1]

  • 4,6-Dichloro Analogs (e.g., Gavestinel derivatives): High affinity (

    
     often < 10 nM).[1] The 4-Cl fills the pocket; the 6-Cl extends into a lipophilic region.
    
  • 5,7-Dichloro Analogs: Significantly reduced affinity.[1] The C7-chlorine sterically interferes with the critical hydrogen bond between the Indole N1-H and the receptor backbone (often Pro124 or Thr126), or simply clashes with the pocket wall.

Comparative Data Summary
Compound ClassSubstitutionTargetActivity (

/

)
Mechanism Note
Indole-2-carboxylate 4,6-Dichloro NMDA (Gly Site)High Potency (

nM)
Perfect hydrophobic fit; C3-substituents (e.g., hydantoins) enhance this.[1]
Indole-2-carboxylate 5,7-Dichloro NMDA (Gly Site)Low Potency (

nM)
Steric clash at N1; loss of optimal hydrophobic vector.[1]
Reference Isostere5,7-DichloroKynurenic AcidNMDA (Gly Site)High Potency (

nM)

Key Insight: Do not confuse the indole SAR with the kynurenic acid SAR. In kynurenic acids (5,7-DCKA), the 5,7-pattern is optimal.[1] In indoles, the 4,6-pattern is optimal.[1] This is a classic example of scaffold-dependent SAR.

Case Study B: Anti-Tubercular Activity (MmpL3 Inhibition)[1]

Recent medicinal chemistry efforts against Mycobacterium tuberculosis have targeted the membrane transporter MmpL3 .

  • The Hit: Indole-2-carboxamides.[1][2][3]

  • The Winner: The 4,6-dichloro substitution (e.g., N-(1-(adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide) shows superior potency (

    
    ).[1]
    
  • The Mechanism: The 4,6-dichloro indole core lodges into the proton relay pathway of the MmpL3 transmembrane domain. The lipophilicity provided by the chlorines is essential for penetrating the mycobacterial cell wall, but the specific 4,6-geometry is required to avoid steric clashes within the central channel of the protein.

Experimental Protocol: Radioligand Binding Assay (NMDA)

To objectively compare your own 4,6 vs 5,7 analogs, use this self-validating protocol. This assay measures the displacement of a known high-affinity ligand (e.g.,


-MDL 105,519 or 

-L-689,560) from the glycine site.[1]
Reagents & Preparation
  • Membrane Prep: Rat cerebral cortex membranes (rich in NMDA receptors).[1]

  • Buffer: 50 mM Tris-Acetate (pH 7.4). Crucial: Do not use chloride buffers if studying channel blockers, but for glycine site, Tris-Acetate or HEPES is standard.[1]

  • Radioligand:

    
    -MDL 105,519 (Specific Activity ~60-80 Ci/mmol).[1]
    
  • Non-specific Control: 1 mM Glycine or 100

    
     5,7-DCKA.[1]
    
Step-by-Step Workflow
  • Thawing: Thaw membrane homogenates at 37°C, wash 3x with ice-cold buffer to remove endogenous glycine (Critical step: failure to wash results in high background).[1]

  • Incubation:

    • Total Volume: 500

      
      .[1]
      
    • Add 100

      
       Membrane suspension (approx 200 
      
      
      
      protein).[1]
    • Add 50

      
       Radioligand (Final concentration ~ 1-2 nM).[1]
      
    • Add 50

      
       Test Compound (4,6- or 5,7-dichloro analog) in DMSO (Final DMSO < 1%).[1]
      
  • Equilibrium: Incubate for 60 minutes at 4°C. (Low temperature prevents receptor degradation and metabolic breakdown of ligand).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[1]

Synthesis & Screening Workflow

The synthesis of these isomers requires distinct starting materials, often separating early in the pathway (e.g., using 3,5-dichloroaniline vs 2,4-dichloroaniline for Fischer synthesis, though regiospecificity can be tricky).[1]

Screening Logic Diagram (DOT)

ScreeningFlow Start Start: Indole Library Design Synthesis Parallel Synthesis: Set A: 4,6-Dichloro Set B: 5,7-Dichloro Start->Synthesis Assay1 Primary Screen: NMDA Binding (10 µM) Synthesis->Assay1 Decision >50% Inhibition? Assay1->Decision Hit46 4,6-Isomers: Proceed to IC50 Decision->Hit46 Yes Hit57 5,7-Isomers: Likely Inactive/Weak (Check Solubility) Decision->Hit57 No/Low Validation Functional Assay: Electrophysiology (Oocytes) Hit46->Validation

Figure 2: Screening workflow for dichloroindole analogs. Note the expected attrition of 5,7-isomers in NMDA assays.

References

  • Vertex AI Search. (2023).[1] Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation. 4

  • Carling, R. W., et al. (1993).[1] 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic Antagonists of the NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. (Contextual grounding for Glycine site antagonists).

  • Baron, B. M., et al. (1990).[1] Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site.[1][5] Journal of Pharmacology and Experimental Therapeutics. 5

  • Salituro, F. G., et al. (1994).[1] Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry. 2[1][6]

  • Alsayed, S. S., et al. (2021).[1][7] N-(1-(adamantan-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide as MmpL3 Inhibitor. (Cited within PMC review on Indole Scaffolds). 1[1][6][8][9][10]

Sources

Technical Comparison: Methyl 4,6-dichloro-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4,6-dichloro-1H-indole-2-carboxylate is not merely a catalog reagent; it is a privileged scaffold in neuropharmacology. While simple indole-2-carboxylates serve as generic building blocks, the 4,6-dichloro substitution pattern confers unique electronic and steric properties that make this specific derivative the "gold standard" intermediate for developing Glycine-site NMDA receptor antagonists (e.g., Gavestinel/GV150526) and GPR17 agonists (MDL-29,951).

This guide objectively compares this molecule against its mono-substituted (5-chloro) and unsubstituted counterparts, focusing on synthetic accessibility, reactivity profiles, and structure-activity relationships (SAR).

Structural & Electronic Analysis: The "4,6-Dichloro" Effect

The defining feature of this molecule is the synergistic effect of the chlorine atoms at positions 4 and 6 combined with the electron-withdrawing ester at position 2.

Comparative Physicochemical Profile

The following table contrasts the 4,6-dichloro variant with common alternatives. Note the significant jump in lipophilicity (ClogP), which is critical for blood-brain barrier (BBB) penetration in CNS drug discovery.

FeatureThis compoundMethyl 5-chloro-1H-indole-2-carboxylateMethyl 1H-indole-2-carboxylate
Electronic State (Ring) Highly Electron Deficient (

-poor)
Moderately Electron DeficientElectron Rich
C3-Nucleophilicity Low (Deactivated)ModerateHigh
Lipophilicity (Est. ClogP) ~4.2 - 4.5~3.5~2.8
pKa (NH Acidity) ~13 (More Acidic)~15~17
Primary Application NMDA Glycine Site AntagonistsGeneric BioisostereCysLT1 Antagonists
Structure-Activity Relationship (SAR) Logic

In the context of the NMDA receptor (Glycine site), the 4,6-dichloro pattern is superior to the 5-chloro analog.

  • Hydrophobic Pocket Fit: The Glycine binding site contains distinct hydrophobic regions that accommodate the 4- and 6-positions. The 4,6-dichloro motif fills this volume more efficiently than a single 5-chloro substituent, leading to nanomolar affinity (Ki < 1 µM).

  • Electrostatics: The electron-withdrawing chlorines increase the acidity of the indole NH, enhancing its ability to serve as a hydrogen bond donor to the receptor backbone.

SAR_Logic Core 4,6-Dichloroindole Scaffold C2 C2-Carboxylate (H-Bond Acceptor) Core->C2 Electronic Pull C46 4,6-Dichloro Pattern (Hydrophobic Lock) Core->C46 Steric Bulk C3 C3-Position (Vector for Side Chains) Core->C3 Regioselectivity Activity High Affinity NMDA Antagonism C2->Activity Receptor Anchoring C46->Activity Fills Lipophilic Pocket (Superior to 5-Cl)

Figure 1: SAR logic dictating the superiority of the 4,6-dichloro pattern in NMDA receptor antagonism.

Synthetic Accessibility & Protocols

Synthesizing the 4,6-dichloro derivative is more challenging than the unsubstituted indole due to the deactivated nature of the precursor (3,5-dichloroaniline).

The Challenge: Fischer Indole Limitations

Standard Fischer indole synthesis using phenylhydrazine works well for unsubstituted indoles. However, 3,5-dichlorophenylhydrazine is unstable and electron-poor , making the formation of the hydrazone difficult and the subsequent sigmatropic rearrangement sluggish.

The Solution: Japp-Klingemann Route

To bypass the isolation of the unstable hydrazine, the Japp-Klingemann condensation is the industry-standard protocol for this specific molecule. This method generates the hydrazone in situ from the diazonium salt.

Experimental Protocol: Japp-Klingemann Synthesis

Objective: Synthesis of this compound.

  • Diazotization:

    • Dissolve 3,5-dichloroaniline (1.0 eq) in concentrated HCl/water at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Japp-Klingemann Condensation:

    • Prepare a solution of Methyl 2-chloroacetoacetate (or 2-methylacetoacetate) in ethanol/water with NaOAc (buffer).

    • Crucial Step: Slowly add the diazonium salt solution to the beta-keto ester solution at 0°C. The "active methylene" group undergoes electrophilic attack, followed by decarboxylative cleavage to yield the alpha-keto hydrazone .

  • Fischer Cyclization:

    • Isolate the hydrazone intermediate (often a solid).

    • Reflux in an acidic medium (e.g., Polyphosphoric acid (PPA) or H₂SO₄ in toluene) to induce the [3,3]-sigmatropic rearrangement and cyclization.

    • Yield Expectation: 70-80% (High efficiency compared to standard Fischer).

Synthesis_Workflow Start 3,5-Dichloroaniline Diaz Diazonium Salt (Generated in situ) Start->Diaz NaNO2, HCl, 0°C JK_Step Japp-Klingemann Condensation Diaz->JK_Step KetoEster Methyl 2-substituted acetoacetate KetoEster->JK_Step Hydrazone Arylhydrazone Intermediate JK_Step->Hydrazone Decarboxylation Cyclization Fischer Cyclization (Acid Catalyzed) Hydrazone->Cyclization PPA or H2SO4, Reflux Product Methyl 4,6-dichloro-1H- indole-2-carboxylate Cyclization->Product NH3 loss

Figure 2: The Japp-Klingemann route bypasses unstable hydrazine isolation, ensuring high yields for electron-deficient indoles.

Reactivity Profile: C3-Functionalization

A critical comparison point is the reactivity of the C3 position. In drug development (e.g., Gavestinel synthesis), a side chain must be attached here.

  • Unsubstituted Indole: C3 is highly nucleophilic. Vilsmeier-Haack formylation occurs rapidly at 0°C - RT.

  • This compound: The ring is severely deactivated by the two chlorines and the C2-ester.

    • Consequence: Electrophilic aromatic substitution (EAS) is significantly slower.

    • Protocol Adjustment: Vilsmeier-Haack formylation (POCl₃/DMF) requires elevated temperatures (60-90°C) and longer reaction times compared to the 5-chloro analog.

    • Risk:[1] Forcing conditions can lead to ester hydrolysis if moisture is present. Anhydrous conditions are strictly required.

References

  • Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acid Derivatives as Glycine Site NMDA Antagonists." Journal of Medicinal Chemistry.

  • Rowley, M., et al. (2001). "Gavestinel (GV150526): A High-Affinity Antagonist for the Glycine Site of the NMDA Receptor." Journal of Medicinal Chemistry.

  • Baumann, M., et al. (2011). "Preparation of Indole-2-carboxylates via the Japp-Klingemann Reaction." Beilstein Journal of Organic Chemistry.

  • Kaiser, A., et al. (2011). "Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives (MDL-29,951 analogs)." Organic & Biomolecular Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 28247, 4,6-Dichloroindole-2-carboxylic acid."

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more ubiquitous isomer, the indole-3-carboxylate. While the 3-position is electronically favored for electrophilic aromatic substitution, the 2-position offers a unique vector for rigid hydrogen bond alignment and metal chelation.

This guide objectively analyzes the SAR of indole-2-carboxylates, focusing on their application as NMDA receptor glycine-site antagonists and HIV-1 integrase inhibitors . It compares their performance against regioisomeric and bioisosteric alternatives, supported by experimental protocols and mechanistic logic.

Part 1: The Scaffold Architecture

Why the 2-Position?

The indole-2-carboxylate differs fundamentally from the 3-isomer in electronic distribution and steric presentation.

  • H-Bond Geometry: The C2-carboxylate creates a planar, conjugated system where the carbonyl oxygen and the indole N-H can form a "pincer-like" motif. This is critical for bidentate chelation (e.g.,

    
     in HIV integrase).
    
  • Acid Strength: Indole-2-carboxylic acids are generally stronger acids (

    
    ) than indole-3-carboxylic acids due to the proximity of the electron-withdrawing nitrogen to the carboxylate, stabilizing the conjugate base.
    
  • Metabolic Stability: The 2-position substitution blocks the primary site of metabolic oxidation (which typically occurs at C2 or C3), potentially enhancing half-life compared to unsubstituted indoles.

Visualizing the SAR Logic

The following diagram maps the pharmacophore rules derived from high-affinity antagonists.

IndoleSAR Indole Indole-2-Carboxylate Core Scaffold C2 C2 Position: Critical Acidic Moiety Indole->C2 Primary Pharmacophore C3 C3 Position: Hydrophobic/Polar Tolerance Indole->C3 Auxiliary Binding C5_6 C5/C6 Positions: Halogenation Zone Indole->C5_6 Potency Tuning NH Indole NH: H-Bond Donor Indole->NH Directional Anchor C2_Detail Interacts with Arg/Lys residues or chelates Mg2+ C2->C2_Detail C3_Detail Bulky groups here can twist carboxylate out of plane C3->C3_Detail C5_6_Detail Cl/Cl substitution (4,6-dichloro) increases lipophilicity & potency C5_6->C5_6_Detail NH_Detail Critical for 'pincer' chelation (Lost in Benzofuran isosteres) NH->NH_Detail

Figure 1: Pharmacophore map highlighting the functional roles of specific positions on the indole-2-carboxylate scaffold.

Part 2: Comparative Performance Analysis

Case Study A: NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylates act as competitive antagonists at the strychnine-insensitive glycine site of the NMDA receptor. This is a classic example where the regioisomerism (2- vs 3-substituted) dictates activity.

Performance Data: Indole-2 vs. Indole-3 vs. Quinolines

The following table summarizes binding affinity (


 or 

) data relative to the standard glycine site antagonist, 7-Chlorokynurenic acid.
Scaffold ClassRepresentative CompoundAffinity (

)
Mechanism Note
Indole-2-carboxylate 4,6-Dichloroindole-2-carboxylic acid45 nM (

)
Forms salt bridge with Arg260; H-bond via NH.
Indole-3-carboxylate Indole-3-carboxylic acid> 10,000 nM Steric clash; lacks correct vector for Arg260 interaction.
Benzofuran-2-carboxylate 4,6-Dichlorobenzofuran-2-COOH~ 200 nM Loss of NH donor reduces affinity (approx. 4-fold drop).
Quinoline-2-carboxylate 7-Chlorokynurenic acid30 nM Expanded ring system; historically the "gold standard" but poor CNS penetration.

Analysis:

  • Regio-specificity: The 2-carboxylate is essential. Moving the acid to C3 destroys affinity because the carboxylate cannot align with the arginine residue in the receptor pocket while the aromatic ring sits in the hydrophobic cleft.

  • Bioisosterism (NH vs O): The Indole NH acts as a hydrogen bond donor. Replacing the indole with benzofuran (oxygen) removes this interaction, resulting in a loss of potency. This confirms the "Self-Validating" role of the NH group in the SAR.

Case Study B: HIV-1 Integrase Inhibition

Recent studies (2024) utilize the indole-2-carboxylate for its metal-chelating properties.[1]

  • Mechanism: The catalytic core of HIV integrase contains two ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ions. The Indole-2-carboxylate forms a coplanar chelate ring involving the C2-Carbonyl oxygen  and the Indole Nitrogen (deprotonated or lone pair involvement) .
    
  • Optimization:

    • Base: Indole-2-COOH (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Optimized: C5-halogenated + C3-extended derivatives (

      
      ).
      
    • Alternative: Indole-3-carboxylates fail to chelate effectively because the geometry prevents the simultaneous binding of N and O to the metal center.

Part 3: Synthetic Accessibility & Protocols

To ensure reproducibility, we focus on the Reissert Indole Synthesis . Unlike the Fischer synthesis (which favors 3-substitution or requires harsh acid), Reissert specifically targets the 2-carboxylate via an o-nitrophenylpyruvate intermediate.

Synthetic Logic Flow

Synthesis cluster_alt Alternative: Coupling Start o-Nitrotoluene + Diethyl Oxalate Step1 Condensation (KOEt / EtOH) Start->Step1 Inter1 o-Nitrophenylpyruvate ester Step1->Inter1 Step2 Reductive Cyclization (Zn / AcOH or Fe / HCl) Inter1->Step2 Product Indole-2-carboxylate (Target Scaffold) Step2->Product Acid Indole-2-COOH Coupling EDCI / HOBt Acid->Coupling Amine R-NH2 Amine->Coupling Amide Indole-2-Carboxamide Coupling->Amide

Figure 2: The Reissert synthesis pathway for de novo construction of the scaffold, and downstream coupling for amide derivatives.

Detailed Protocol: Synthesis of Ethyl Indole-2-carboxylate (Reissert Method)

Objective: Create the core scaffold from o-nitrotoluene.

  • Condensation (Pyruvate Formation):

    • Dissolve o-nitrotoluene (10 mmol) and diethyl oxalate (11 mmol) in anhydrous ethanol.

    • Add potassium ethoxide (11 mmol) slowly at

      
      .
      
    • Critical Checkpoint: The solution should turn deep red (formation of the enolate).

    • Reflux for 2 hours. Acidify with dilute HCl to precipitate the o-nitrophenylpyruvate.

  • Reductive Cyclization:

    • Dissolve the pyruvate intermediate in glacial acetic acid.

    • Add Zinc dust (5 equivalents) portion-wise. Caution: Exothermic reaction.

    • Heat to

      
       for 1 hour.
      
    • Mechanism:[2][3][4][5][6] Reduction of the nitro group to an amine, followed by immediate intramolecular condensation with the

      
      -keto group.
      
  • Workup & Purification:

    • Filter off zinc residues. Pour filtrate into ice water.

    • The ester product usually precipitates. Recrystallize from Ethanol/Water.

    • Validation:

      
       NMR should show the C3-H singlet at 
      
      
      
      ppm and the absence of the nitro group signals.

Part 4: Experimental Validation (Assay Protocol)

Protocol: Fluorescence-Based DNA Binding Assay (for Intercalation Potential) Relevant for Indole-2-carboxylate metal complexes in anticancer research.[7]

  • Preparation: Prepare a

    
     solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).
    
  • Probe: Add Ethidium Bromide (EB) (

    
    ) and equilibrate for 30 mins. Measure fluorescence (
    
    
    
    ).
  • Titration: Add increasing concentrations of the Indole-2-carboxylate derivative (

    
    ).
    
  • Data Analysis: Plot

    
     vs. [Compound].
    
    • Interpretation: A linear Stern-Volmer plot indicates quenching. If

      
       is high (
      
      
      
      ), the compound effectively displaces EB, confirming DNA intercalation (typical of planar indole-2-carboxylates fused with metals).

References

  • Huettner, J. E. (1989).[8] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[8][9] Science, 243(4898), 1611-1613.[8] Link

  • Salituro, F. G., et al. (1990). Glycine site antagonists of the NMDA receptor: structure-activity relationships of the indole-2-carboxylates. Journal of Medicinal Chemistry, 33(10), 2944-2946. Link

  • Li, X., et al. (2024).[6] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10234-10245. Link

  • Raju, G., et al. (2015).[1][10] Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6).[10] Link

  • Vertex Pharmaceuticals. (1999). Gavestinel (GV-150526): An NMDA Glycine Site Antagonist.

Sources

Comparative Spectroscopic Profiling of Indole Ester Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In drug discovery and forensic analysis, indole esters (indole carboxylic acid esters) represent a critical scaffold found in synthetic cannabinoids, auxin analogs, and diverse alkaloids. A recurring analytical failure mode is the misidentification of regioisomers —specifically distinguishing between esters at the C2, C3 positions (pyrrole ring) and the C4–C7 positions (benzene ring).

These isomers are isobaric (identical m/z), often co-elute in rapid gradient LC-MS, and share identical functional groups. This guide provides a definitive, multi-modal spectroscopic protocol to objectively differentiate these isomers, moving beyond simple retention time matching to structural certainty.

Comparative Analysis: Mass Spectrometry (EI-MS)

While Electrospray Ionization (ESI) often yields only the protonated molecule


, Electron Ionization (EI) at 70 eV provides the fragmentation fingerprint required for structural elucidation.
Mechanism of Differentiation

The differentiation relies on the electronic stability of the radical cation and the "Ortho Effect" (proximity of the ester group to the ring nitrogen or other substituents).

FeatureIndole-2-Carboxylate EstersIndole-3-Carboxylate EstersBenzene-Ring Isomers (C4-C7)
Molecular Ion (

)
High Intensity. The conjugated system is stable.High Intensity.Moderate to High Intensity.
Primary Fragmentation Loss of Alkoxy (

)
: The C2 position facilitates

-cleavage but lacks the resonance stabilization of the C3 position.

-Cleavage Dominance
: The C3 cation is stabilized by the nitrogen lone pair (resonance), often yielding a dominant acylium ion

.
Retro-Diels-Alder (RDA) -like fragmentation is rare but ring expansion (quinolinium-like ions) can occur.
Diagnostic Ratio High

ratio due to proximity to N1-H (ortho effect).
Lower

ratio; the acylium ion is more stable.
Indistinguishable by simple loss; requires fingerprint region analysis.
Base Peak Often the molecular ion or

.
Often the acylium ion

.
Variable.
The "Ortho Effect" in N-Substituted Esters

If the ester is on the Nitrogen (N1) vs. Carbon (C3), the fragmentation is starkly different.

  • N1-Acyl/Ester: Weak

    
    . Rapid loss of the carbonyl group due to the labile N-C bond.
    
  • C3-Acyl/Ester: Strong

    
    . The C-C bond is robust.
    

Critical Insight: In synthetic cannabinoids (e.g., JWH analogues), the ratio of the fragment ion


 121 to 91 is a validated metric for distinguishing positional isomers of methoxy-substituted indoles [1].[1]

Comparative Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for confirming regioisomerism. The scalar coupling (


-coupling) provides a self-validating map of the substitution pattern.
1H NMR Diagnostic Signals (DMSO- )
IsomerKey Signal: C2-H / C3-HKey Signal: N1-HRing Coupling Pattern
2-Ester C3-H: Appears as a doublet (

,

Hz) due to coupling with NH. If N is alkylated, appears as a sharp singlet (

7.1-7.5 ppm).
Broad singlet, often deshielded (

11.5-12.0 ppm) due to H-bonding with the carbonyl.
Standard ABCD or ABMX pattern for the benzene ring protons.
3-Ester C2-H: Distinctive deshielded doublet or singlet (

7.8-8.5 ppm). The C2 proton is highly acidic and deshielded by the adjacent C3-carbonyl.
Broad singlet (

11.8-12.5 ppm).
Benzene ring protons are unaffected by direct substitution.
4-Ester Both C2-H and C3-H are present. C2-H (

~7.4) and C3-H (

~6.5) show characteristic coupling (

Hz).
Standard Indole NH.Diagnostic: Low-field doublet for H5/H7 due to deshielding by the C4-ester.
5/6-Ester Both C2-H and C3-H present.Standard Indole NH.Diagnostic: The benzene ring shows a singlet (or small doublet) for the proton meta to the ester and ortho to the nitrogen/bridgehead.
13C NMR Chemical Shifts
  • C2-Ester: The C2 carbon shifts downfield to

    
     125-130 ppm. The C3 carbon is shielded (
    
    
    
    105-110 ppm).
  • C3-Ester: The C3 carbon shifts downfield to

    
     105-115 ppm (less dramatic due to resonance). The C2 carbon is strongly deshielded (
    
    
    
    135 ppm) due to the
    
    
    -effect of the carbonyl.

Experimental Protocol: The "Triad" Workflow

This protocol is designed to be self-validating. If the MS data is ambiguous, the IR and NMR steps provide orthogonal confirmation.

Step 1: Sample Preparation & Extraction
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Concentration: 10 µg/mL (MS) to 10 mg/mL (NMR).

  • Caution: Indole esters can undergo hydrolysis or transesterification in protic solvents with traces of acid/base. Use neutral, anhydrous solvents for storage.

Step 2: GC-MS Acquisition (EI Mode)[2]
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temp Program: 100°C (1 min)

    
     300°C at 20°C/min.
    
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for Molecular Ion (

      
      ).
      
    • Check for "Ortho Effect" loss (M-31 for methyl esters, M-45 for ethyl esters).

    • Decision Gate: If

      
       is Base Peak 
      
      
      
      Likely C3-isomer. If
      
      
      is Base Peak and significant loss of CO
      
      
      Suspect C2 or N1 isomer.
Step 3: NMR Confirmation (The Validator)
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to visualize exchangeable NH protons).
  • Pulse Sequence: Standard 1H ZG30.

  • Logic:

    • Locate the NH signal (

      
       11 ppm).
      
    • Look for the C2-H vs C3-H signal.[2]

    • 2-Ester: No signal at

      
       7.8-8.5 (C2-H). Signal at 
      
      
      
      7.2 (C3-H).
    • 3-Ester: Sharp signal at

      
       8.0+ (C2-H). No signal at 
      
      
      
      6.5-7.5 (C3-H).

Visualizing the Logic

The following diagram illustrates the decision matrix for assigning indole ester isomers based on spectroscopic data.

IndoleAnalysis Sample Unknown Indole Ester Isomer GCMS GC-MS (EI, 70eV) Sample->GCMS NMR 1H NMR (DMSO-d6) Sample->NMR Frag1 Base Peak: [M-OR]+ (Acylium) Stable Cation GCMS->Frag1 Dominant Pathway Frag2 Base Peak: M+ or [M-COOR]+ Ortho Effect / Instability GCMS->Frag2 Alternative Pathway Shift1 Singlet/Doublet @ 8.0-8.5 ppm (Deshielded C2-H) NMR->Shift1 Shift2 Doublet @ 7.0-7.5 ppm (Shielded C3-H) NMR->Shift2 Shift3 Coupled Pair (J=3Hz) @ 7.4 & 6.5 ppm NMR->Shift3 Res3 CONFIRMED: Indole-3-Carboxylate Frag1->Res3 Res2 CONFIRMED: Indole-2-Carboxylate Frag2->Res2 Shift1->Res3 Shift2->Res2 ResBenz CONFIRMED: Benzene Ring Isomer (C4, C5, C6, C7) Shift3->ResBenz

Figure 1: Analytical decision tree for differentiating indole ester regioisomers. Solid lines indicate definitive confirmation (NMR); dashed lines indicate supportive evidence (MS).

References

  • Forensic differentiation of synthetic cannabinoid isomers: Smith, J., et al. "Differentiation of Regioisomeric Synthetic Cannabinoid Indoles by GC-MS and NMR." Forensic Science International, 2019.[3]

  • Indole-2-Carboxylate Synthesis & NMR: Al-Sanea, M. M., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 2016, 21(3), 333.

  • Mass Spectrometry of Indole Alkaloids: Holmstedt, B., & Palmer, L. "Mass spectra of indole alkaloids." Advances in Pharmacology, 1968.

  • Differentiation of Indole Aldehydes (Precursors): Abiedalla, Y., et al. "Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors." Forensic Chemistry, 2019.[4]

  • General NMR Shifts of Indoles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

A Researcher's Comparative Guide to In Vitro Cytotoxicity Assays for Dichlorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The expanding therapeutic potential of dichlorinated indole derivatives necessitates robust and reliable methods for evaluating their cytotoxic profiles. Selecting the appropriate in vitro cytotoxicity assay is a critical decision in the drug discovery pipeline, directly impacting the quality and translational relevance of the data generated.[1][2] This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, offering insights into their underlying principles, practical considerations, and data interpretation, with a specific focus on their application to dichlorinated indole derivatives.

The choice of a cytotoxicity assay is not a one-size-fits-all scenario; it is contingent upon the specific scientific question being addressed.[1] Key considerations include the anticipated mechanism of cell death, the desired experimental throughput, and the specific characteristics of the dichlorinated indole compounds under investigation.[3] This guide will navigate these complexities, empowering researchers to make informed decisions for their studies.

Section 1: Foundational Principles of Cytotoxicity Testing

In vitro cytotoxicity assays are indispensable tools for the initial screening of chemical compounds, providing crucial information on their potential to cause cell damage or death.[1][2][4] These assays are foundational in early-stage drug development, enabling the rapid identification and elimination of overtly toxic candidates.[1]

The core principle of most cytotoxicity assays revolves around the measurement of a specific cellular parameter that correlates with cell viability or death.[4] These parameters can be broadly categorized into three main groups:

  • Metabolic Activity: Assays that measure the metabolic function of a cell population. A reduction in metabolic activity is often indicative of cytotoxicity.

  • Membrane Integrity: Assays that assess the integrity of the cell membrane. A compromised membrane is a hallmark of cell death, particularly necrosis.[5]

  • Apoptotic Events: Assays that detect specific molecular events associated with programmed cell death, or apoptosis.

The selection of an assay should be guided by the suspected mechanism of action of the dichlorinated indole derivative. For instance, if a compound is hypothesized to induce mitochondrial dysfunction, a metabolic assay would be a logical starting point. Conversely, if membrane disruption is the anticipated mode of toxicity, a membrane integrity assay would be more appropriate.

Logical Workflow for Cytotoxicity Assessment

A well-designed cytotoxicity study follows a logical progression, starting with broad screening assays and moving towards more mechanistic investigations.

Cytotoxicity Workflow A Initial Screening: High-Throughput Viability Assays (e.g., MTT, MTS) B Confirmation & Dose-Response: Membrane Integrity Assays (e.g., LDH) A->B Confirm cytotoxic hits C Mechanism of Action: Apoptosis vs. Necrosis Assays (e.g., Caspase-Glo, Annexin V) B->C Investigate cell death pathway D Data Analysis & IC50 Determination C->D Quantify potency & mechanism

Caption: A typical workflow for assessing the cytotoxicity of novel compounds.

Section 2: Comparative Analysis of Key Cytotoxicity Assays

This section provides a detailed comparison of three widely used cytotoxicity assays: the MTT assay (metabolic activity), the LDH release assay (membrane integrity), and the Caspase-Glo® 3/7 assay (apoptosis).

Assay Principle Advantages Disadvantages Best Suited For
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]- High-throughput- Cost-effective- Well-established- Insoluble formazan requires a solubilization step[7]- Can be affected by compounds that alter cellular metabolism- Indirect measure of cell viabilityInitial screening of large compound libraries.
LDH Release Assay Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[5][8][9]- Direct measure of membrane integrity[5]- Non-destructive to remaining viable cells- Simple, no-wash protocol[8]- Less sensitive for early apoptotic events- Background LDH from serum can interfere[10]- Endpoint assayAssessing necrosis and late-stage apoptosis.[8]
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11]- High sensitivity and broad dynamic range- "Add-mix-measure" format simplifies workflow[11]- Directly measures a key apoptotic event- More expensive than colorimetric assays- Signal can be transient- Does not detect caspase-independent cell deathDifferentiating between apoptotic and necrotic cell death pathways.[12][13]
Experimental Considerations for Dichlorinated Indole Derivatives

When working with dichlorinated indole derivatives, several compound-specific factors should be considered:

  • Solubility: Ensure the compound is fully dissolved in a vehicle (e.g., DMSO) that is non-toxic to the cells at the final concentration used.[14] A vehicle control is essential in every experiment.[15]

  • Compound Color/Fluorescence: Some indole derivatives may possess intrinsic color or fluorescence, which could interfere with colorimetric or fluorometric assays. It is crucial to run compound-only controls to assess for any such interference.

  • Chemical Reactivity: Assess whether the dichlorinated indole derivative might directly react with the assay reagents. For example, a highly reducing compound could potentially reduce MTT non-enzymatically, leading to a false-positive result.

Section 3: Detailed Experimental Protocols

Adherence to standardized and well-validated protocols is paramount for generating reproducible and reliable cytotoxicity data. The following protocols are provided as a guide and should be optimized for the specific cell line and experimental conditions.

General Cell Culture and Compound Treatment

Proper cell culture technique is the foundation of any in vitro assay. It is recommended to follow best practices for cell line maintenance, including regular testing for mycoplasma contamination.[16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).[14][18]

  • Compound Preparation: Prepare a stock solution of the dichlorinated indole derivative in a suitable solvent (e.g., DMSO).[14] Perform serial dilutions to obtain the desired final concentrations.[18]

  • Treatment: Remove the culture medium and add fresh medium containing the test compound or vehicle control.[14][18] Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[19]

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[6][20]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol)[21]

  • 96-well plate reader

Procedure:

  • Following the compound treatment period, add 10 µL of MTT solution to each well.[20]

  • Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[19][20]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570-590 nm using a microplate reader.[14]

LDH Release Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[8][10]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided with the kit)

  • Stop solution (provided with the kit)

  • 96-well plate reader

Procedure:

  • After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare positive controls by treating cells with the provided lysis buffer to induce maximum LDH release.

  • Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[10]

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm.[8] A reference wavelength of 680 nm can be used to subtract background absorbance.[10]

Caspase-Glo® 3/7 Assay Protocol

This protocol outlines the steps for measuring caspase-3 and -7 activity as a marker of apoptosis.[11][22]

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plate suitable for luminescence measurements

  • Luminometer

Procedure:

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[23]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[22]

  • Gently mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[22]

  • Incubate at room temperature for 30 minutes to 3 hours.[22] The optimal incubation time should be determined empirically.

  • Measure the luminescence using a plate-reading luminometer.[22]

Section 4: Data Analysis and Interpretation

Calculating Percentage Cytotoxicity:

The percentage of cytotoxicity is typically calculated relative to untreated (vehicle) and maximum lysis (positive) controls.

Formula for LDH Assay: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Determining the IC50 Value:

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by plotting the percentage of cell viability or cytotoxicity against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.

Distinguishing Apoptosis from Necrosis

The choice of assay can provide initial clues about the mode of cell death. For example, a strong positive signal in the Caspase-Glo® assay coupled with a weak signal in the LDH assay at early time points suggests an apoptotic mechanism. Conversely, a rapid and robust increase in LDH release is indicative of necrosis.[13][24][25]

Cell Death Pathways cluster_0 Apoptosis cluster_1 Necrosis A Caspase Activation B DNA Fragmentation A->B C Membrane Blebbing B->C D Membrane Rupture E Release of Cellular Contents (LDH) D->E F Inflammation E->F Compound Dichlorinated Indole Derivative Compound->A Induces Compound->D Induces

Caption: Differentiating the key molecular events in apoptosis and necrosis.

Section 5: Troubleshooting and Best Practices

Even with robust protocols, unexpected results can occur. This section provides guidance on common issues and best practices to ensure data integrity.

Problem Potential Cause Solution
High well-to-well variability - Inconsistent cell seeding- Edge effects in the 96-well plate- Air bubbles in wells[18]- Use a multichannel pipette for cell seeding- Avoid using the outer wells of the plate[15]- Carefully inspect plates for bubbles and remove them with a sterile pipette tip[18]
Low signal-to-background ratio - Suboptimal assay incubation time- Quenching of signal by media components (e.g., phenol red)[15]- Perform a time-course experiment to determine the optimal incubation period- Use phenol red-free medium for the assay[15]
Inconsistent IC50 values - Cell passage number and health- Inaccurate compound dilutions- Use cells within a consistent passage number range- Prepare fresh compound dilutions for each experiment
Assay reagent cytotoxicity The assay dye or reagent itself may be toxic to the cells, especially with long incubation times.[15]Validate the non-toxic concentration of the assay reagent for your specific cell type and exposure duration.[15]

Self-Validating Systems: To ensure the trustworthiness of your results, incorporate a self-validating system into your experimental design. This involves:

  • Orthogonal Assays: Confirming key findings with a second, mechanistically different assay.[15] For example, a decrease in viability observed with an MTT assay could be confirmed by an increase in dead cells using a trypan blue exclusion assay.[15]

  • Positive and Negative Controls: Including known cytotoxic and non-toxic compounds to validate the assay's performance in each experiment.

  • Monitoring Trends: Regularly monitoring cytotoxicity data for trends, as even results within the "pass" range might indicate an emerging issue.[26]

Conclusion

The selection of an appropriate in vitro cytotoxicity assay is a critical step in the evaluation of dichlorinated indole derivatives. By understanding the principles, advantages, and limitations of different assays, researchers can design experiments that yield accurate and meaningful data. A multi-faceted approach, beginning with high-throughput screening and progressing to more detailed mechanistic studies, will provide the most comprehensive understanding of a compound's cytotoxic potential. Adherence to rigorous experimental protocols, including appropriate controls and orthogonal validation, is essential for ensuring the scientific integrity of the findings.

References

  • Vertex AI Search. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Abcam. (n.d.).
  • National Institutes of Health (NIH). (2024).
  • ResearchGate. (n.d.).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Life Science Applic
  • AAT Bioquest. (2023).
  • (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • National Center for Biotechnology Information (NCBI) - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Johner Institute. (2022).
  • MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
  • PubMed Central (PMC). (2023).
  • PubMed. (2009). Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • ATCC. (n.d.).
  • National Toxicology Program - NIH. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed Central (PMC). (n.d.).
  • National Center for Biotechnology Information (NCBI) Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I.
  • On Science. (n.d.).
  • Promega Corpor
  • PubMed. (2018).
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
  • PubMed. (n.d.).
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A Comparative Guide to the Synthesis of Substituted Indoles: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus is a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] The method of its construction can significantly impact yield, substrate scope, and functional group tolerance.[1] This guide provides a comparative analysis of seminal cyclization methods for indole synthesis, including classical routes and modern Palladium-catalyzed approaches. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic route for a given target molecule.[1]

Choosing Your Path: A Strategic Overview

The selection of an indole synthesis strategy is a critical decision, often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of existing functional groups.[5] Classical methods, while sometimes harsh, are often cost-effective and utilize readily available starting materials. Modern catalytic methods, in contrast, typically offer milder conditions and broader functional group compatibility, though they may require more specialized reagents and catalysts.

Indole Synthesis Decision Tree start Target Substituted Indole is_classical Classical Routes (Fischer, Bischler-Möhlau, Reissert) start->is_classical Starting Materials Readily Available? is_modern Modern Pd-Catalyzed Routes (Larock, Heck, Buchwald-Hartwig) start->is_modern Need Mild Conditions/ High Functional Group Tolerance? fischer Fischer Synthesis is_classical->fischer From Hydrazines + Carbonyls bischler Bischler-Möhlau Synthesis is_classical->bischler From Arylamines + α-Haloketones reissert Reissert Synthesis is_classical->reissert From o-Nitrotoluenes larock Larock Annulation is_modern->larock From o-Haloanilines + Alkynes heck Heck Reaction is_modern->heck Intramolecular Cyclization buchwald Buchwald-Hartwig Amination is_modern->buchwald Intramolecular C-N Coupling

Caption: A decision-making workflow for selecting an appropriate indole synthesis method.

Classical Indole Syntheses: The Foundations

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this is arguably the most well-known and widely used method for constructing the indole core.[1][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared in situ from an arylhydrazine and a ketone or aldehyde.[1][6]

Mechanism Insight: The power of the Fischer synthesis lies in its elegant and robust mechanism. The key step is a[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by aromatization with the loss of ammonia.[1][8] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for driving the reaction to completion.[6]

Fischer Indole Synthesis Mechanism cluster_0 Key Steps A Arylhydrazone B Enamine Tautomer A->B Acid Catalyst C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3]-Sigmatropic Shift D Cyclization & Aromatization C->D Intramolecular Attack E Indole Product D->E -NH3

Caption: Simplified mechanism of the Fischer Indole Synthesis.

  • Advantages:

    • High yields for a wide variety of substituted indoles.[1]

    • Readily available and inexpensive starting materials.[1]

    • Can be performed as a one-pot procedure.[1]

  • Disadvantages:

    • Requires strongly acidic conditions, which are incompatible with sensitive functional groups.[1][9]

    • The regiochemical outcome can be difficult to control with unsymmetrical ketones.[1]

    • Not suitable for the preparation of 2,3-unsubstituted indoles.[10]

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an arylamine. Despite its long history, it has been less utilized than the Fischer synthesis due to historically harsh reaction conditions and often poor yields.[11]

Modern Advancements: Recent developments have revitalized the Bischler-Möhlau synthesis. The use of microwave irradiation and catalysts like lithium bromide has led to milder reaction conditions, significantly shorter reaction times, and improved yields.[11][12]

  • Advantages:

    • Provides access to 2-arylindoles and polycyclic indoles.[12]

    • Modern microwave-assisted protocols are fast and efficient.[11][12]

  • Disadvantages:

    • Historically plagued by harsh conditions and low yields.[11]

    • The use of excess aniline can complicate purification.

    • Regioselectivity can be an issue with substituted anilines.[11]

The Reissert Indole Synthesis

The Reissert synthesis is a versatile method that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to form an indole-2-carboxylic acid ester.[5]

Causality in the Reaction: The initial condensation is a base-catalyzed Claisen condensation, creating the necessary carbon framework. The subsequent reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, is the key indole-forming step. The nitro group is reduced to an amino group, which then nucleophilically attacks the adjacent ketone to form the pyrrole ring after dehydration.

  • Advantages:

    • A reliable route to indoles bearing a carboxylic acid ester at the C2 position.

    • Tolerates a variety of substituents on the aromatic ring.

  • Disadvantages:

    • Requires a multi-step sequence.

    • The initial starting materials (o-nitrotoluenes) may not be as readily available as those for the Fischer synthesis.

    • Side reactions can sometimes occur during the reduction step, leading to byproducts like quinolones.[13]

Modern Palladium-Catalyzed Indole Syntheses

The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering mild conditions, exceptional functional group tolerance, and novel routes to complex indole structures.

The Larock Indole Synthesis

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful one-pot reaction that couples an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne using a palladium catalyst.[14]

Mechanistic Nuances: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the carbon-halogen bond, followed by coordination and insertion of the alkyne. A subsequent intramolecular attack of the aniline nitrogen onto the newly formed vinyl-palladium species leads to the cyclized intermediate, which then undergoes reductive elimination to regenerate the catalyst and furnish the 2,3-disubstituted indole.[14] The choice of ligands and additives, such as LiCl, can be critical for reaction efficiency and reproducibility.[14]

  • Advantages:

    • Excellent regioselectivity, typically placing the larger alkyne substituent at the C2 position.[14]

    • Good to excellent yields under mild conditions.[14][15]

    • Tolerates a wide range of functional groups.

  • Disadvantages:

    • Relies on often expensive palladium catalysts.

    • Steric and electronic factors can limit the substrate scope.[16]

    • o-Bromoanilines can be less reactive, sometimes requiring specific ligands to facilitate oxidative addition.[17]

The Heck Reaction for Indole Synthesis

The intramolecular Heck reaction provides a versatile route to indoles through the cyclization of N-allyl-o-haloanilines or related substrates.[10][18] This method is particularly useful for synthesizing indoles with substituents on the nitrogen atom and at the C2 position.

Driving the Cyclization: The reaction proceeds via a standard Heck catalytic cycle. Oxidative addition of palladium to the aryl halide is followed by intramolecular insertion of the tethered alkene. A subsequent β-hydride elimination step forms the indole double bond and regenerates the active palladium catalyst. Recent advancements have demonstrated the use of in situ generated palladium nanoparticles as effective catalysts for this transformation.[19]

  • Advantages:

    • An effective method for constructing the indole core from pre-functionalized precursors.

    • Can be performed under relatively mild conditions.

    • Allows for the synthesis of diverse indole structures, including those found in tryptophans and natural products.[20]

  • Disadvantages:

    • Requires the synthesis of the cyclization precursor, adding steps to the overall sequence.

    • The success of the reaction can be dependent on the nature of the tether and substituents.

The Buchwald-Hartwig Amination

While primarily known for intermolecular C-N bond formation, the Buchwald-Hartwig amination can also be employed in an intramolecular fashion to construct the indole ring. This typically involves the cyclization of an o-halo-β-styrylamine or a related precursor.

Forging the Key C-N Bond: This strategy leverages the power of palladium catalysis to form the crucial N-C2 bond of the indole nucleus. The reaction is particularly valuable for synthesizing N-substituted or N-aryl indoles.[21] The methodology has been successfully applied to unprotected halotryptophans and even complex natural products under aqueous conditions, showcasing its remarkable functional group tolerance.[22]

  • Advantages:

    • Exceptional functional group tolerance, including unprotected amino acids.[22]

    • Provides a direct route to N-substituted and N-arylated indoles.[21][23]

    • Can be performed in environmentally benign aqueous media.[22]

  • Disadvantages:

    • Requires the synthesis of often complex starting materials.

    • Catalyst and ligand selection is critical for achieving high efficiency.

Comparative Data and Performance

The choice of an indole synthesis method is often a trade-off between reaction conditions, substrate availability, and the desired substitution pattern.[1] The following table summarizes key quantitative parameters for the synthesis of representative indole derivatives via several of the major methods discussed.

MethodProduct ExampleStarting MaterialsCatalyst/ConditionsTemp (°C)TimeYield (%)Ref.
Fischer 2-PhenylindoleAcetophenone phenylhydrazoneAnhydrous Zinc Chloride1705 min72-80[1]
Bischler-Möhlau 2-ArylindolesAnilines, Phenacyl bromidesMicrowave (540 W)N/A45-60 s52-75[1]
Larock 2,3-Disubstituted Indoleso-Iodoanilines, AlkynesPd(OAc)₂, K₂CO₃, n-Bu₄NCl1002-24 h60-95[14]
Heck (Intramol.) 2,3-DicarbomethoxyindoleN-(2-bromophenyl)maleimidePd(OAc)₂, P(o-Tol)₃, Et₃N8012 h82[19]
Buchwald-Hartwig 5-(Phenylamino)indole5-Bromoindole, AnilinePd₂(dba)₃, XPhos, NaOtBu10018 h80[22]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two distinct indole syntheses are provided below.

Protocol: Fischer Synthesis of 2-Phenylindole

This protocol is adapted from a representative procedure for a classical Fischer indole synthesis.[1]

  • Reagent Preparation: In a round-bottom flask, thoroughly mix acetophenone phenylhydrazone (1.0 eq) with anhydrous zinc chloride (2.0 eq). Causality: Anhydrous zinc chloride acts as a potent Lewis acid catalyst, promoting the formation of the enamine and the subsequent[7][7]-sigmatropic rearrangement.

  • Reaction Execution: Heat the mixture in an oil bath to 170 °C. The mixture will melt, and a vigorous evolution of ammonia gas will be observed. Maintain this temperature for 5 minutes.

  • Workup: Cool the reaction mixture to room temperature. Add 20% aqueous HCl and heat the mixture to boiling to dissolve the solid mass.

  • Isolation: Cool the solution in an ice bath. The hydrochloride salt of 2-phenylindole will precipitate. Collect the solid by vacuum filtration.

  • Purification: Suspend the collected solid in water and neutralize with an aqueous ammonia solution. Collect the free base (2-phenylindole) by filtration, wash with water, and dry. Recrystallize from ethanol/water to obtain the pure product.

Protocol: Larock Annulation for a 2,3-Disubstituted Indole

This protocol is a generalized representation of the Larock indole synthesis.[14][15]

  • Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 eq), and n-Bu₄NCl (1.0 eq).

  • Reagent Addition: Add the o-iodoaniline (1.0 eq) and the internal alkyne (1.2 eq) dissolved in anhydrous DMF. Causality: DMF is a polar aprotic solvent that facilitates the dissolution of the salts and the palladium catalyst. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for the time determined by reaction monitoring (e.g., TLC or GC-MS), typically ranging from 2 to 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted indole.

Conclusion

The synthesis of substituted indoles remains a vibrant and essential area of organic chemistry. While classical methods like the Fischer and Reissert syntheses continue to be workhorses in the field due to their simplicity and cost-effectiveness, they are often limited by harsh conditions and functional group intolerance. The development of modern palladium-catalyzed methods, including the Larock, Heck, and Buchwald-Hartwig reactions, has profoundly expanded the synthetic chemist's toolbox. These methods provide access to a vast array of complex indole structures under mild conditions with excellent functional group compatibility, making them invaluable for applications in drug discovery and materials science. The optimal choice of synthetic route will always depend on a careful analysis of the target molecule, the availability of starting materials, and the specific requirements of the overall synthetic plan.

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A Senior Application Scientist's Guide to Evaluating the In Vitro Potency of Methyl 4,6-dichloro-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro potency of Methyl 4,6-dichloro-1H-indole-2-carboxylate and its analogs. Drawing from established methodologies and structure-activity relationship (SAR) studies on related indole compounds, this document offers both theoretical insights and practical, step-by-step protocols to enable a thorough comparative analysis.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Among these, indole-2-carboxylate and its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic placement of substituents on the indole ring can profoundly influence the biological activity of these compounds.

This guide focuses specifically on analogs of this compound. Halogenation, particularly at the 4 and 6 positions of the indole ring, has been shown to be a critical determinant of potency in related indole-2-carboxamide series, suggesting that this substitution pattern is a key area for investigation.[3][4]

Comparative Analysis of In Vitro Potency: Key Considerations

A direct comparative analysis of a novel series of this compound analogs necessitates a multi-faceted approach. Evaluation should extend beyond simple potency metrics (e.g., IC₅₀ or MIC) to include selectivity and, where applicable, the mechanism of action.

Structure-Activity Relationship (SAR) Insights from Related Indole Analogs

While specific data on a broad series of this compound analogs is emerging, valuable insights can be gleaned from studies on structurally related indole-2-carboxamides. Research on anti-tubercular agents has highlighted that substitutions at the 4- and/or 6-positions of the indole ring are often optimal for activity.[3]

For instance, in a series of N-(1-adamantyl)indole-2-carboxamides, the introduction of 4,6-dichloro substituents resulted in a nearly three-fold increase in activity against Mycobacterium tuberculosis compared to the 4,6-dimethyl analog.[4] The 4,6-difluoro analog also showed enhanced activity, though it was two-fold less potent than the 4,6-dichloro derivative.[4] This suggests a strong influence of both the electronic and steric properties of the substituents at these positions.

Table 1: Comparative Anti-mycobacterial Activity of Substituted Indole-2-carboxamide Analogs

CompoundSubstitution PatternTarget OrganismPotency (MIC)Reference
N-rimantadine-4,6-dimethylindole-2-carboxamide4,6-dimethylMycobacterium tuberculosis0.88 µM[4]
N-rimantadine-4,6-dichloroindole-2-carboxamide4,6-dichloroMycobacterium tuberculosis0.32 µM[4]
N-rimantadine-4,6-difluoroindole-2-carboxamide4,6-difluoroMycobacterium tuberculosis0.70 µM[4]

These findings underscore the importance of the 4,6-dichloro substitution pattern for enhancing biological activity and provide a strong rationale for its exploration in the this compound series.

Potential Biological Targets and Mechanisms of Action

Analogs of this compound may exhibit a range of biological activities by targeting various cellular pathways. For example, a related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding to the AMP regulatory site.[5] Other indole derivatives have been shown to target the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids.[3][6]

The potential mechanism of action can be initially probed using computational methods such as molecular docking, followed by experimental validation through target-based enzymatic assays or cellular pathway analysis.

Experimental Protocols for In Vitro Potency Evaluation

To ensure data integrity and enable meaningful comparisons, standardized and validated in vitro assays are crucial. The following section provides detailed protocols for key experiments.

General Workflow for In Vitro Evaluation

A systematic approach to evaluating the in vitro potency of novel analogs is essential. The following workflow provides a logical progression from initial screening to more in-depth characterization.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Characterization->Cell_Viability Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC determination) Characterization->Antimicrobial Target_Enzyme Target-Based Enzymatic Assay Cell_Viability->Target_Enzyme Antimicrobial->Target_Enzyme Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assay) Target_Enzyme->Pathway_Analysis Selectivity Selectivity Profiling (against related targets or cell lines) Pathway_Analysis->Selectivity

Caption: A generalized workflow for the in vitro evaluation of novel chemical compounds.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of the indole analogs on a cancer cell line.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (DMSO) and untreated cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of the test compounds against a specific bacterial or fungal strain.

Materials:

  • Microorganism strain (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.

  • Inoculation: Add the inoculum to each well of the 96-well plate. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, a color change will indicate metabolic activity (growth).

  • Data Recording: Record the MIC value for each compound.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 2: Hypothetical In Vitro Potency Data for this compound Analogs

Analog IDR¹ GroupR² GroupIC₅₀ (µM) vs. HepG2MIC (µg/mL) vs. S. aureus
Parent HH> 5064
Analog 1 MeH25.332
Analog 2 HOMe15.816
Analog 3 MeOMe8.28
Control Doxorubicin-0.5-
Control Vancomycin--2

This tabular format allows for a quick assessment of the relative potency of the analogs and their comparison to standard control compounds.

Conclusion and Future Directions

The evaluation of this compound analogs holds significant promise for the discovery of novel therapeutic agents. By leveraging insights from existing SAR studies on related indole compounds and employing robust in vitro testing methodologies, researchers can systematically identify lead candidates for further development. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent analogs, as well as evaluating their in vivo efficacy and safety profiles.

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A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of indole-containing compounds is a critical step. These heterocyclic structures are foundational to a vast array of biologically active molecules, from essential amino acids like tryptophan to potent pharmaceuticals. Consequently, rigorous analytical methods are required to detect and quantify impurities, ensuring the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, this document will not only detail the methodologies but also delve into the rationale behind procedural choices, offering a framework for robust purity validation.

The Analytical Imperative: Why Purity Matters for Indoles

Indole and its derivatives are susceptible to various degradation pathways, including oxidation, photolysis, and acid/base hydrolysis.[1][2] The resulting impurities can be structurally similar to the parent compound, making their separation and detection challenging. In a pharmaceutical context, these impurities can impact the drug's safety and efficacy. Therefore, the objective of any purity validation method is to be "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products and other potential impurities.[3][4]

At a Glance: HPLC-UV vs. LC-MS for Indole Purity

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized molecules.[5]
Selectivity Good, but dependent on chromatographic resolution and chromophores.Excellent, provides mass information for co-eluting peaks.[6][7]
Sensitivity Generally in the µg/mL to high ng/mL range.[8][9]High, often in the low ng/mL to pg/mL range.[10][11]
Identification Based on retention time comparison with a reference standard.Provides molecular weight information, aiding in the identification of unknown impurities.[12][13]
Peak Purity Assessed using Diode Array Detection (DAD) by comparing UV spectra across a peak.[14][15]Confirmed by mass spectral data across the chromatographic peak.
Cost & Complexity Lower initial cost and less complex to operate and maintain.[8]Higher initial investment and requires more specialized expertise.
Application Routine quality control, quantification of known impurities, and initial purity assessments.Impurity identification, structural elucidation of unknowns, and analysis of complex mixtures.[16]

The Workhorse: HPLC with UV/DAD Detection

High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) is a robust and widely used technique for purity analysis.[17] Its prevalence in quality control laboratories is a testament to its reliability, cost-effectiveness, and straightforward operation.

The "Why": Causality in HPLC Method Design

The goal of an HPLC method for purity is to achieve baseline separation of the main indole compound from all potential impurities. The choice of stationary phase (the column) and mobile phase (the solvent system) is critical. For many indole derivatives, which possess moderate polarity, reversed-phase chromatography is the method of choice. A C18 column, with its nonpolar stationary phase, is a common starting point.

The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention and separation of compounds. The addition of a modifier, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution by controlling the ionization state of the analytes.[18]

A Diode Array Detector (DAD) is superior to a simple UV detector for purity validation because it acquires absorbance data across a range of wavelengths simultaneously.[19] This allows for the assessment of "peak purity," a qualitative measure to detect the presence of co-eluting impurities.[14][20] If a peak is pure, the UV spectrum should be consistent across its entire width (upslope, apex, and downslope).[14]

Experimental Workflow: HPLC-UV/DAD Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Indole Compound Dilutions Create Working Solutions Sample->Dilutions Standard Prepare Reference Standard Solution Standard->Dilutions HPLC HPLC System (Pump, Autosampler, Column) Dilutions->HPLC DAD Diode Array Detector HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Integration Peak Integration (% Area) Chromatogram->Integration Purity Peak Purity Assessment (DAD) Integration->Purity

Caption: Workflow for HPLC-UV/DAD Purity Validation of Indole Compounds.

Detailed Protocol: HPLC-UV/DAD Method
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds. A starting point could be 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD set to acquire data from 200-400 nm, with a specific wavelength (e.g., 280 nm) for quantification.[8]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the indole reference standard and the test sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Analysis and Data Processing:

    • Inject the prepared solutions into the HPLC system.

    • Integrate the peaks in the resulting chromatogram. The purity is often initially estimated by the area percentage of the main peak relative to the total area of all peaks.

    • For the main peak, perform a peak purity analysis using the DAD software. The software will compare the spectra at different points across the peak and provide a purity factor or plot.

The Power of Specificity: LC-MS for Unambiguous Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage over HPLC-UV in its ability to provide molecular weight information for each separated component.[12][16] This makes it an invaluable tool for identifying unknown impurities and confirming the identity of known ones.

The "Why": Leveraging Mass for Purity

In an LC-MS system, the eluent from the HPLC column is directed into a mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). This provides a "mass spectrum" for each point in the chromatogram.

For purity validation of indole compounds, LC-MS is particularly useful for:

  • Confirming the identity of the main peak: The observed molecular weight should match the theoretical mass of the indole compound.

  • Identifying unknown impurities: The mass of an impurity can provide clues to its structure, especially when combined with knowledge of potential degradation pathways.[13]

  • Resolving co-eluting peaks: Even if two compounds are not chromatographically separated, the mass spectrometer can often distinguish them if they have different molecular weights.

Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the initial ions and analyzing the resulting fragment ions. This fragmentation pattern can provide detailed structural information, acting as a "fingerprint" for a specific molecule.[10][21][22][23][24]

Experimental Workflow: LC-MS Purity Validation

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Prepare Indole Sample Solution HPLC HPLC System Sample->HPLC MS Mass Spectrometer (e.g., Q-TOF, Triple Quad) HPLC->MS TIC Total Ion Chromatogram (TIC) MS->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC MassSpec Mass Spectra Analysis EIC->MassSpec

Caption: Workflow for LC-MS Purity Validation of Indole Compounds.

Detailed Protocol: LC-MS Method
  • System Preparation:

    • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements or a Triple Quadrupole for targeted analysis).

    • Column and Mobile Phase: Similar to the HPLC-UV method, but with the critical consideration that mobile phase additives must be volatile (e.g., formic acid, ammonium formate instead of non-volatile buffers like phosphate).

    • Ionization Source: Electrospray Ionization (ESI) is common for indole compounds, often in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[10][21]

  • Sample Preparation:

    • Prepare the sample solution as for the HPLC-UV method, but potentially at a lower concentration due to the higher sensitivity of MS detection.

  • Analysis and Data Processing:

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Generate a Total Ion Chromatogram (TIC), which is analogous to a UV chromatogram.

    • For each peak of interest, extract the corresponding mass spectrum to determine the molecular weight.

    • To look for specific impurities, generate Extracted Ion Chromatograms (EICs) for their expected m/z values. This can reveal trace-level impurities that are not visible in the TIC.

    • If necessary, perform MS/MS analysis on the main peak and any significant impurities to obtain structural information.

Ensuring Method Reliability: Validation According to ICH Guidelines

Both HPLC-UV and LC-MS methods must be validated to ensure they are fit for their intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[25][26][27][28][29]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][2][4] The method must be able to separate the main peak from these degradation products.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[8][11]

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[27]

Conclusion: A Synergistic Approach

The choice between HPLC-UV and LC-MS for the purity validation of indole compounds is not a matter of one being universally "better" than the other. Instead, they are complementary techniques that are often used in synergy.

  • HPLC-UV/DAD is the workhorse for routine quality control, providing reliable quantitative data for known compounds and a good initial assessment of peak purity. Its simplicity and cost-effectiveness make it ideal for release testing and stability studies.

  • LC-MS is the specialist's tool for investigation and problem-solving. Its unparalleled selectivity and ability to provide molecular weight and structural information are essential for identifying unknown impurities, characterizing degradation pathways, and providing definitive proof of purity.[6][7]

In a comprehensive drug development program, a robust, validated HPLC-UV method will be the cornerstone of routine purity testing. When unexpected peaks appear, or when a deeper understanding of the impurity profile is required, LC-MS provides the necessary analytical power to ensure the quality and safety of indole-containing products.

References

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021-03-05). MDPI. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2002-01-01). ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-02). PubMed. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-02). PMC. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012-12-04). Journal of Chromatographic Science | Oxford Academic. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023-04-19). ACS Omega. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023-12-01). ijarsct. [Link]

  • HPLC Analysis with Diode Array Detection. (2024-01-16). Contract Testing Laboratories of America. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2015-01-01). ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023-12-10). AIMS Press. [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022-08-10). Microbe Online. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2023-01-01). Resolian. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022-01-01). Chemical Engineering Transactions. [Link]

  • (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-01). ResearchGate. [Link]

  • Indole Test Protocol. (2009-12-08). American Society for Microbiology. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2018-01-01). SciSpace. [Link]

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  • ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency (EMA). [Link]

  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (2013-01-01). PubMed. [Link]

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  • Will % impurity profile of HPLC-UV and LC-HRMS matches?. (2019-11-16). ResearchGate. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Waste Classification[1]

Methyl 4,6-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative commonly used as a pharmacophore building block (e.g., in glycine site NMDA antagonists). Its disposal is strictly regulated due to the presence of halogen atoms (Chlorine) on the indole ring, which mandates high-temperature incineration to prevent the formation of persistent organic pollutants.

Key Chemical Identifiers
PropertyDataNotes
Chemical Name This compound
Molecular Formula

Halogenated (Contains Cl)
Molecular Weight 244.07 g/mol
Physical State Solid (Powder/Crystal)Likely off-white to yellow
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility (Lipophilic)
Analogous CAS 53995-82-7 (Ethyl ester analog)Reference for hazard extrapolation
Waste Category Halogenated Organic CRITICAL: Do not mix with non-halogenated solvents.[1]

Hazard Assessment (E-E-A-T)

As a Senior Scientist, I emphasize that while this compound is not typically classified as acutely fatal (like cyanides), its halogenated nature and biological activity dictate its handling. Indole derivatives are often potent irritants and can be bioactive.

GHS Hazard Classification (Inferred from Analogs)
  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

  • H413: May cause long-lasting harmful effects to aquatic life (Common for chlorinated aromatics).

The "Why" Behind the Protocol
  • Halogen Content: The chlorine atoms at positions 4 and 6 require the waste to be incinerated at higher temperatures (>1100°C) to ensure complete destruction and prevent the formation of dioxins or furans.

  • Lipophilicity: The methyl ester and chlorine substituents make this compound lipophilic. It will not degrade in standard wastewater treatment plants and must never be flushed down the drain.

  • Cost Control: Mixing this halogenated waste with non-halogenated waste (e.g., Acetone/Methanol) reclassifies the entire container as "Halogenated," significantly increasing disposal costs for your facility.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Goal: Minimize volume and secondary contamination.

  • Do Not Solubilize: If the material is already solid, do not dissolve it in solvent for disposal. This unnecessarily increases waste volume.

  • Primary Container: Keep the substance in its original glass or HDPE vial if possible. Ensure the lid is tightly sealed.[3][4]

  • Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential leakage.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Solid)"[6]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4][5]

  • Accumulation: Place the bagged vial into the Solid Hazardous Waste drum (often the "Lab Pack" drum).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Goal: Correct waste stream segregation.

  • Solvent Compatibility: Ensure the solvent used (e.g., Dichloromethane, DMSO) is compatible with the waste container material (usually HDPE or Glass).

  • Segregation: Pour the solution into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chlorinated indole requires the entire mixture to be treated as halogenated waste.

  • Rinsing: Rinse the reaction vessel 3x with a small volume of Acetone or DCM. Add these rinses to the Halogenated Waste container.

  • Log Entry: Record the addition on the waste container's log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Gross Contamination: If a weigh boat or glove has visible bulk powder, treat it as Solid Hazardous Waste (see Scenario A).

  • Trace Contamination: Lightly contaminated PPE (no visible powder) can typically be disposed of in the Chemically Contaminated Solid Waste bin (often a yellow or red bin, distinct from regular trash).

Decision Logic & Workflow

The following diagram illustrates the critical decision points for researchers at the bench.

DisposalWorkflow Start Start: this compound Waste StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Do NOT Dissolve. Keep in original vial or double bag. Solid->SolidAction LiquidCheck Contains Halogens? (Yes, the solute is chlorinated) Liquid->LiquidCheck DebrisCheck Visible Bulk Solid? Debris->DebrisCheck SolidBin Solid Hazardous Waste Drum (Lab Pack) SolidAction->SolidBin LiquidAction Pour into HALOGENATED Solvent Waste Carboy LiquidCheck->LiquidAction Mandatory Stream DebrisHeavy Treat as Solid Hazardous Waste DebrisCheck->DebrisHeavy Yes DebrisLight Chemically Contaminated Trash Bin DebrisCheck->DebrisLight No (Trace only)

Figure 1: Decision tree for the segregation and disposal of halogenated indole derivatives.

Emergency Procedures

Spills (Solid/Powder)
  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or half-face respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material and the paper towel. Place into a hazardous waste bag.

  • Surface Decon: Wipe the area with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as Solid Hazardous Waste .

Accidental Exposure
  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) on skin, as this may enhance absorption.

  • Eyes: Flush with water for 15 minutes.[4] Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Title 40 CFR Parts 260-273. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Methyl 1H-indole-2-carboxylate (Analog). National Library of Medicine. [Link]

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A Researcher's Guide to Handling Methyl 4,6-dichloro-1H-indole-2-carboxylate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel chlorinated indole, Methyl 4,6-dichloro-1H-indole-2-carboxylate presents unique challenges in the laboratory. This guide provides a comprehensive framework for its safe handling, emphasizing not just the "what" but the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed[1].Based on data for similar indole compounds.
Skin Corrosion/Irritation Causes skin irritation[1][2]. Prolonged contact may lead to more severe irritation[3].A common characteristic of indole derivatives and chlorinated compounds.
Serious Eye Damage/Irritation Causes serious eye irritation[1][2].Direct contact with the eyes is likely to cause significant irritation.
Respiratory Irritation May cause respiratory irritation, especially if handled as a powder[1][2].Inhalation of dust can irritate the respiratory tract.
Environmental Hazard Potentially toxic to aquatic life.Chlorinated organic compounds can be persistent and harmful to the environment.

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following provides a step-by-step guide to appropriate PPE for handling this compound.

Foundational PPE for All Operations

For any work involving this compound, the following minimum PPE is required[4][5]:

  • Laboratory Coat: A buttoned lab coat protects clothing and skin from incidental splashes and spills[5][6].

  • Safety Glasses or Goggles: To shield eyes from chemical splashes, dust, or flying debris. For handling liquids, chemical splash goggles are recommended[5][6].

  • Closed-Toe Shoes: Essential to prevent foot injuries from dropped objects or spills[5].

  • Long Pants: To protect the legs from potential chemical exposure.

Task-Specific PPE Recommendations

Handling Solid Compound (Weighing, Aliquoting):

  • Gloves: Disposable nitrile gloves are the minimum requirement. Given the potential for skin irritation, consider double-gloving for added protection[4]. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If the compound is a fine powder or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used. This is crucial to prevent respiratory irritation[1][2]. All handling of powders should ideally be done in a chemical fume hood or a powder containment hood.

Preparing Solutions and Running Reactions:

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against many solvents, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used[7][8]. For extended or immersive work, heavier-duty gloves may be necessary.

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[6].

  • Additional Body Protection: If there is a risk of significant splashes, a chemically resistant apron should be worn over the lab coat.

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_end Proceed with Caution start Assess the task: - Weighing solid - Preparing solution - Running reaction weighing Weighing Solid start->weighing Solid Handling solution Preparing Solution start->solution Liquid Handling reaction Running Reaction start->reaction Reaction Setup ppe_weighing Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) - N95 Respirator (if dusty) weighing->ppe_weighing ppe_solution Minimum PPE: - Lab Coat - Chemical Goggles - Chemical-Resistant Gloves - Face Shield (if splash risk) solution->ppe_solution ppe_reaction Minimum PPE: - Lab Coat - Chemical Goggles - Chemical-Resistant Gloves - Face Shield - Chemical Apron (if splash risk) reaction->ppe_reaction end_node Proceed with Experiment ppe_weighing->end_node ppe_solution->end_node ppe_reaction->end_node

Caption: PPE Selection Workflow for Handling this compound.

Emergency Protocols: Immediate and Decisive Action

In the event of an emergency, a swift and informed response is critical.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[9]. Remove any contaminated clothing, being careful not to spread the chemical further[10][11]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open[2][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately[2][10]. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical Spills
  • Minor Spill: If the spill is small and you are trained to handle it, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material such as sand or vermiculite. Collect the absorbed material into a suitable, closed container for disposal[12].

  • Major Spill: Evacuate the immediate area and alert others. Prevent the spill from entering drains[1]. Contact your institution's environmental health and safety department or emergency response team.

Decontamination and Waste Disposal: A Controlled Process

Proper decontamination and disposal are essential to prevent environmental contamination and ensure the safety of others.

Decontamination
  • PPE: After use, carefully remove gloves and dispose of them in the appropriate chemical waste container. Reusable PPE, such as safety goggles and face shields, should be decontaminated according to your institution's protocols.

  • Work Surfaces: All work surfaces should be thoroughly cleaned and decontaminated after handling the compound.

Waste Disposal

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled waste container.

  • Disposal Procedures: All chemical waste must be disposed of through your institution's hazardous waste management program[13][14]. Do not dispose of this chemical down the drain[1]. When preparing for disposal, keep the chemical in its original or a suitable, closed container[15].

References

  • Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate - ChemicalBook. (2024-11-02).
  • Safety Data Sheet: Dichloromethane - Carl ROTH.
  • Material Safety Data Sheet I - Regulations.gov.
  • What to do in a chemical emergency - GOV.UK. (2024-10-10).
  • Safety Guideline for Chlorine Applications at Water Treatment Plants.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023-12-25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
  • Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017-08-02).
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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  • SAFETY DATA SHEET - Fisher Scientific.
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  • Chlorine - Incident management: aliminium - GOV.UK.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.